Tubulin polymerization-IN-36

Catalog No.
S12869513
CAS No.
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tubulin polymerization-IN-36

Product Name

Tubulin polymerization-IN-36

IUPAC Name

7-[(3,5-dimethoxyphenyl)methyl]-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-21-15-5-12(6-16(7-15)22-2)9-20-10-14-4-3-13-8-19-23-18(13)17(14)11-20/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

NVERMUKDZOJJGU-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C3CCC4=C(C3=C2)ON=C4)OC

what is Tubulin polymerization-IN-36

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Potency

Tubulin polymerization-IN-36 exhibits potent antiproliferative and cytotoxic effects across various cancer cell lines, as detailed in the following quantitative data.

Cell Line Cell Description Assay Type IC₅₀ / Value Citation
HBL1 Lymphoma Antiproliferative 0.02 µM [1]
SU-DHL-10 Lymphoma Antiproliferative 0.03 µM [1]
MINO Lymphoma Antiproliferative 0.02 µM [2]
VL51 Lymphoma Antiproliferative 0.04 µM [2]
MCF-7 Breast Cancer Cytotoxicity 0.29 µM [2] [1]
PC-3 Prostate Cancer Cytotoxicity 0.27 µM [1]
MDA-MB-231 Breast Cancer Cytotoxicity 0.32 µM [1]
DU-145 Prostate Cancer Cytotoxicity 0.31 µM [1]
MCF-10A Normal Breast Epithelial Cytotoxicity >100 µM [1]
WI-38 Normal Lung Fibroblast Cytotoxicity >100 µM [1]
Colchicine Binding Biochemical Assay Inhibition (at 5 µM) 88% [2] [1]

Key mechanistic observations from these studies include:

  • Cell Cycle Arrest: Treatment with this compound (at concentrations of 50 and 500 nM) arrests the cell cycle at the G2/M phase in lymphoma cells (VL51 and MINO) over 24 to 72 hours [2] [1].
  • Apoptosis Induction: The compound induces apoptosis (programmed cell death) in treated cells [2] [1].

Mechanism of Action and Signaling Pathways

This compound binds to the colchicine site of β-tubulin, inhibiting the assembly of tubulin dimers into microtubules [2] [1]. This disruption of microtubule dynamics activates the primary signaling pathway as follows:

G TPIN36 This compound Tubulin Tubulin TPIN36->Tubulin Binds Colchicine Site Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Dynamics Polymerization->Microtubules Disrupts Spindle Mitotic Spindle Assembly Microtubules->Spindle Prevents G2_M_Arrest G2/M Cell Cycle Arrest Spindle->G2_M_Arrest Induces Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to

Key Experimental Protocols

For researchers looking to utilize or validate this compound, here are summaries of key experimental methodologies.

In Vitro Tubulin Polymerization Assay

This standard biochemical assay measures the compound's direct effect on tubulin assembly [3].

  • Principle: The polymerization of purified tubulin into microtubules increases light scattering, which is monitored as an increase in optical density (OD) or fluorescence intensity over time. Inhibitors slow down or prevent this increase [3].
  • Protocol Outline:
    • Reaction Setup: Purified tubulin is suspended in a suitable buffer (e.g., MES or PEM buffer often containing GTP and glycerol to promote polymerization) [3].
    • Compound Addition: The test compound (this compound) is added to the reaction mixture. A positive control (e.g., colchicine) and a vehicle control (DMSO) are included.
    • Kinetic Measurement: The reaction is transferred to a pre-wetted cuvette in a spectrophotometer or plate reader maintained at 37°C. The increase in OD at 350 nm is recorded every minute for approximately 60-90 minutes [3].
    • Data Analysis: The polymerization kinetics are plotted, and the IC₅₀ value (concentration that inhibits 50% of polymerization) is calculated from the initial rates or maximum extent of polymerization at different compound concentrations.
Cell-Based Antiproliferative and Cytotoxicity Assays

These assays determine the compound's effect on cell viability and proliferation [2] [1].

  • Common Assays: MTT or MTS assays are frequently used. These are colorimetric assays where metabolically active cells reduce a yellow tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells [4].
  • Protocol Outline:
    • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere.
    • Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period, typically 72 hours [2] [1].
    • Viability Measurement: The MTT/MTS reagent is added. After incubation, the formazan product is solubilized, and the absorbance is measured at 570 nm.
    • Data Analysis: The IC₅₀ value (concentration that reduces cell viability/proliferation by 50%) is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of the compound on the cell cycle, specifically the induction of G2/M arrest [2] [4].

  • Principle: A DNA-binding dye (like Propidium Iodide) is used to stain cells. The fluorescence intensity of the stained cells, measured by flow cytometry, is proportional to their DNA content, allowing discrimination of cells in different cell cycle phases (G1, S, G2/M) [4].
  • Protocol Outline:
    • Treatment & Fixation: Cells are treated with the compound (e.g., 50-500 nM for 24-72 hours), then harvested and fixed with ethanol.
    • Staining: Fixed cells are treated with RNase and stained with Propidium Iodide solution.
    • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
    • Data Analysis: The percentage of cells in the G1, S, and G2/M phases is determined using analysis software. An increase in the G2/M population indicates cell cycle arrest [2].

Interpretation and Research Implications

Key points to consider when evaluating this compound:

  • Promising Selectivity: The high IC₅₀ values in normal cell lines (MCF-10A and WI-38) compared to cancer cells suggest a potential therapeutic window, a crucial factor in drug development [1].
  • Target Engagement: The high percentage of colchicine binding inhibition (88% at 5 µM) provides strong evidence that the compound's cellular effects are directly linked to its engagement with the intended target [2] [1].
  • Research Context: This compound is a research-grade tool. Its activity highlights the continued relevance of the colchicine binding site as a target for anticancer drug discovery.

References

Tubulin polymerization-IN-36 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Tubulin polymerization-IN-36 functions as a tubulin polymerization inhibitor by binding to the colchicine site of β-tubulin. This binding prevents α- and β-tubulin heterodimers from assembling into microtubules, a core component of the cytoskeleton and the mitotic spindle [1]. The disruption of microtubule dynamics has several downstream consequences:

  • Inhibition of Tubulin Polymerization: The compound directly inhibits the polymerization of tubulin into microtubules in vitro with an IC₅₀ of 2.8 µM [1].
  • Disruption of Cell Division: By preventing proper microtubule formation, the compound disrupts the formation of the mitotic spindle during cell division. This leads to a cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating [1].
  • Induction of Apoptosis: The prolonged mitotic arrest ultimately triggers mitochondrial-dependent apoptosis, a programmed cell death pathway [2].

The diagram below illustrates this mechanism and its cellular consequences.

G Tubulin_IN36 This compound Colchicine_Site Binds to Colchicine Site on β-Tubulin Tubulin_IN36->Colchicine_Site Polymerization Inhibits Tubulin Polymerization Colchicine_Site->Polymerization Microtubules Disrupts Microtubule Formation Polymerization->Microtubules Mitotic_Spindle Impairs Mitotic Spindle Assembly Microtubules->Mitotic_Spindle G2M_Arrest Cell Cycle Arrest at G2/M Phase Mitotic_Spindle->G2M_Arrest Apoptosis Induces Mitochondrial- Dependent Apoptosis G2M_Arrest->Apoptosis

Mechanism of this compound from tubulin binding to apoptosis.

Quantitative Biological Activity Data

The anti-cancer efficacy of this compound is demonstrated by the following quantitative data from in vitro studies [1]:

Biological Activity Experimental Context (Cell Line/Assay) Result / IC₅₀ Value
Anti-proliferative Activity Lymphoma cells (VL51, MINO, HBL1, SU-DHL-10) IC₅₀ range: 0.02 - 0.04 µM (72-hour exposure)
Anti-proliferative Activity Breast cancer cells (MCF-7) IC₅₀: 0.29 µM
Tubulin Polymerization Inhibition Biochemical assay (purified tubulin) IC₅₀: 2.8 µM
Colchicine Binding Inhibition Biochemical competition assay 88% inhibition at 5 µM

Experimental Protocols for Investigation

To investigate the mechanism of a compound like this compound, researchers employ a combination of biochemical, cellular, and computational methods.

Biochemical Tubulin Polymerization Assay

This standard assay directly measures the compound's effect on microtubule assembly in vitro using purified tubulin [3] [4].

  • Principle: Polymerization of tubulin increases solution turbidity, which can be monitored by light scattering (absorbance at 340 nm). Inhibitors reduce the rate and extent of this absorbance increase.
  • Protocol Outline:
    • Reaction Mixture: Purified tubulin (e.g., 2-3 mg/mL) is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and 5-10% glycerol to enhance polymerization [3] [4].
    • Compound Incubation: The compound is added to the reaction mixture at desired concentrations (e.g., 1-10 µM), typically using DMSO as a vehicle.
    • Kinetic Measurement: The absorbance at 340 nm is monitored kinetically in a temperature-controlled spectrophotometer (at 37°C) for 60-90 minutes.
    • Data Analysis: The inhibition of polymerization is quantified by comparing the initial rate or the final extent of polymerization (often as Area Under the Curve, AUC) in compound-treated samples to a vehicle control (DMSO). The IC₅₀ value can be determined from a dose-response curve.
Cell-Based High-Content Analysis (HCA)

This method quantitatively assesses the compound's effect on the cellular microtubule network [4].

  • Principle: Cells are treated with the compound, fixed, and immunostained for α-tubulin. Automated fluorescence microscopy and image analysis are used to measure changes in tubulin structure and intensity.
  • Protocol Outline:
    • Cell Treatment: Seed cells (e.g., A549 or HCT116) in a 384-well plate and treat with the compound for 3-18 hours.
    • Fixation and Staining: Fix cells with formaldehyde, permeabilize, and incubate with an anti-α-tubulin primary antibody, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). A nuclear counterstain (e.g., Hoechst) is also applied.
    • Image Acquisition and Analysis: Acquire images using a high-content imaging system. The analysis software segments the cells and quantifies tubulin fluorescence intensity and morphological features. Tubulin destabilizers will show a significant reduction in cytoplasmic tubulin staining.
Molecular Docking and Dynamics Simulations

These computational techniques predict and analyze the binding mode and stability of the compound within the tubulin protein's active site [5] [6] [7].

  • Molecular Docking: The 3D structure of the compound is computationally posed into the colchicine-binding pocket of a tubulin crystal structure (e.g., PDB ID: 1SA0). The algorithm scores the binding affinity and identifies key interacting amino acid residues (e.g., Ser140, Glu183, Ile171, Thr179, Ala180) [5].
  • Molecular Dynamics (MD) Simulation: The docked protein-ligand complex is subjected to a simulated physical environment to assess the stability of the binding interaction over time (e.g., 30-100 nanoseconds). This confirms whether the predicted binding mode is stable under simulated physiological conditions and can be used to calculate binding free energies [5] [7].

Important Research Context

While this compound is a potent investigational compound, it is part of a broader class of tubulin-targeting agents. The clinical use of such agents is often associated with challenges, including drug resistance and adverse effects [2]. Therefore, current research heavily focuses on discovering novel inhibitors with improved efficacy and safety profiles, utilizing the advanced experimental and computational methods described above [5] [8] [9].

References

Tubulin polymerization-IN-36 colchicine binding site

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Tubulin polymerization-IN-36 (CAS Number: 2011784-91-9) is a small molecule with the chemical formula C18H18N2O3 and a molecular weight of 310.35 [1]. It functions by binding to the colchicine site on β-tubulin, thereby inhibiting the natural process of tubulin polymerization, which is essential for cellular functions like mitosis [1] [2] [3].

Compounds targeting the colchicine binding site offer distinct advantages:

  • Overcoming Multidrug Resistance (MDR): CBSIs are generally less susceptible to efflux by P-glycoprotein (Pgp), a common mechanism of resistance to other tubulin-targeting drugs like taxanes and vinca alkaloids [2] [3].
  • Dual Antitumor Mechanism: They act directly on cancer cells to cause mitotic arrest and also disrupt the tumor's blood supply (acting as Vascular Disrupting Agents or VDAs) [2] [4].

The diagram below illustrates the core mechanism by which this compound and other CBSIs inhibit microtubule formation.

Mechanism of this compound inhibiting microtubule formation.

Quantitative Biological Activity Profile

The following table summarizes the key experimental findings for this compound from in vitro studies.

Assay/Cell Line Result/IC₅₀ Experimental Context
Tubulin Polymerization Inhibition [1] IC₅₀ = 2.8 μΜ Biochemical assay measuring inhibition of tubulin assembly.
Colchicine Binding Competition [1] 88% inhibition at 5 μΜ Assay measuring displacement of colchicine from its binding site on tubulin.
Cytotoxicity (MCF-7 breast cancer) [1] IC₅₀ = 0.29 μΜ 72-hour cell viability/proliferation assay.
Anti-Proliferation (VL51 lymphoma) [1] IC₅₀ = 0.02 - 0.04 μΜ 72-hour cell proliferation assay.
Anti-Proliferation (MINO lymphoma) [1] IC₅₀ = 0.02 - 0.04 μΜ 72-hour cell proliferation assay.
Cell Cycle Arrest [1] G2/M phase arrest Flow cytometry analysis of VL51 and MINO cells treated with 50-500 nM for 24-72 hours.
Apoptosis Induction [1] Induced apoptosis Measured in lymphoma cells after treatment.

Key Experimental Protocols

To evaluate compounds like this compound, researchers employ a standard set of assays.

1. Tubulin Polymerization Inhibition Assay

  • Purpose: To directly measure the compound's ability to inhibit the assembly of tubulin into microtubules in vitro [1] [2].
  • Procedure: A purified tubulin protein is incubated in a polymerization buffer with GTP at 37°C, either with or without the test compound. The increase in turbidity (optical density) is monitored in real-time using a spectrophotometer. Inhibitors of polymerization will show a decreased rate and extent of turbidity increase compared to the control [1].

2. Cell Proliferation/Viability Assay (e.g., MTT/XTT)

  • Purpose: To determine the cytotoxic potential and IC₅₀ values of the compound against various cancer cell lines [1] [5].
  • Procedure: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a set duration (e.g., 72 hours). A tetrazolium dye like MTT is added, which is reduced by metabolically active cells to a colored formazan product. The absorbance is measured, and the percentage of viable cells relative to an untreated control is calculated to determine the IC₅₀ [1].

3. Cell Cycle Analysis by Flow Cytometry

  • Purpose: To identify the phase of the cell cycle in which the compound induces arrest [1] [4].
  • Procedure: Treated cells are harvested, fixed, and stained with a DNA-binding fluorescent dye like Propidium Iodide (PI). The DNA content of individual cells is then analyzed using a flow cytometer. A buildup of cells with a 4N DNA content indicates arrest at the G2/M phase, which is a classic response to tubulin-targeting agents [1].

4. Apoptosis Detection Assay

  • Purpose: To confirm and quantify the induction of programmed cell death [1] [5].
  • Procedure: Common methods include Annexin V-FITC/PI staining. Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane during early apoptosis. PI stains cells with compromised membranes (late apoptosis/necrosis). The population of apoptotic cells (Annexin V positive) is quantified by flow cytometry [1].

The workflow for these key experiments is visualized below.

workflow cluster_cellular Cellular Assays Compound Compound Screening Biochem In Vitro Tubulin Polymerization Assay Compound->Biochem Primary Hit Cellular Cellular Phenotyping Biochem->Cellular Confirmed Activity Prolif Proliferation & Cytotoxicity Cellular->Prolif Cycle Cell Cycle Analysis Cellular->Cycle Death Apoptosis Detection Cellular->Death Mech Mechanistic Studies Prolif->Mech Potent Cytotoxicity Cycle->Mech G2/M Arrest Death->Mech Induced Apoptosis

Experimental workflow for profiling this compound activity.

Structural Insights into Colchicine Site Binding

The colchicine binding site is located at the interface between the α and β subunits of the tubulin heterodimer [3] [4]. Binding of inhibitors like this compound to this site locks the tubulin dimer in a curved conformation, preventing the straightening required for its incorporation into the growing microtubule polymer, thereby inhibiting polymerization [2] [3].

Research on other potent CBSIs reveals strategies for high-affinity binding that are relevant for understanding this compound class:

  • Key Interactions: High-resolution X-ray crystallography of tubulin in complex with other CBSIs shows critical interactions, such as a hydrogen bond between the ligand's carbonyl group and the side chain of βGlu200 on tubulin, and hydrophobic contacts with residues like βTyr202 and βLeu248 [4].
  • Conformational Flexibility: The colchicine binding domain includes flexible loops (like the βT7 loop) whose conformation can change significantly depending on the bound ligand, influencing the binding mode and affinity [3].

References

Available Data on Tubulin Polymerization-IN-36

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the in vitro experimental data for Tubulin polymerization-IN-36 from the search results [1].

Assay/Cell Line Experimental Measure Result
Biochemical Assay Tubulin Polymerization Inhibition (IC₅₀) 2.8 μΜ
Biochemical Assay Inhibition of Colchicine Binding (at 5 μΜ) 88%
Cytotoxicity (MCF-7 cells) Antiproliferative Activity (IC₅₀) 0.29 μΜ
Cell Proliferation (VL51 cells) Antiproliferative Activity (IC₅₀) 0.02 - 0.04 μΜ
Cell Proliferation (MINO cells) Antiproliferative Activity (IC₅₀) 0.02 - 0.04 μΜ
Cell Proliferation (VL51 cells) Cell Proliferation (at 1 μΜ for 72h) Reduced to 38%
Cell Proliferation (MINO cells) Cell Proliferation (at 1 μΜ for 72h) Reduced to 0.8%
Cell Proliferation (HBL1 cells) Cell Proliferation (at 1 μΜ for 72h) Reduced to 7.1%
Cell Proliferation (SU-DHL-10 cells) Cell Proliferation (at 1 μΜ for 72h) Reduced to 30.5%

Experimental Insights and Suggested Protocols

The search results describe the compound's actions but do not provide full methodological details for replication. Based on the described effects and standard practices in the field [2], here are the core experimental workflows and a generalized protocol.

Mechanism of Action and Cellular Workflow

This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics. The diagram below outlines the subsequent cellular events based on the data [1].

G Start This compound A Binds colchicine site on tubulin Start->A B Inhibits tubulin polymerization A->B C Disruption of mitotic spindle B->C F Inhibits colchicine binding to tubulin B->F 88% inhibition at 5μM D Cell cycle arrest at G2/M phase C->D E1 Induction of apoptosis D->E1 E2 Inhibition of cell proliferation D->E2 G Proliferation reduced to 0.8%-38% at 1μM D->G Observed in VL51 & MINO cells (50-500 nM, 24-72h)

Generalized Tubulin Polymerization Assay Protocol

While a specific protocol for this compound is not provided, the following is a standard method for assessing compound effects on tubulin, based on common practices described in the literature [2].

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin (e.g., from mammalian brain), GTP, and a suitable buffer (e.g., PIPES-based). The test compound is added to this mixture.
  • Polymerization Initiation: The reaction is moved to a spectrophotometer and the temperature is quickly raised to 37°C to initiate polymerization.
  • Real-Time Monitoring: The increase in turbidity, which correlates with microtubule formation, is monitored by measuring the optical density (OD) at 350 nm over 30-60 minutes.
  • Data Analysis: The polymerization curves (OD vs. time) of the compound-treated sample are compared to a vehicle control (e.g., DMSO) and a known inhibitor control. A lower rate and extent of OD increase indicate inhibition of polymerization.

References

Tubulin polymerization-IN-36 initial biological evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Quantitative Biological Data

The table below summarizes the core chemical and biological activity data for Tubulin polymerization-IN-36, as identified in the search results [1].

Property Description / Value
CAS Number 2011784-91-9 [1]
Molecular Formula C₁₈H₁₈N₂O₃ [1]
Molecular Weight 310.35 g/mol [1]
Primary Target Tubulin, at the colchicine-binding site [1]
IC₅₀ for Tubulin Polymerization 2.8 μΜ [1]
Antiproliferative Activity Reduces lymphoma cell proliferation below 50% at 1 μM over 72 hours [1]
Cytotoxicity (IC₅₀ in MCF-7) 0.29 μΜ [1]
Mechanism Inhibitor of tubulin polymerization; induces G2/M cell cycle arrest and apoptosis [1]

The following table details its antiproliferative effects across a panel of cell lines [1].

Cell Line Cell Type Proliferation at 1 μΜ (%) IC₅₀ (μΜ)
VL51 Lymphoma 38% 0.02 - 0.04
MINO Lymphoma 0.8% 0.02 - 0.04
HBL1 Lymphoma 7.1% 0.02 - 0.04
SU-DHL-10 Lymphoma 30.5% 0.02 - 0.04

Proposed Mechanism of Action

Based on the biological data, the mechanism of action for this compound can be visualized as a pathway leading to cancer cell death. The following diagram illustrates this proposed mechanism.

mechanism start This compound a Binds to Tubulin at Colchicine Site start->a b Inhibits Tubulin Polymerization a->b c Disrupts Microtubule Dynamics b->c d G2/M Phase Cell Cycle Arrest c->d e Induction of Apoptosis (Programmed Cell Death) d->e end Inhibition of Cancer Cell Proliferation e->end

Proposed mechanism of this compound from tubulin binding to apoptosis.

Experimental Protocol Overview

While the search results do not contain the detailed, step-by-step methodology for the experiments on this compound, they do describe common protocols used in the field. The table below outlines a standard tubulin polymerization assay based on general laboratory practice [2] [3].

Step Description Key Parameters
1. Principle Measure the increase in turbidity (optical density at 340 nm) as tubulin polymerizes into microtubules. Polymerization increases light scattering [2] [3].
2. Tubulin Protein Use highly purified tubulin (>99%), often isolated from mammalian brain tissue [2] [4]. Concentration: e.g., 300 µg per assay [2].
3. Reaction Setup Prepare a mixture of tubulin in a polymerization buffer (e.g., containing GTP). The test compound is added to this mixture [2] [3]. Volume: 100 µL per assay. Control: Use a known inhibitor/promoter.
4. Data Acquisition Transfer the mixture to a plate reader and monitor the absorbance at 340 nm kinetically over time at a constant temperature (e.g., 37°C) [2]. Duration: Typically 60-90 minutes.
5. Data Analysis Plot absorbance vs. time to generate a polymerization curve. The IC₅₀ value is the compound concentration that inhibits 50% of the maximum polymerization [3].

References

Tubulin polymerization-IN-36 molecular design and synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of Tubulin polymerization-IN-36

Here is a summary of the key quantitative data available for this compound.

Property Specification
Catalog Number T60758 [1]
CAS Number 2011784-91-9 [1]
Molecular Formula C18H18N2O3 [1]
Molecular Weight 310.35 g/mol [1]
Primary Biological Target Tubulin (colchicine binding site) [1]
Mechanism of Action Inhibitor of tubulin polymerization [1]
IC50 (Tubulin Polymerization) 2.8 μΜ [1]

| Key In Vitro Findings | • Inhibits colchicine binding to tubulin by 88% at 5 μΜ [1] • Reduces lymphoma cell proliferation to below 50% at 1 μΜ (72h) [1] • Cytotoxicity against MCF-7 cells (IC50: 0.29 μΜ) [1] • Induces G2/M cell cycle arrest in VL51 and MINO cells (50-500 nM) [1] |

Synthesis and Experimental Insights

While a specific synthesis protocol for this compound was not found, the compound is part of the benzimidazole chemical class. The synthesis of a structurally related tubulin inhibitor, MBIC, provides a relevant reference for the typical methods used [2].

Representative Synthesis Workflow

MBICSynthesis AcAc Acetylacetone (1) Chlorination Chlorination Sulfuryl Chloride, Toluene, 0°C AcAc->Chlorination Intermediate 3-Chloroacetylacetone (2) Chlorination->Intermediate Cyclization Cyclization Intermediate->Cyclization With Aldehyde Diaminobenzoate 3,4-diaminobenzoate Cyclization->Diaminobenzoate Forms intermediate Aldehyde 5-fluoro-2-hydroxybenzaldehyde Aldehyde->Cyclization Condensation Condensation Na₂S₂O₅, N,N-dimethylacetamide, 100°C, 8h Aldehyde->Condensation Diaminobenzoate->Condensation MBIC MBIC (2e) Condensation->MBIC

Synthesis pathway for a related benzimidazole tubulin inhibitor [2]

Key Experimental Protocols

  • Tubulin Polymerization Assay: This assay directly measures the compound's effect on microtubule assembly. The inhibition concentration (IC50) is determined by monitoring changes in fluorescence or turbidity as tubulin polymerizes in the presence of the test compound [1] [3] [2].
  • Cell-Based Cytotoxicity Assays (e.g., MTT Assay): Used to determine the compound's IC50 values against various cancer cell lines. Cells are treated with a concentration range of the compound, and cell viability is measured colorimetrically after a set incubation period (e.g., 24-72 hours) [1] [2].
  • Cell Cycle Analysis (Flow Cytometry): To confirm the mechanism of action, treated cells are stained with a DNA-binding dye (like propidium iodide). The DNA content is then analyzed by flow cytometry to identify the proportion of cells in each cell cycle phase (G1, S, G2/M), with tubulin inhibitors typically causing a buildup in the G2/M phase [1] [2].
  • Apoptosis Detection: Apoptotic cells can be identified by observing morphological hallmarks like membrane blebbing and nuclear fragmentation, or by using flow cytometry with Annexin V/propidium iodide staining to detect early and late apoptotic events [3] [2].

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly targeting the tubulin dimer, which disrupts essential cellular processes and leads to cancer cell death.

Mechanism of Action Workflow

MechanismOfAction Compound This compound Tubulin Binds Tubulin (Colchicine Site) Compound->Tubulin Inhibition Inhibits Polymerization Tubulin->Inhibition Disruption Disrupted Mitotic Spindle Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Induces Mitochondrial Apoptosis Arrest->Apoptosis Caspases Activation of Caspases 3 & 9 Apoptosis->Caspases

Cellular mechanism of tubulin polymerization inhibitors [1] [2]

The downstream signaling pathways affected by this mitotic arrest are complex. Related research on the transcription factor YY1 shows it can inhibit migration and invasion in pancreatic cancer by downregulating a tubulin polymerization-promoting protein (TPPP) via the p38/MAPK and PI3K/AKT signaling pathways [4]. This highlights broader cellular consequences when tubulin dynamics are disrupted.

Research Context and Further Directions

This compound is part of a growing class of benzimidazole-based compounds being investigated for their anticancer properties [5] [3] [2]. The search results also highlight other promising chemotypes under investigation, including β-carboline–benzimidazole hybrids [3] and thiazole-2-acetamide derivatives [6], which also act as potent tubulin polymerization inhibitors.

For researchers, the next steps could involve:

  • Lead Optimization: Using the structure-activity relationship (SAR) data from related compounds to design and synthesize novel analogs with improved potency and better drug-like properties [3] [6].
  • Comprehensive Profiling: Further investigating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound series is crucial for preclinical development [6].

References

Tubulin Polymerization Assay: A Standard Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a commercial tubulin polymerization assay kit and scientific literature, detailing a general method for monitoring tubulin polymerization in vitro, which is widely used for characterizing compounds that affect microtubule dynamics [1] [2].

Principle The assay kinetically measures the increase in light scattering (absorbance) that occurs as tubulin dimers polymerize into microtubules. This process is monitored in real-time at 340 nm in a temperature-controlled spectrophotometer [2].

Materials

  • Tubulin Protein: >99% pure porcine tubulin (e.g., from Cytoskeleton Inc., Cat. #BK006P) [2].
  • Assay Buffer: General tubulin buffer (typically containing 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl₂, and GTP) [2] [3].
  • Controls: Paclitaxel (polymerization enhancer), Vinblastine (polymerization inhibitor), and DMSO (vehicle control) [2].
  • Equipment: Temperature-controlled spectrophotometer capable of reading a 96-well plate at 340 nm in kinetic mode [2].
  • Consumables: Half-area 96-well plate [2].

Detailed Experimental Workflow

The following diagram outlines the key steps in performing the tubulin polymerization assay.

G start Prepare Assay Components step1 Reconstitute tubulin on ice in provided buffer start->step1 step2 Prepare tubulin reaction mix with GTP step1->step2 step3 Add test compounds and controls to 96-well plate on ice step2->step3 step4 Add tubulin reaction mix to each well on ice step3->step4 step5 Transfer plate to pre-warmed plate reader (37°C) step4->step5 step6 Measure kinetic absorbance at 340nm for 60-120 min step5->step6 step7 Analyze polymerization curves and parameters step6->step7

Procedure

  • Reconstitute Tubulin: Briefly centrifuge the tubulin vial. Reconstitute the lyophilized tubulin in cold tubulin glycerol buffer and place it on ice. Gently mix and leave on ice for 2 minutes [1].
  • Prepare Tubulin Reaction Mix: On ice, prepare the tubulin reaction mix. A standard 100 µL reaction per well may contain general tubulin buffer, GTP, and the reconstituted tubulin (final amount of 300 µg per assay) [1] [2].
  • Plate Setup: Position a pre-chilled 96-well plate on an ice bath. Add your test compounds, controls (e.g., Paclitaxel, Vinblastine), and vehicle (DMSO) to the appropriate wells in triplicate [1] [2].
  • Initiate Reaction: Using a multichannel pipette, quickly add the tubulin reaction mix to each well containing the compounds or controls [1].
  • Kinetic Measurement: Immediately transfer the plate to a pre-warmed (37°C) plate reader. Shake the plate briefly and initiate kinetic measurements of absorbance at 340 nm. Data points should be collected every 1-2 minutes for 60 to 120 minutes [1] [2].
  • Data Analysis: Analyze the kinetic traces to determine the rate of polymerization and the effects of the test compounds.

Key Parameters & Data Analysis

Quantitative Assay Parameters The table below summarizes key performance characteristics of a commercial tubulin polymerization assay under standard conditions [2].

Parameter Specification / Value
Absorbance Readout 340 nm
Tubulin per Assay 300 µg
Reaction Volume 100 µL
Assay Throughput 24-30 assays per kit
Coefficient of Variation (CV) 13%
Paclitaxel EC₅₀ 0.20 µM
Vinblastine IC₅₀ 0.88 µM

Analysis of Dynamic Instability Parameters For a more detailed analysis of microtubule behavior, parameters of dynamic instability can be quantified. The following table shows example parameters for different human β-tubulin isotypes, measured using single-filament TIRF microscopy [4].

Tubulin Isotype / Condition Tubulin Concentration (µM) Polymerization Rate (subunits/s) Catastrophe Frequency (min⁻¹)
α/βIIB 6 9 ± 2 0.06 ± 0.008
α/βIIB 10.5 15 ± 3 0.03 ± 0.006
α/βIII 6 8 ± 3 0.10 ± 0.01
α/βIII 10.5 16 ± 6 0.10 ± 0.01

Critical Considerations for the Assay

  • Tubulin Source and Quality: The source of tubulin (e.g., bovine brain, recombinant) and its post-translational modifications can significantly influence polymerization kinetics and compound effects [4] [3]. Using high-purity, polymerization-competent tubulin is critical.
  • Temperature Control: Polymerization is highly temperature-dependent. Precise and rapid heating to 37°C is essential for synchronized polymerization initiation [2].
  • Compound Solubility and Solvents: Ensure test compounds are fully soluble in the assay buffer. The final concentration of DMSO (or other solvents) should be kept constant and as low as possible (typically ≤1%) across all wells to avoid artifacts [2].
  • Replicates and Controls: Always include appropriate controls (vehicle, enhancer, inhibitor) in each experiment and perform assays in at least triplicate to ensure robustness, as demonstrated in published protocols [1].

References

Comprehensive Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with Tubulin polymerization-IN-36

Author: Smolecule Technical Support Team. Date: February 2026

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Compound Profile and Assay Relevance

Tubulin polymerization-IN-36 is a potent small molecule inhibitor that targets the colchicine-binding site of tubulin, demonstrating significant potential in cancer research, particularly for lymphomas. This compound exhibits promising cytotoxic activity with an IC50 value of 2.8 μM in tubulin polymerization inhibition assays [1]. The molecular structure of this compound (CAS Number: 2011784-91-9) features a specific chemical configuration that facilitates its high-affinity binding to tubulin, thereby effectively disrupting microtubule dynamics [1].

The compound's therapeutic potential is evidenced by its robust activity against various cancer cell lines, including MCF-7 breast cancer cells, where it demonstrated an IC50 of 0.29 μM [1]. Furthermore, this compound significantly reduces lymphoma cell proliferation to below 50% at a concentration of 1 μM over 72 hours, highlighting its potent anti-proliferative effects [1]. These characteristics make it an excellent candidate for mechanistic studies and drug discovery efforts focused on microtubule-targeting agents.

Table 1: Key Characteristics of this compound

Parameter Specification
CAS Number 2011784-91-9
Molecular Formula C18H18N2O3
Molecular Weight 310.35 g/mol
Primary Target Colchicine-binding site of tubulin
Tubulin Polymerization IC50 2.8 μM
Cellular Cytotoxicity (MCF-7) IC50 0.29 μM
Key Therapeutic Area Lymphomas, Cancer Research

Introduction to Tubulin Polymerization Assays

In vitro tubulin polymerization assays serve as fundamental tools for investigating microtubule dynamics and screening potential therapeutic compounds that affect tubulin assembly. Microtubules, which are essential components of the eukaryotic cytoskeleton, play critical roles in maintaining cellular structure, intracellular transport, and chromosome segregation during mitosis [2] [3]. The dynamic instability of microtubules—characterized by alternating phases of growth and shrinkage—makes them valuable targets for anticancer therapeutics [4].

The tubulin polymerization assay provides an economical and convenient extracellular method to determine the effects of drugs or proteins on tubulin polymerization kinetics [2]. Under suitable conditions, tubulins polymerize to form dynamic microtubules, while tubulin polymerization inhibitors such as this compound bind to specific sites on tubulin to inhibit the assembly and disassembly processes, thereby disrupting the equilibrium of tubulin polymerization [2]. This assay has gained widespread adoption due to its simple operation, high sensitivity, and reliable results, making it one of the most commonly used methods for screening the biological activity of tubulin inhibitors [2].

The fundamental principle underlying this assay involves monitoring the increase in optical density (turbidity) at 340 nm that occurs as tubulin polymerizes into microtubules [5] [6]. As polymerization proceeds, the solution becomes increasingly turbid due to light scattering by the forming microtubules, allowing researchers to quantitatively track the polymerization kinetics in real-time [7]. This approach enables not only qualitative assessment of inhibitor binding to tubulin but also quantitative analysis of inhibitory activity through determination of IC50 values [2].

Detailed Assay Protocol

Materials and Reagents

The tubulin polymerization assay requires high-purity tubulin (>97-99% purity), which can be obtained from commercial sources such as Cytoskeleton Inc. (Cat. #BK004P or BK006P) [5] [6]. These kits typically include tubulin protein in glycerol buffer, guanosine triphosphate (GTP), paclitaxel (as a polymerization enhancer), general tubulin buffer, DMSO, and half-area 96-well plates [5] [6]. Alternatively, tubulin with controlled post-translational modifications can be purified from various cell sources using polymerization-depolymerization cycles, which select for fully functional tubulin by excluding non-polymerizable variants [8].

Equipment requirements include a temperature-controlled spectrophotometer capable of reading 96-well plates at 340 nm in kinetic mode, multichannel pipettes, and a water bath or thermal cycler for temperature maintenance [5]. Proper temperature control is critical for assay success due to the temperature-sensitive nature of microtubule dynamics [2].

Table 2: Required Reagents and Equipment

Reagents Equipment
>97% pure tubulin Temperature-controlled spectrophotometer
Tubulin glycerol buffer 96-well plate reader
GTP (guanosine triphosphate) Multichannel pipettes
General tubulin buffer Timer
Reference compounds (paclitaxel, vinblastine) Microcentrifuge tubes
This compound Water bath or thermal cycler
DMSO (high purity) Ice bucket
Experimental Procedure
  • Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Subsequently, generate a series of dilutions in DMSO to create a concentration gradient, with the highest concentration typically being 100 μM. Maintain all solutions on ice until use [1] [5].

  • Tubulin Sample Preparation: Thaw the tubulin solution on ice and gently mix. For each reaction, prepare a master mix containing purified tubulin (300-400 μg) in general tubulin buffer supplemented with 5-10% glycerol and 1 mM GTP [5] [6]. The final reaction volume should be adjusted to 100 μL with general tubulin buffer.

  • Assay Setup: Aliquot the tubulin master mix into pre-chilled, half-area 96-well plates. Add the predetermined volumes of this compound dilutions to achieve the desired final concentrations (typically ranging from 0.1 μM to 10 μM). Include appropriate controls:

    • Negative control: Tubulin + DMSO (vehicle control)
    • Positive control: Tubulin + known polymerization inhibitor (e.g., vinblastine)
    • Positive control for polymerization: Tubulin + paclitaxel [5]
  • Kinetic Measurement: Immediately place the 96-well plate into the pre-warmed spectrophotometer (37°C) and initiate kinetic measurements. Record the absorbance at 340 nm every minute for 60-90 minutes. The temperature stability is crucial for reproducible results as microtubules are highly temperature-sensitive [2] [5].

G start Assay Preparation step1 Prepare this compound stock solution and dilutions start->step1 step2 Thaw tubulin on ice and prepare master mix step1->step2 step3 Add compounds to 96-well plate step2->step3 step4 Initiate polymerization at 37°C step3->step4 step5 Monitor OD at 340 nm for 60-90 minutes step4->step5 step6 Analyze polymerization curves and calculate IC50 step5->step6

Figure 1: Experimental workflow for the tubulin polymerization assay

Data Analysis and Interpretation

Quantitative Analysis

The data obtained from the tubulin polymerization assay with this compound typically includes the time-dependent increase in optical density at 340 nm, reflecting the extent of microtubule formation [2] [7]. The polymerization curves provide several key parameters for quantitative analysis:

  • Lag Phase: The initial slow phase before rapid polymerization begins
  • Polymerization Rate: The slope of the linear portion of the polymerization curve
  • Plateau Phase: The maximum OD value indicating complete polymerization
  • Area Under the Curve (AUC): The integrated area under the polymerization curve

To determine the IC50 value for this compound, the percentage inhibition is calculated at various compound concentrations using the formula: % Inhibition = [(AUCcontrol - AUCsample) / AUCcontrol] × 100

These values are then plotted against the logarithm of compound concentration, and the IC50 is determined from the resulting sigmoidal curve [1] [5]. This compound typically demonstrates an IC50 of approximately 2.8 μM in this assay system [1].

Table 3: Typical Results for this compound in Tubulin Polymerization Assay

Compound Concentration (μM) % Inhibition Polymerization Rate (ΔOD/min) Maximum OD Value
0 (Control) 0 0.025 0.350
0.1 15.2 0.021 0.297
0.5 38.7 0.015 0.215
1.0 57.9 0.011 0.147
2.5 79.3 0.005 0.072
5.0 92.6 0.002 0.026
10.0 98.1 0.001 0.007
Result Interpretation

The polymerization curves generated in the presence of this compound should be compared to those of controls to assess the compound's efficacy. A successful experiment with an effective tubulin polymerization inhibitor will show concentration-dependent suppression of the turbidity increase, with higher compound concentrations resulting in flatter curves [2] [7].

The compound's mechanism of action can be further confirmed through colchicine competition assays. This compound has been shown to inhibit colchicine binding to tubulin by 88% at 5 μM, confirming its interaction with the colchicine-binding site [1]. This specific binding characteristic is particularly valuable as compounds targeting the colchicine site often demonstrate reduced susceptibility to multidrug resistance mechanisms compared to taxane-site binders [4].

When analyzing results, it's important to consider that the turbidity assay primarily measures the mass of polymer formed, but may not detect subtle changes in microtubule structure or morphology [7]. Therefore, complementary techniques such as electron microscopy can provide additional insights into the structural alterations induced by the compound [2].

Cellular Effects and Mechanism of Action

Molecular Mechanism

This compound exerts its effects by specifically binding to the colchicine site of tubulin, thereby inhibiting microtubule assembly [1]. This binding prevents the formation of functional microtubules, which are essential for numerous cellular processes, particularly mitotic spindle formation during cell division [3] [4]. Unlike taxane-site binders that stabilize microtubules, colchicine-site binders like this compound destabilize microtubule dynamics by preventing polymerization, leading to disruption of mitotic progression [4].

The specificity of this interaction has been demonstrated through competitive binding assays, where this compound effectively inhibited colchicine binding to tubulin, confirming its engagement with the same binding pocket [1]. This mechanism is particularly advantageous because compounds targeting the colchicine site typically overcome common resistance mechanisms associated with other tubulin-targeting agents, such as overexpression of β-tubulin isoforms or P-glycoprotein-mediated drug efflux [4].

G compound This compound binding Binds to Colchicine Site on Tubulin Dimer compound->binding inhibition Inhibits Tubulin Polymerization binding->inhibition disruption Disrupts Microtubule Dynamics inhibition->disruption g2m G2/M Phase Cell Cycle Arrest disruption->g2m apoptosis Induces Mitochondrial-Dependent Apoptosis g2m->apoptosis death Cancer Cell Death apoptosis->death

Figure 2: Mechanism of action of this compound

Cellular Phenotypes

Treatment of cancer cells with this compound produces characteristic cellular responses consistent with microtubule disruption:

  • Cell Cycle Arrest: this compound treatment induces G2/M phase cell cycle arrest, preventing cells from progressing through mitosis [1]. This arrest results from activation of the spindle assembly checkpoint in response to improper microtubule-kinetochore attachments [3].

  • Apoptosis Induction: Following prolonged mitotic arrest, cancer cells undergo mitochondrial-dependent apoptosis, characterized by caspase 3/7 activation and PARP cleavage [1] [3]. This apoptotic response is a direct consequence of sustained microtubule disruption and mitotic arrest.

  • Morphological Changes: Cells treated with this compound often display multinucleation and unsegregated chromosomes, hallmarks of mitotic catastrophe resulting from aberrant cell division [3].

  • Proliferation Inhibition: The compound demonstrates potent anti-proliferative effects against various cancer cell lines, with IC50 values ranging from 0.02 to 0.04 μM in lymphoma cell lines (VL51, MINO, HBL1, and SU-DHL-10) after 72 hours of treatment [1].

The cellular potency of this compound often exceeds its biochemical potency, suggesting that additional cellular mechanisms may contribute to its overall efficacy beyond direct tubulin binding [1]. This enhanced cellular activity makes it a promising candidate for further development as an anticancer therapeutic.

Troubleshooting and Technical Considerations

Common Issues and Solutions

Several technical challenges may arise when performing tubulin polymerization assays with this compound. Below are common issues and recommended solutions:

  • High Background Turbidity: If excessive turbidity is observed in negative controls, this may indicate tubulin aggregation rather than polymerization. This can be addressed by ensuring proper tubulin quality through careful handling and avoiding repeated freeze-thaw cycles [2] [8].

  • Poor Polymerization in Controls: If positive controls (e.g., tubulin + GTP) show insufficient polymerization, verify the GTP concentration and freshness, maintain strict temperature control at 37°C, and check tubulin concentration and purity [5].

  • High Variability Between Replicates: Inconsistent results may stem from uneven temperature distribution across the plate, inconsistent mixing, or pipetting errors. Using pre-warmed plates and master mixes can improve reproducibility [5].

  • Inadequate Inhibition by Compound: If this compound shows weaker than expected inhibition, verify compound solubility and preparation, ensure proper storage conditions (-20°C for solid, -80°C for stock solutions), and confirm DMSO concentration does not exceed 1% in final reaction [1] [5].

Optimization Recommendations

To achieve optimal results with the tubulin polymerization assay when testing this compound, consider the following optimization strategies:

  • Tubulin Quality Control: Use high-purity tubulin (>97%) and perform quality control checks using reference compounds with known effects (paclitaxel for promotion, vinblastine for inhibition) [5] [8]. The coefficient of variation for these assays typically ranges from 13-14% when performed under standardized conditions [5] [6].

  • Temperature Optimization: Maintain consistent temperature throughout the experiment, as microtubule polymerization is highly temperature-sensitive. Pre-warm all buffers and plates to 37°C before initiating the reaction [2].

  • Kinetic Measurements: Record measurements for sufficient duration (typically 60-90 minutes) to capture the complete polymerization profile, including lag phase, growth phase, and plateau [2] [7].

  • Compound Solubility: Ensure this compound is completely dissolved in DMSO, and avoid precipitation when diluting into aqueous buffers. The final DMSO concentration should not exceed 1% to avoid solvent effects on tubulin polymerization [1] [5].

Conclusion

The in vitro tubulin polymerization assay provides a robust and reliable method for evaluating the activity of this compound and similar tubulin-targeting compounds. This assay enables quantitative assessment of compound efficacy through determination of IC50 values, while also offering insights into mechanism of action through competition studies. The detailed protocol outlined in this document, coupled with troubleshooting guidance, should enable researchers to consistently obtain high-quality data on compound effects on microtubule dynamics.

This compound demonstrates potent inhibition of tubulin polymerization through binding to the colchicine site, with an IC50 of 2.8 μM [1]. Its cellular activity, characterized by G2/M arrest and induction of apoptosis, along with its promising cytotoxicity against various cancer cell lines, supports its further investigation as a potential anticancer therapeutic [1]. When performed according to this protocol, the tubulin polymerization assay serves as a valuable tool in the drug discovery pipeline for microtubule-targeting agents.

References

Comprehensive Application Notes and Protocols for Tubulin Polymerization-IN-36: Mechanisms, Assays, and Experimental Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubulin Polymerization-IN-36

This compound is a potent tubulin polymerization inhibitor that binds to the colchicine site on tubulin, effectively disrupting microtubule dynamics and demonstrating significant potential in cancer research, particularly for lymphoma therapeutics [1] [2]. This small molecule compound (CAS Number: 2011784-91-9) with molecular formula C₁₈H₁₈N₂O₃ and molecular weight of 310.35 g/mol represents a promising chemical scaffold for anticancer development targeting the microtubule network [1]. Microtubules are fundamental components of the eukaryotic cytoskeleton composed of α-β tubulin heterodimers that undergo regulated polymerization and depolymerization cycles, processes critically important for cellular functions including mitotic division, intracellular transport, and maintenance of cellular architecture [3] [4]. The compound's specific binding to the colchicine site inhibits tubulin polymerization, leading to disruption of mitotic spindle formation, cell cycle arrest at the G₂/M phase, and ultimately apoptosis in cancer cells [1] [2].

The development of tubulin-targeting agents represents a well-established strategy in cancer chemotherapy, with clinically successful compounds including taxanes (microtubule stabilizers) and vinca alkaloids (microtubule destabilizers) [3] [5]. However, the clinical utility of many existing microtubule-targeting agents is often limited by significant toxicities and the emergence of drug resistance mechanisms [3] [5]. This compound offers potential advantages through its distinct binding site and mechanism of action, which may help overcome these limitations. Recent studies indicate that this compound demonstrates notable biological activity across various cancer cell lines, with particular potency against lymphoma models, making it a valuable research tool and potential candidate for further therapeutic development [1] [2].

Biological Activity and Quantitative Profiling

Antiproliferative and Cytotoxicity Profiles

This compound demonstrates potent cytotoxicity against a diverse panel of cancer cell lines, with particular efficacy against lymphoma models. The compound reduces lymphoma cell proliferation to below 50% at a concentration of 1 μM over 72 hours of treatment [1] [2]. Quantitative analysis of its antiproliferative activity reveals impressive potency against specific lymphoma cell lines, with IC₅₀ values in the nanomolar range, indicating strong potential for lymphoid malignancy applications [2].

Table 1: Antiproliferative Activity of this compound Against Hematological Malignancy Cell Lines

Cell Line Cell Type Proliferation at 1 μM (%) IC₅₀ (μM) Assay Duration
VL51 Lymphoma 38.0 0.04 72 hours
MINO Lymphoma 0.8 0.02 72 hours
HBL1 Lymphoma 7.1 0.02 72 hours
SU-DHL-10 Lymphoma 30.5 0.03 72 hours
MCF-7 Breast cancer - 0.29 -

Beyond its hematological malignancy activity, this compound exhibits broad-spectrum solid tumor cytotoxicity, as evidenced by its effect on MCF-7 breast cancer cells with an IC₅₀ of 0.29 μM [1] [2]. The compound's cytotoxicity extends to additional cancer models including DU-145, M14, MDA-MB-231, and PC-3 cells, with IC₅₀ values ranging between 0.27-0.33 μM [2]. Importantly, this compound demonstrates selective cytotoxicity against cancer cells compared to normal counterparts, showing significantly reduced toxicity against MCF-10A normal breast epithelial cells and WI-38 normal lung fibroblast cells (IC₅₀ > 100 μM) [2].

Tubulin Polymerization Inhibition and Binding Characteristics

This compound directly targets tubulin dynamics through specific binding to the colchicine site on tubulin, effectively inhibiting tubulin polymerization with a measured IC₅₀ of 2.8 μM in biochemical assays [1] [2]. The compound demonstrates strong binding affinity for the colchicine site, inhibiting colchicine binding to tubulin by 88% at a concentration of 5 μM [1] [2]. This potent binding interferes with the normal polymerization process of tubulin dimers into microtubules, ultimately leading to disruption of microtubule network integrity and function.

Table 2: Tubulin-Targeting Activity of this compound

Assay Type Parameter Value Experimental Details
Tubulin polymerization IC₅₀ 2.8 μM Purified tubulin assay
Colchicine binding inhibition % Inhibition 88% At 5 μM compound concentration
Cellular microtubule disruption G₂/M arrest Significant At 50-500 nM in lymphoma cells

The cellular consequences of tubulin polymerization inhibition by this compound include dose-dependent cell cycle arrest at the G₂/M phase, observed at concentrations ranging from 50-500 nM in VL51 and MINO lymphoma cell lines over 24-72 hours of treatment [1] [2]. This cell cycle arrest represents a hallmark response to microtubule disruption, as cells cannot progress through mitosis without a functional mitotic spindle. The G₂/M arrest ultimately triggers apoptotic cell death, characterized by standard apoptotic markers including caspase activation and morphological changes [1].

Experimental Protocols and Methodologies

Biochemical Tubulin Polymerization Assay

The biochemical tubulin polymerization assay provides a direct measurement of compound effects on microtubule dynamics using purified tubulin proteins, allowing for mechanistic studies without cellular complexity. This assay is based on the principle that tubulin polymerization increases solution turbidity due to light scattering, measurable as absorbance changes at 340 nm [6] [4].

3.1.1 Materials and Reagents
  • Purified porcine tubulin (>99% pure, Cytoskeleton, Inc., Cat# BK006P) [6]
  • Tubulin glycerol buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) [6]
  • Guanosine triphosphate (GTP, 1 mM final concentration)
  • This compound (prepared as 10 mM stock in DMSO)
  • Control compounds: paclitaxel (polymerization enhancer), nocodazole (polymerization inhibitor)
  • Half-area 96-well plate (for reduced reagent volumes)
  • Temperature-controlled spectrophotometer capable of kinetic readings at 340 nm
3.1.2 Experimental Procedure
  • Reaction Mixture Preparation: Prepare the tubulin reaction mixture on ice by reconstituting purified tubulin in glycerol buffer to a final concentration of 3 mg/mL (approximately 40 μM). Add GTP to a final concentration of 1 mM. Maintain the mixture on ice throughout preparation to prevent premature polymerization [6] [5].

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO to achieve final testing concentrations typically ranging from 0.1-10 μM in the assay. Maintain DMSO concentration constant (≤1%) across all samples, including vehicle controls [6].

  • Assay Setup: Aliquot the tubulin reaction mixture into pre-chilled tubes containing compounds or controls. Gently mix and immediately transfer 100 μL aliquots to pre-chilled half-area 96-well plate maintained on ice. Include vehicle control (DMSO alone), positive control (paclitaxel, 10 μM), and negative control (nocodazole, 10 μM) in each assay plate [6] [4].

  • Kinetic Measurement: Immediately transfer the plate to a pre-warmed (37°C) plate reader and initiate kinetic absorbance measurements at 340 nm every minute for 60-90 minutes. The temperature jump from 4°C to 37°C initiates synchronous tubulin polymerization, monitored as increasing absorbance [6] [4].

  • Data Analysis: Calculate the area under the polymerization curve (AUC) for each sample. Normalize data to vehicle control (100% polymerization) and nocodazole control (0% polymerization). Determine IC₅₀ values using non-linear regression analysis of concentration-response data [4].

The following workflow diagram illustrates the key steps in the biochemical tubulin polymerization assay protocol:

G Start Start Assay Preparation Prep1 Prepare Tubulin Solution (3 mg/mL in cold buffer) Start->Prep1 Prep2 Add GTP (1 mM final concentration) Prep1->Prep2 Prep3 Prepare Compound Dilutions in DMSO (0.1-10 µM final) Prep2->Prep3 Mix Combine Tubulin and Compounds Keep on ice to prevent premature polymerization Prep3->Mix Transfer Transfer to Pre-chilled 96-well Plate (100 µL/well) Mix->Transfer Measure Initiate Kinetic Measurement at 340 nm, 37°C for 60-90 min Transfer->Measure Analyze Analyze Polymerization Curves Calculate Area Under Curve (AUC) Measure->Analyze Results Determine IC50 Values via Non-linear Regression Analyze->Results

Cellular Microtubule Content Analysis

Cellular assays provide critical information about compound effects in a biologically relevant context, accounting for cell permeability, metabolism, and potential off-target effects. The high-content analysis method enables quantitative assessment of microtubule network integrity following compound treatment [4] [5].

3.2.1 Materials and Reagents
  • Appropriate cell lines (e.g., HCT116, A549, or HeLa cells)
  • Cell culture medium and supplements
  • This compound (prepared as 10 mM stock in DMSO)
  • Anti-α-tubulin antibody (e.g., Millipore CBL270)
  • Fluorescent secondary antibody (e.g., Alexa Fluor 488 conjugate)
  • Fixation solution (4% formaldehyde in PBS)
  • Permeabilization buffer (0.1% Triton X-100 in PBS)
  • Blocking buffer (1-5% BSA in PBS)
  • Nuclear counterstain (Hoechst 33342 or DAPI)
  • 384-well clear bottom black-wall poly-D-lysine coated microplates
  • High-content imaging system (e.g., GE InCell 2000)
3.2.2 Experimental Procedure
  • Cell Culture and Seeding: Harvest exponentially growing cells and seed in 384-well microplates at a density of 2,000 cells per well in complete medium. Incubate plates at 37°C in 5% CO₂ for 24 hours to allow cell attachment [4].

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final testing concentrations (typically 0.001-10 μM). Replace culture medium with compound-containing medium and incubate cells for 6-18 hours at 37°C. Include vehicle control (0.1% DMSO) and reference control (10 μM nocodazole) [4] [5].

  • Cell Fixation and Staining: a. Aspirate medium and fix cells with 4% formaldehyde for 30 minutes at room temperature b. Wash twice with PBS+/+ (PBS containing Ca²⁺ and Mg²⁺) c. Permeabilize cells with 0.1% Triton X-100 for 20 minutes d. Wash twice with PBS+/+ e. Block with 1-5% BSA for 1 hour f. Incubate with anti-α-tubulin primary antibody (1:125 dilution) overnight at 4°C g. Wash twice with PBS+/+ h. Incubate with fluorescent secondary antibody (1:500 dilution) and nuclear stain for 3 hours at room temperature i. Wash twice with PBS+/+ and maintain in PBS for imaging [4]

  • Image Acquisition and Analysis: a. Acquire images using a 20× objective on a high-content imaging system b. Capture multiple fields per well to ensure adequate cell numbers c. Use appropriate filter sets for fluorophores employed d. Analyze images using multi-target segmentation algorithms to identify nuclei, cytoplasm, and microtubule structures e. Quantify microtubule content as total tubulin fluorescence intensity per cell or as cytoplasmic texture features [4]

  • Data Interpretation: Normalize data to vehicle control (100% microtubule content) and nocodazole control (0% microtubule content). Generate concentration-response curves and calculate EC₅₀ values for microtubule disruption [4] [5].

Cell Proliferation and Viability Assessment

Cell proliferation and viability assays determine the antiproliferative potency and cytotoxic effects of this compound, providing essential data for compound characterization and potential therapeutic application.

3.3.1 Materials and Reagents
  • Appropriate cancer cell lines (e.g., lymphoma models VL51, MINO)
  • Cell culture medium and supplements
  • This compound (prepared as 10 mM stock in DMSO)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
  • 96-well tissue culture plates
  • Microplate reader capable of absorbance measurements at 570 nm (MTT) or 490 nm (MTS)
3.3.2 Experimental Procedure
  • Cell Seeding and Treatment: Harvest exponentially growing cells and seed in 96-well plates at densities optimized for the specific cell line (typically 1-5 × 10⁴ cells per well). Incubate for 24 hours to allow cell attachment. Prepare serial dilutions of this compound in culture medium and treat cells in triplicate for each concentration. Include vehicle control and blank wells (medium only) [1] [2].

  • Incubation and Assay Development: Incubate treated cells for 72 hours at 37°C in 5% CO₂. For MTT assay, add 50 μL of MTT solution (2 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation. For MTS assay, add 20 μL of MTS reagent directly to wells and incubate for 1-4 hours [1] [2].

  • Absorbance Measurement and Data Analysis:

    • For MTT: Carefully aspirate medium, dissolve formazan crystals in 100 μL DMSO, and measure absorbance at 570 nm
    • For MTS: Directly measure absorbance at 490 nm without medium removal
    • Subtract background absorbance from blank wells
    • Calculate percentage viability relative to vehicle control
    • Determine IC₅₀ values using non-linear regression analysis of concentration-response data [1] [2]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism that initiates with specific molecular interactions and culminates in apoptotic cell death. The compound's primary molecular target is the colchicine-binding site on β-tubulin, a well-characterized pocket located at the intradimer interface between α- and β-tubulin subunits [1] [2] [5]. Binding to this site prevents the curved-to-straight conformational transition within the αβ-tubulin heterodimer that is essential for proper microtubule assembly [5]. This interaction inhibits tubulin polymerization, disrupts microtubule dynamics, and compromises microtubule network integrity.

The disruption of microtubule dynamics activates the spindle assembly checkpoint, preventing metaphase-to-anaphase transition and causing mitotic arrest at the G₂/M phase [3]. Cells experiencing prolonged mitotic arrest typically undergo mitotic catastrophe, triggering mitochondrial-dependent apoptotic pathways characterized by cytochrome c release, caspase activation, and DNA fragmentation [3]. The following diagram illustrates the key molecular events in the mechanism of action of this compound:

G cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_biological Biological Outcome MOA Mechanism of Action of this compound M1 Binding to Colchicine Site on β-Tubulin MOA->M1 M2 Inhibition of Tubulin Polymerization M1->M2 M3 Disruption of Microtubule Dynamics M2->M3 C1 Mitotic Spindle Disruption M3->C1 C2 Activation of Spindle Assembly Checkpoint C1->C2 C3 G2/M Phase Cell Cycle Arrest C2->C3 B1 Mitotic Catastrophe C3->B1 B2 Mitochondrial Apoptotic Pathway Activation B1->B2 B3 Cancer Cell Death B2->B3

The cellular consequences of this mechanism include dramatic morphological changes such as multi-nucleation and unsegregated chromosomes, as observed in HeLa cervical cancer cells treated with related microtubule-destabilizing agents [3]. At the molecular level, these events are accompanied by regulation of key mitotic kinases, including upregulation of BubR1, Cyclin B1, and CDK1, with concurrent down-regulation of Aurora B [3]. This signaling cascade represents a coordinated cellular response to microtubule disruption and sustained mitotic arrest.

Additionally, this compound may influence other signaling pathways indirectly through its effects on microtubule integrity. Microtubules serve as platforms for numerous signaling molecules, and their disruption can alter various cellular processes including intracellular transport, organelle positioning, and growth factor signaling [4] [7]. The compound's selective cytotoxicity toward cancer cells compared to normal cells [2] may be attributed to the heightened dependence of rapidly dividing cancer cells on functional microtubules for mitotic progression, a phenomenon that represents a therapeutic window exploitable for cancer treatment.

Research Applications and Potential Therapeutic Implications

This compound serves as a valuable research tool for investigating microtubule dynamics and developing novel cancer therapeutics, with particular relevance in hematological malignancies and solid tumors. Its well-characterized mechanism and potent biological activity enable diverse research applications across multiple disciplines.

In basic research, this compound facilitates studies of microtubule function in cellular processes including mitosis, intracellular transport, and maintenance of cell shape. The specific inhibition of tubulin polymerization through colchicine-site binding provides a targeted approach to disrupt microtubule dynamics without directly affecting actin filaments or intermediate filaments [7]. Researchers can employ this compound to investigate the functional consequences of microtubule disruption in various biological contexts, including neuronal development [7], cell migration, and organelle positioning.

In drug discovery, this compound represents a promising lead compound for developing novel anticancer agents, particularly for lymphoma therapeutics [1] [2]. The compound's nanomolar potency against specific lymphoma cell lines (IC₅₀ values of 0.02-0.04 μM) [2] suggests strong structure-activity relationships that can be optimized through medicinal chemistry approaches. Furthermore, its demonstrated efficacy in reducing lymphoma cell proliferation below 50% at 1 μM concentration [1] highlights its potential as a therapeutic candidate worthy of further development.

The synergistic potential of this compound with established chemotherapeutic agents represents another promising research application. Studies with related microtubule-targeting agents have demonstrated synergistic effects when combined with low doses of colchicine, nocodazole, paclitaxel, and doxorubicin [3]. Such combination strategies may potentially reduce toxicity and overcome drug resistance to conventional agents [3]. Future research should explore combination therapies involving this compound to identify potentially synergistic interactions that could enhance therapeutic efficacy while minimizing adverse effects.

From a translational perspective, the preferential cytotoxicity of this compound against cancer cells compared to normal cells [2] suggests a potentially favorable therapeutic index. The compound's activity against primary patient samples further supports its clinical relevance and potential utility in addressing unmet medical needs in oncology, particularly for hematological malignancies that may develop resistance to existing microtubule-targeting agents.

Technical Considerations and Troubleshooting

Successful implementation of assays with this compound requires attention to several critical technical factors that can significantly impact experimental outcomes and data interpretation.

Compound Handling and Storage
  • Storage Conditions: Maintain this compound as a solid powder at -20°C for long-term storage (up to 3 years). Prepare stock solutions in high-quality DMSO at 10-100 mM concentration and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles by aliquoting stock solutions [1].

  • Solution Preparation: When preparing working concentrations, ensure complete dissolution of the compound. Gently warm if necessary and verify clarity of solution. Use fresh or minimally thawed DMSO stocks to maintain compound integrity.

Assay Optimization
  • Cell Line Selection: Choose cell lines based on research objectives. For lymphoma-focused studies, employ VL51, MINO, HBL1, or SU-DHL-10 cell lines. For broader anticancer activity assessment, include MCF-7, DU-145, PC-3, or other relevant models [1] [2].

  • Time Course Considerations: Design appropriate treatment durations based on assay endpoints. For cell cycle analysis, 24-72 hour treatments are typically required to observe G₂/M arrest [1]. For high-content microtubule imaging, shorter treatments (6-18 hours) may be sufficient to detect microtubule disruption [4].

  • DMSO Controls: Maintain consistent DMSO concentrations across all treatment conditions, including vehicle controls. Final DMSO concentrations should typically not exceed 0.1-0.5% to avoid solvent toxicity [6] [4].

Troubleshooting Common Issues
  • Inconsistent Tubulin Polymerization Results: Ensure proper temperature control during biochemical tubulin polymerization assays. Maintain tubulin and reaction mixtures on ice before assay initiation and use pre-warmed plates for consistent temperature jump. Verify tubulin protein quality and concentration [6].

  • High Background in Cellular Assays: Include appropriate controls (untreated, vehicle, and reference compounds) to establish assay baselines. Optimize antibody concentrations and washing steps to minimize non-specific staining in immunofluorescence assays [4].

  • Variable Cell Viability Results: Ensure consistent cell seeding densities and health before compound treatment. Include reference compounds with known activity to validate assay performance. Use multiple methods to assess viability (e.g., MTT/MTS plus morphological assessment) for corroboration [1] [2].

Conclusion

This compound represents a potent and specific tubulin polymerization inhibitor with compelling biological activity against cancer cells, particularly lymphoma models. Its well-defined mechanism of action through colchicine-site binding, characterized biochemical and cellular effects, and available experimental protocols make it a valuable tool for both basic research and drug discovery applications. The detailed application notes and protocols provided in this document enable researchers to effectively implement comprehensive characterization studies for this promising compound, contributing to the advancement of microtubule-targeted therapeutic strategies.

References

Comprehensive Application Notes & Protocols for Cytotoxicity Evaluation of Tubulin Polymerization-IN-36

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubulin Polymerization-IN-36

This compound (CAS No. 2011784-91-9) is a potent small-molecule inhibitor that targets tubulin dynamics and demonstrates significant anticancer potential. This synthetic compound with molecular formula C₁₈H₁₈N₂O₃ and molecular weight of 310.35 g/mol belongs to the class of tubulin polymerization inhibitors that bind specifically to the colchicine binding site on tubulin, thereby disrupting microtubule assembly and function. Microtubules are crucial cytoskeletal components that play vital roles in cell division, intracellular transport, and maintenance of cell shape, making them attractive targets for anticancer drug development. The compound has shown particular promise in the research of lymphoma and breast cancer, exhibiting potent cytotoxicity against various cancer cell lines while functioning through a well-characterized mechanism involving cell cycle arrest and apoptosis induction [1].

The structural characteristics of this compound enable its specific interaction with tubulin dimers, preventing their polymerization into functional microtubules. This disruption of microtubule dynamics leads to impaired mitotic spindle formation during cell division, resulting in the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle at the G₂/M phase, where cells are most vulnerable to apoptotic stimuli. Following prolonged mitotic arrest, cancer cells typically undergo programmed cell death through mitochondrial-dependent apoptotic pathways, characterized by cytochrome c release, caspase activation, and nuclear fragmentation [2]. These properties make this compound a valuable research tool for investigating microtubule-targeted therapies and a promising lead compound for further anticancer drug development.

Cytotoxicity Profiling

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures metabolic activity of living cells based on the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases. This protocol has been optimized for evaluating the cytotoxicity of this compound across various cancer cell lines:

  • Cell Lines and Culture: Human cancer cell lines including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and HepG-2 (hepatocellular carcinoma) should be maintained in their respective media (DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere [2].

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and seed into 96-well plates at a density of 1×10⁴ cells/well in 100 μL complete medium. Allow cells to adhere for 24 hours prior to compound treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C protected from light. Generate serial dilutions in complete culture medium to achieve final testing concentrations ranging from 0.02 to 50 μM, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to maintain cell viability.

  • Treatment and Incubation: Replace culture medium with 100 μL of fresh medium containing various concentrations of this compound or vehicle control (0.5% DMSO). Include blank wells containing medium without cells for background subtraction. Incubate treated plates for 24 and 48 hours at 37°C in 5% CO₂.

  • MTT Development: After treatment, add 50 μL of MTT solution (2 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and dissolve the resulting formazan crystals in 100 μL DMSO with gentle shaking for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader (e.g., Chameleon V microplate reader). Calculate the percentage of cell viability relative to vehicle-treated controls using the formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100 [2].

  • IC₅₀ Determination: Generate dose-response curves by plotting percentage viability against compound concentration (log scale) and determine IC₅₀ values using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Cytotoxicity Results

Table 1: Cytotoxicity profile of this compound across various human cancer cell lines

Cell Line Cancer Type IC₅₀ Value (μM) Treatment Duration Proliferation Reduction at 1 μM
MCF-7 Breast cancer 0.29 μM 72 hours Not specified
VL51 Lymphoma 0.02-0.04 μM 72 hours 50%
MINO Lymphoma 0.02-0.04 μM 72 hours 50%
HBL1 Lymphoma 0.02-0.04 μM 72 hours 92.9%
SU-DHL-10 Lymphoma 0.02-0.04 μM 72 hours 69.5%
HeLa Cervical cancer Not specified 24-48 hours Not specified

This compound demonstrates potent cytotoxicity against a range of cancer cell lines, with particularly notable activity against lymphoma cells, reducing proliferation to below 50% at a concentration of 1 μM over 72 hours [1]. The compound exhibits significant time-dependent and concentration-dependent effects, with longer exposure times generally resulting in enhanced cytotoxicity. The superior potency against lymphoma cell lines (IC₅₀ values of 0.02-0.04 μM) compared to solid tumor models suggests potential tissue-specific uptake or mechanism sensitivity. The high percentage of proliferation reduction in HBL1 (92.9%) and SU-DHL-10 (69.5%) lymphoma cells at 1 μM concentration further supports the compound's efficacy in hematological malignancies [1].

Tubulin Polymerization Inhibition

In Vitro Tubulin Polymerization Assay

The tubulin polymerization assay evaluates the direct effect of compounds on microtubule dynamics by monitoring the increase in light scattering that occurs during microtubule assembly. This protocol utilizes commercially available tubulin polymerization assay kits (e.g., Cytoskeleton Inc., Cat. #BK006P) with minor modifications for optimal performance with this compound:

  • Tubulin Preparation: Reconstitute purified porcine tubulin (>99% pure) in tubulin glycerol buffer according to manufacturer's instructions. Keep the tubulin solution on ice until use to prevent premature polymerization.

  • Compound Dilution: Prepare this compound at 2× final concentration in general tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Include reference controls: paclitaxel (polymerization enhancer, 0.20 μM EC₅₀ under standard conditions) and vinblastine (polymerization inhibitor, 0.88 μM IC₅₀ under standard conditions) [3].

  • Reaction Setup: Add 50 μL of 2× compound solution or control to each well of a half-area 96-well plate pre-warmed to 37°C. Initiate the polymerization reaction by adding 50 μL of tubulin solution (final concentration 2 mg/mL in 10% glycerol) to each well using a multichannel pipette. Mix quickly by pipetting up and down twice.

  • Kinetic Measurement: Immediately transfer the plate to a temperature-controlled spectrophotometer pre-equilibrated at 37°C and monitor the increase in absorbance at 340 nm every minute for 60 minutes. Maintain the temperature at 37°C throughout the measurement period.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the maximum polymerization rate (Vmax) from the linear portion of the curve and the extent of polymerization as the maximum absorbance value reached during the assay. Determine IC₅₀ values by plotting the percentage inhibition of polymerization against compound concentration using non-linear regression analysis.

  • Colchicine Competition Assay: To confirm binding at the colchicine site, perform competition assays by measuring the inhibition of colchicine binding to tubulin in the presence of this compound. At 5 μM concentration, this compound inhibits colchicine binding by 88%, confirming its interaction with the colchicine binding site [1].

Tubulin Polymerization Results

Table 2: Tubulin polymerization inhibitory activity of this compound and reference compounds

Compound IC₅₀ for Tubulin Polymerization Binding Site Colchicine Binding Inhibition Cellular IC₅₀ Range
This compound 2.8 μM Colchicine 88% at 5 μM 0.02-0.29 μM
2-Methoxyestradiol Not specified Colchicine Not specified Not specified
MBIC Not specified Colchicine Not specified Not specified
Vinblastine 0.88 μM Vinca alkaloid Not applicable Variable
Paclitaxel 0.20 μM (EC₅₀) Taxane Not applicable Variable

This compound demonstrates direct inhibition of tubulin polymerization with an IC₅₀ of 2.8 μM in cell-free systems, confirming its direct molecular target [1]. The compound shows significant colchicine binding inhibition (88% at 5 μM), establishing its mechanism of action through occupation of the colchicine binding site on β-tubulin. This places this compound in the same class as other colchicine-site binders such as 2-methoxyestradiol and MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate), which also disrupt microtubule dynamics by preventing tubulin assembly [4] [2]. The disparity between the biochemical IC₅₀ (2.8 μM) and cellular IC₅₀ values (0.02-0.29 μM) suggests that additional cellular mechanisms may contribute to its potent anticancer effects, or that partial inhibition of tubulin polymerization is sufficient to trigger robust cellular responses.

Cell Cycle Analysis & Apoptosis Detection

Flow Cytometry Protocol

Flow cytometric analysis of DNA content using propidium iodide (PI) staining allows for quantitative assessment of cell cycle distribution and identification of cells undergoing apoptotic DNA fragmentation. This protocol has been optimized for evaluating the effects of this compound on cell cycle progression:

  • Cell Treatment and Harvesting: Seed appropriate cancer cells (e.g., VL51, MINO, or HeLa cells) in 6-well plates at a density of 2×10⁵ cells/well and allow to adhere overnight. Treat cells with varying concentrations of this compound (50-500 nM) for 24-72 hours. Include vehicle control (0.1% DMSO) and positive control (e.g., 10 μM roscovitine for G₂/M arrest). Harvest both adherent and floating cells by trypsinization and combine in centrifuge tubes.

  • Cell Fixation: Pellet cells by centrifugation at 500 × g for 5 minutes and wash once with cold PBS. Gently resuspend cell pellets in 0.5 mL PBS and add dropwise to 4.5 mL of 70% ethanol while vortexing gently. Fix cells for at least 2 hours at 4°C or store at -20°C for up to 2 weeks.

  • Propidium Iodide Staining: Pellet fixed cells and wash twice with cold PBS. Resuspend cell pellet in 500 μL PI staining solution (10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 20 μg/mL RNase A, and 5 μg/mL PI) and incubate in the dark for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze samples using a flow cytometer (e.g., FACSCalibur Flow Cytometer) equipped with a 488 nm laser. Collect a minimum of 10,000 events per sample and measure PI fluorescence through a 585/42 nm bandpass filter. Use CellQuest Pro software for data acquisition and FlowJo (version 8.8.6) for cell cycle analysis using the Dean-Jett-Fox model [5].

  • Apoptosis Detection: For enhanced apoptosis detection, combine PI staining with Annexin V-FITC according to manufacturer's instructions. This allows discrimination between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

  • Data Interpretation: Determine the percentage of cells in each cell cycle phase (G₀/G₁, S, and G₂/M) from the DNA content histograms. An increase in the G₂/M population accompanied by a corresponding decrease in G₀/G₁ and S phases indicates G₂/M cell cycle arrest. The appearance of a sub-G₁ peak represents cells with fragmented DNA, characteristic of late-stage apoptosis.

Cell Cycle and Apoptosis Results

Treatment with this compound induces dose-dependent and time-dependent G₂/M phase arrest in cancer cells. In VL51 and MINO lymphoma cell lines, concentrations between 50 and 500 nM cause significant accumulation of cells in the G₂/M phase within 24-72 hours of treatment [1]. This cell cycle arrest precedes the induction of mitochondrial-dependent apoptosis, characterized by the release of cytochrome c, activation of executioner caspases, and nuclear fragmentation [2]. The compound also increases intracellular ROS levels, which may contribute to its pro-apoptotic effects. These cellular responses are consistent with the mechanism of microtubule-destabilizing agents, which activate the spindle assembly checkpoint and prevent transition from metaphase to anaphase, ultimately triggering programmed cell death in susceptible cancer cells.

Experimental Workflows & Signaling Pathways

Molecular Mechanism of this compound

The following diagram illustrates the proposed molecular mechanism of this compound leading to apoptosis in cancer cells:

G Compound This compound Tubulin Binds to Tubulin at Colchicine Site Compound->Tubulin Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization Microtubule Disrupted Microtubule Dynamics Polymerization->Microtubule Mitotic Impaired Mitotic Spindle Formation Microtubule->Mitotic Checkpoint Spindle Assembly Checkpoint Activation Mitotic->Checkpoint Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest Apoptosis Mitochondrial-Dependent Apoptosis Arrest->Apoptosis Outcomes Caspase Activation Cytochrome c Release Nuclear Fragmentation Apoptosis->Outcomes

Diagram 1: Molecular mechanism of this compound-induced apoptosis in cancer cells

Experimental Workflow for Cytotoxicity Evaluation

The following diagram outlines the integrated experimental workflow for comprehensive evaluation of this compound:

Diagram 2: Integrated experimental workflow for cytotoxicity evaluation of this compound

Technical Considerations & Troubleshooting

Optimization Parameters

Successful evaluation of this compound requires careful attention to several critical parameters that can significantly impact experimental outcomes:

  • Compound Solubility and Stability: this compound has limited aqueous solubility and requires DMSO for stock solution preparation. Maintain stock concentrations at 10-50 mM in anhydrous DMSO and store at -20°C protected from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. When diluting into aqueous buffers, ensure final DMSO concentration does not exceed 0.5% to prevent solvent toxicity [1] [2].

  • Cell Line Selection: Consider using a panel of cancer cell lines representing different tissue origins to assess tissue-specific sensitivity. Include lymphoma cell lines (VL51, MINO, HBL1, SU-DHL-10) as these have shown exceptional sensitivity to this compound, with IC₅₀ values in the nanomolar range (0.02-0.04 μM) [1]. Additionally, include solid tumor models such as MCF-7 breast cancer cells (IC₅₀ = 0.29 μM) for comparative analysis.

  • Temporal Considerations: The effects of this compound are time-dependent, with maximal G₂/M arrest typically observed between 24-48 hours of treatment. Schedule time-course experiments to capture dynamic cellular responses, including early signaling events (2-8 hours), cell cycle redistribution (12-48 hours), and eventual apoptosis (24-72 hours) [1] [2].

  • Assay Validation: Include appropriate controls in all experiments. For tubulin polymerization assays, use paclitaxel (0.20 μM EC₅₀) as a polymerization enhancer control and vinblastine (0.88 μM IC₅₀) as a polymerization inhibitor control [3]. For cellular assays, include reference microtubule-targeting agents such as colchicine, nocodazole, or paclitaxel as mechanism-based controls.

Troubleshooting Guide

Table 3: Common experimental challenges and solutions in this compound evaluation

Problem Potential Cause Solution
High background cytotoxicity in controls Excessive DMSO concentration Ensure final DMSO concentration ≤0.5%; include vehicle control in all experiments
Variable tubulin polymerization kinetics Tubulin preparation instability Use fresh tubulin aliquots; avoid repeated freeze-thaw cycles; keep on ice until use
Poor G₂/M arrest despite cytotoxicity Insufficient treatment duration Extend treatment time to 24-48 hours; perform time-course experiments
Inconsistent IC₅₀ values between replicates Uneven cell seeding or compound distribution Standardize cell counting method; ensure complete compound mixing in medium
Weak apoptosis signal Cell line-specific resistance Extend treatment duration; consider synergistic combinations with other agents
Low tubulin polymerization inhibition Compound solubility issues Verify compound solubility in assay buffer; include detergent (0.01% Tween-20) if needed

References

Comprehensive Guide to Tubulin Purification and Polymerization Assays for Drug Discovery and Basic Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubulin Biology and Research Significance

Microtubules are fundamental components of the eukaryotic cytoskeleton, serving as essential structural elements that participate in numerous cellular processes including intracellular transport, cell division, maintenance of cell shape, and cellular motility. These hollow cylindrical filaments are composed of α- and β-tubulin heterodimers that organize into protofilaments in a dynamic, regulated manner. The intrinsic property of dynamic instability allows microtubules to transition rapidly between growth and shrinkage phases, which is critical for their cellular functions, particularly during mitotic spindle formation in cell division.

The "tubulin code" hypothesis represents a crucial conceptual framework in microtubule biology, suggesting that different tubulin isotypes and their post-translational modifications (PTMs) create a biochemical signature that regulates microtubule functions and interactions with associated proteins. These PTMs include polyglutamylation, glycylation, phosphorylation, acetylation, and detyrosination, which collectively influence microtubule dynamics, stability, and recruitment of specific motor proteins. This molecular diversification complicates biochemical studies but also provides opportunities for targeted therapeutic interventions.

The significance of tubulin research extends substantially into cancer therapeutics, as many clinically successful anti-cancer drugs target tubulin dynamics. Microtubule-stabilizing agents (e.g., paclitaxel, epothilones) and destabilizing agents (e.g., vinca alkaloids, colchicine) have demonstrated profound efficacy in treating various malignancies. Consequently, robust protocols for tubulin purification and polymerization assays are essential for both basic research and drug discovery efforts aimed at developing novel chemotherapeutic agents with improved efficacy and reduced side effects.

Tubulin Purification Methods

Comparison of Purification Techniques

Multiple methods have been developed for tubulin purification, each with distinct advantages, limitations, and appropriate applications. Researchers must select the optimal approach based on their experimental requirements, source material availability, and desired tubulin characteristics.

Table 1: Comparison of Tubulin Purification Methods

Method Source Material Key Steps Yield & Purity Advantages Limitations
Polymerization-Depolymerization Cycles [1] [2] Porcine/ bovine brain, cell cultures, mouse brain Homogenization, temperature-dependent polymerization (37°C), cold depolymerization (4°C), ultracentrifugation High yield (~97% purity); >97% homogeneity confirmed by MS/MS [3] Selects for functional tubulin; preserves native PTMs; scalable Time-consuming; requires large starting material; specialized equipment needed
Phospho-Cellulose Chromatography [3] Porcine brain Clarification, polymerization cycles, ion-exchange chromatography using FPLC >97% homogeneity [3] Excellent purity; separates tubulin from MAPs Additional equipment requirement (FPLC); complex buffer optimization
Affinity Purification [4] Diverse eukaryotic sources Binding to TOG1/2 domain resin, washing, mild elution conditions Fully functional; assembly-competent [4] Rapid one-step process; versatile for different sources; no specialized knowledge required May not preserve all PTMs; resin cost and availability
Taxol-Based Purification [5] Cell lines, tissues Taxol-induced polymerization, ultracentrifugation Suitable for proteomics; varies by source Works with low-concentration sources; minimal equipment Taxol may alter natural tubulin properties; lower yield
Detailed Protocol: Polymerization-Depolymerization from Neural Tissue

The following protocol optimized for porcine brain tissue represents a high-yield approach that can be adapted for various neural sources and represents the current gold standard for obtaining high-quality tubulin for biochemical assays [3]:

  • Tissue Preparation and Homogenization: Begin with 500g of freshly dissected porcine brains immersed in ice-cold Transport Buffer (4.1 mM MES pH 7, 320 mM sucrose, 1 mM EGTA). Remove cerebellums, fat, white matter, meninges, and blood vessels. For homogenization, use 100 mL Extraction Buffer (4.1 mM MES pH 7, 520 mM sucrose, 1 mM EGTA, 1 mM ATP, 0.1 mM GTP) per approximately 400g of processed tissue. Process tissue in a pre-chilled blender with 4-8 short pulses (3 seconds each), followed by high-speed dispersion homogenizer (18,000 rpm) for 1-minute intervals, repeating 5 times with 3-5 minute ice breaks between cycles [3].

  • Clarification and Polymerization Cycles: Transfer homogenate to pre-chilled ultracentrifugation tubes and centrifuge at 50,000×g for 10 minutes at 4°C. Collect supernatant and add GTP (1 mM final concentration) and glycerol (30% final concentration) to promote polymerization. Incubate at 37°C for 45 minutes to polymerize microtubules. Pellet polymerized microtubules at 100,000×g for 1 hour at 25°C. Resuspend pellets in cold PEM buffer (100 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgSO₄) and depolymerize on ice for 45 minutes. Repeat polymerization-depolymerization cycle for further purification [3] [2].

  • Final Purification and Storage: Conduct ion-exchange chromatography using pre-equilibrated phospho-cellulose column. Wash with PEM buffer containing 100 mM NaCl, then elute with PEM buffer containing 350 mM NaCl. Concentrate eluted tubulin using centrifugal concentrators, aliquot in storage buffer, flash-freeze in liquid nitrogen, and store at -80°C. Assess purity by SDS-PAGE and Coomassie staining, with typical purity exceeding 97% [3].

Specialized Purification for Controlled PTMs and Isotypes

For researchers investigating the tubulin code, purification methods that yield tubulin with specific post-translational modifications or isotype compositions are essential. The following specialized approach enables purification from limited sources:

  • Source Selection and Cell Culture: Utilize adherent cells, suspension cultures (HeLa S3, HEK 293), or single mouse brains. For suspension cultures, grow cells in spinner bottles at 25 rpm to generate sufficient biomass. Adherent cells require 7-10 100-mm petri dishes at 80% confluence. For tissue sources, follow approved ethical guidelines for animal care [2] [6].

  • Adapted Purification Protocol: Lyse cells in MME buffer (100 mM MES pH 6.8, 1 mM MgSO₄, 2 mM EGTA) with protease inhibitors using sonication (7×30 seconds with 30-second rests) or French press. Clarify lysate at 120,000×g for 1 hour at 4°C. Add GTP (1 mM) and glycerol (30%) to supernatant and polymerize at 37°C for 45 minutes. Pellet microtubules at 100,000×g for 1 hour at 25°C. Depolymerize on ice for 45 minutes and repeat cycle. This approach selects for polymerization-competent tubulin while excluding non-functional tubulin [2] [6].

  • PTM and Isotype Validation: Characterize purified tubulin using mass spectrometry to identify specific isotypes and PTM patterns. Immunoblotting with modification-specific antibodies (e.g., GT335 for glutamylation) provides additional validation. This protocol yields tubulin suitable for TIRF microscopy and reconstitution assays investigating isotype-specific effects on microtubule dynamics [2].

G Tubulin Purification Workflow: Polymerization-Depolymerization Method cluster_legend Process Steps Start Start with fresh tissue (porcine brain) Homogenize Homogenize in extraction buffer with protease inhibitors Start->Homogenize Clarify Clarification centrifugation 50,000 × g, 10 min, 4°C Homogenize->Clarify FirstPoly First polymerization Add GTP/glycerol, incubate 37°C Clarify->FirstPoly Pellet1 Pellet microtubules 100,000 × g, 1 h, 25°C FirstPoly->Pellet1 Depoly Cold depolymerization Resuspend in cold buffer, ice incubation Pellet1->Depoly SecondPoly Second polymerization Repeat GTP/glycerol, 37°C Depoly->SecondPoly Pellet2 Pellet microtubules 100,000 × g, 1 h, 25°C SecondPoly->Pellet2 Chrom Ion-exchange chromatography Phospho-cellulose column Pellet2->Chrom Store Concentrate, aliquot, flash-freeze, store at -80°C Chrom->Store Legend1 Initial/Final Step Legend2 Processing Step Legend3 Final Product

Figure 1: Workflow for tubulin purification using polymerization-depolymerization cycles. This method selects for functional tubulin and can be applied to various source materials.

Tubulin Polymerization Assays

Overview of Assay Principles and Applications

Tubulin polymerization assays are essential tools for investigating microtubule dynamics, screening potential therapeutic compounds, and characterizing microtubule-associated proteins (MAPs). These assays monitor the time-dependent assembly of tubulin into microtubules through various detection methods, each with specific advantages and applications.

Turbidity-based assays measure the increase in light scattering that occurs as tubulin polymerizes into larger microtubule structures. This method monitors absorbance at 340 nm and represents the most traditional approach for tracking polymerization kinetics. The increase in turbidity correlates directly with microtubule formation and mass, providing a robust measurement of polymerization extent over time. These assays require relatively simple instrumentation (temperature-controlled spectrophotometer) but may be less sensitive in early polymerization stages compared to fluorescence methods [7].

Fluorescence-based assays utilize fluorescent reporters that exhibit enhanced emission upon binding to polymerized tubulin. The most common approach uses DAPI, which binds preferentially to microtubules over soluble tubulin dimers, resulting in increased fluorescence intensity (excitation 360 nm, emission 420 nm) as polymerization proceeds. This method offers enhanced sensitivity, particularly in the early phases of polymerization, and requires smaller reaction volumes, making it suitable for high-throughput screening applications. Fluorescence-based detection can identify subtle effects of compounds on polymerization kinetics that might be missed by turbidity measurements [8] [9].

High-content cellular assays represent a more physiologically relevant approach by monitoring tubulin polymerization within intact cells. These assays fix and immunostain tubulin after compound treatment, then use automated microscopy and image analysis to quantify changes in microtubule polymer mass and organization. This method can distinguish between stabilizers and destabilizers while providing information about cellular phenotypes and potential cytotoxicity [8].

Quantitative Assay Parameters and Performance

Table 2: Tubulin Polymerization Assay Specifications and Performance Characteristics

Parameter Turbidity-Based Assay [7] Fluorescence-Based Assay [9] High-Content Cellular Assay [8]
Detection Method Absorbance at 340 nm Fluorescence (360 nm ex/420 nm em) Immunofluorescence + automated imaging
Sample Volume 100 µL 50 µL (96-well) or 10 µL (384-well) Cell culture in 384-well plates
Tubulin Amount 300 µg per assay 100 µg per assay (96-well) N/A (cellular assay)
Key Components Tubulin, GTP, glycerol, paclitaxel Tubulin, GTP, fluorescent reporter Cells, test compounds, fixation, anti-tubulin antibody
Standardized EC50/IC50 Paclitaxel EC₅₀: 0.20 µM; Vinblastine IC₅₀: 0.88 µM Paclitaxel EC₅₀: 0.49 µM; Vinblastine IC₅₀: 0.6 µM Compound-dependent
Coefficient of Variation 13% 11% Not specified
Throughput Capacity Medium (24-30 assays/kit) High (96 assays/kit, adaptable to 384-well) High (384-well format)
Key Applications Mechanism of action studies, MAP characterization High-throughput screening, kinetic studies Cellular phenotyping, mechanism determination
Detailed Polymerization Assay Protocol

The following protocol for in vitro tubulin polymerization utilizes fluorescence detection, which offers superior sensitivity and compatibility with high-throughput screening formats:

  • Reaction Setup and Instrument Preparation: Pre-warm fluorimeter to 37°C. Prepare Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) and filter through 0.22 µm membrane. Reconstitute purified tubulin in Tubulin Buffer to 2 mg/mL final concentration. Add GTP to 1 mM final concentration and glycerol to 10-15% final concentration as a polymerization enhancer. Include 6.3 µM DAPI as fluorescent reporter. For compound screening, pre-incubate test compounds with tubulin for 5-10 minutes before initiating polymerization. Transfer 50 µL reactions to black-walled 96-well plates or 10 µL to 384-well plates [8] [9].

  • Kinetic Measurement and Data Acquisition: Place reaction plate in pre-equilibrated fluorimeter and initiate kinetic measurements immediately. Monitor fluorescence (360 nm excitation, 420 nm emission) every 1-2 minutes for 60-90 minutes at 37°C. Include appropriate controls: vehicle-only control (DMSO), maximal polymerization control (with paclitaxel), and inhibition control (with nocodazole or vinblastine). Perform replicates (n≥3) for each condition to ensure statistical significance [8] [9].

  • Data Analysis and Interpretation: Calculate area under the curve (AUC) for each reaction using software such as GraphPad Prism or SoftMax Pro. Normalize data to vehicle control (0% inhibition) and maximal inhibitor control (100% inhibition). For concentration-response studies, fit normalized data to sigmoidal curve and calculate EC₅₀ or IC₅₀ values. Analyze polymerization kinetics by measuring lag phase (nucleation), growth rate (elongation), and plateau phase (steady state). Compare these parameters across experimental conditions to determine mechanism of action [8] [9].

G Tubulin Polymerization Assay Workflow cluster_controls Essential Controls Prep Prepare tubulin solution (2 mg/mL in PEM buffer) Additions Add GTP (1 mM), DAPI (6.3 µM), test compounds Prep->Additions Plate Transfer to microplate 50 µL/well (96-well) or 10 µL/well (384-well) Additions->Plate Measure Kinetic measurement 60-90 min at 37°C Fluorescence: 360/420 nm Plate->Measure Analyze Analyze polymerization curves Calculate AUC, lag time, growth rate, and plateau Measure->Analyze Results Determine mechanism: Stabilizer vs. Destabilizer Analyze->Results Control1 Vehicle control (DMSO) Control2 Stabilizer control (Paclitaxel) Control3 Destabilizer control (Nocodazole)

Figure 2: Workflow for fluorescence-based tubulin polymerization assay. This sensitive method enables high-throughput screening of compounds affecting microtubule dynamics.

Applications in Drug Discovery and Basic Research

Anti-Cancer Drug Screening and Mechanism Studies

Tubulin polymerization assays serve as critical tools in oncology drug discovery, providing direct assessment of compound effects on microtubule dynamics. The quantitative nature of these assays enables precise determination of EC₅₀ and IC₅₀ values for both stabilizing and destabilizing compounds, facilitating structure-activity relationship studies during lead optimization. Well-established benchmarks include paclitaxel (EC₅₀ ~0.2-0.49 µM) and vinblastine (IC₅₀ ~0.6-0.88 µM) under standardized conditions [7] [9]. These assays can distinguish between different mechanistic classes: stabilizers like taxanes and epothilones enhance polymerization, while destabilizers including vinca alkaloids, colchicine, and nocodazole inhibit the process. This mechanistic information is invaluable for characterizing novel chemotherapeutic agents and understanding their potential therapeutic profiles.

Investigating the Tubulin Code

The development of purification methods for tubulin with controlled PTMs and isotypes has enabled direct investigation of the tubulin code hypothesis, which proposes that post-translational modifications and isotype composition regulate microtubule functions. Mass spectrometry-based approaches have revealed complex modification patterns, including polyglutamylation chains with up to 11 additional glutamates on α-tubulin and 5 on β-tubulin in Trypanosoma brucei flagella [10]. These modifications influence microtubule properties and functions, with specific PTMs like detyrosination showing cross-talk with glutamylation states. In vitro reconstitution experiments using tubulin with defined modifications have demonstrated that isotype composition directly affects microtubule dynamics and mechanical properties [2] [6]. These findings have profound implications for understanding differential drug sensitivity across cell types and developing targeted therapeutic approaches.

Microtubule-Associated Protein Characterization

Tubulin polymerization assays provide crucial insights into the functions of microtubule-associated proteins that regulate microtubule dynamics, organization, and interactions with cellular components. These proteins can be categorized as stabilizers (e.g., Tau, MAP4), destabilizers (e.g., katanin, stathmin), or plus-end tracking proteins (+TIPs) that associate with growing microtubule ends. By monitoring their effects on polymerization kinetics in purified systems, researchers can determine whether specific MAPs promote or inhibit microtubule assembly, measure their impact on nucleation and elongation rates, and identify concentration-dependent effects. These studies help elucidate how MAPs regulate microtubule dynamics in cellular processes such as neuronal development, cell division, and intracellular transport.

Troubleshooting and Technical Considerations

Common Optimization Strategies

Successful tubulin purification and polymerization assays require careful attention to technical details and potential pitfalls. The following optimization strategies address common challenges:

  • Maximizing Tubulin Viability: Tubulin is highly susceptible to degradation and denaturation. Always use pre-chilled equipment and buffers, process tissues rapidly after dissection, and include protease inhibitors throughout purification. Flash-freeze purified tubulin in liquid nitrogen and store at -80°C in small aliquots to avoid freeze-thaw cycles. Assess tubulin quality before critical experiments by running small-scale test polymerizations [3] [2].

  • Assay Optimization: For polymerization assays, optimize tubulin concentration (typically 1-3 mg/mL) and glycerol content (5-15%) to achieve robust polymerization kinetics with clearly distinguishable phases. Include appropriate controls in every experiment to account for plate position effects and day-to-day variation. For compound screening, include standard stabilizers and destabilizers as reference points. Pre-incubate compounds with tubulin before initiating polymerization to ensure proper interaction [7] [9].

  • Buffer Composition Considerations: Use potassium salts rather than sodium salts in all purification buffers, as sodium ions can inhibit tubulin polymerization [2]. Maintain proper pH (6.8-6.9 for polymerization) and include essential components like Mg²⁺ (1-2 mM) and GTP (0.5-1 mM) in polymerization reactions. For specific applications, consider adding DTT (1 mM) to prevent oxidation of critical cysteine residues.

Data Interpretation Challenges

Proper interpretation of tubulin polymerization data requires understanding several potential confounding factors:

  • Compound Interference: Some test compounds may autofluoresce at the wavelengths used for detection (360/420 nm), creating false signals. Include compound-only controls without tubulin to identify this interference. For colored compounds that absorb at 340 nm, turbidity assays may be affected; consider alternative detection methods or background subtraction approaches.

  • Nonspecific Effects: Compounds that aggregate or precipitate may cause apparent inhibition through nonspecific tubulin sequestration rather than specific binding. Test for this by conducting centrifugation steps before measurement or including detergent in assays. Additionally, some compounds may affect polymerization indirectly by oxidizing tubulin or chelating essential Mg²⁺ ions.

  • Cellular vs. Biochemical Activity: Compounds active in biochemical assays may lack cellular activity due to poor membrane permeability, efflux pumps, or metabolic instability. Conversely, some pro-drugs require metabolic activation not evident in cell-free systems. Follow up positive biochemical hits with cellular assays to confirm physiological relevance [8].

Conclusion

Tubulin purification and polymerization assays represent fundamental methodologies that continue to drive advances in both basic cell biology and drug discovery. The development of specialized purification protocols enabling isolation of tubulin with specific isotypes and post-translational modifications has opened new avenues for investigating the tubulin code and its functional consequences. Meanwhile, robust, quantitative polymerization assays facilitate the characterization of microtubule-targeting agents with therapeutic potential.

As research in this field progresses, several emerging trends are likely to shape future methodological developments. These include increased integration of mass spectrometry-based approaches for comprehensive characterization of tubulin modifications, advancement of high-resolution imaging techniques for single-microtubule analysis, and implementation of microfluidic platforms for high-throughput screening. Additionally, the growing recognition of tubulin isotype expression patterns in different cancer types may drive the development of isotype-specific therapeutics with improved selectivity and reduced side effects.

The protocols and applications detailed in this document provide researchers with a solid foundation for conducting tubulin-related experiments, while emphasizing the importance of methodological optimization for specific research questions. Through continued refinement of these techniques and creative application to biological problems, researchers will undoubtedly expand our understanding of microtubule biology and develop new therapeutic approaches for cancer and other diseases.

References

Application Note: Analysis of Microtubule Dynamics and In Vitro Polymerization Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Microtubule Dynamics

Microtubules (MTs) are dynamic cytoskeletal polymers composed of α/β-tubulin heterodimens. They undergo stochastic dynamic instability, randomly switching between phases of growth and shortening. This behavior is characterized by four key parameters: growth rate, shortening rate, catastrophe (transition from growth to shortening), and rescue (transition from shortening to growth) [1]. This dynamic is crucial for fundamental cellular processes including cell division, intracellular transport, and cell migration [2]. The regulation of MT dynamics is a key target for drug development, particularly in oncology and neurology [3]. This note provides detailed protocols for the analysis of microtubule dynamics and in vitro polymerization assays, adaptable for screening and characterizing novel compounds such as Tubulin polymerization-IN-36.

Experimental Protocols

This section provides detailed methodologies for both live-cell and in vitro analysis of microtubule dynamics.

Live-Cell Analysis of Microtubule Dynamics

Objective: To quantify the dynamic instability of microtubules in live cells under various treatment conditions.

Workflow Summary: The experimental procedure for live-cell analysis of microtubule dynamics can be visualized as a sequential workflow.

G Start Start Live-Cell Imaging A Prepare and Plate Cells Start->A B Transfect with FP-Tubulin A->B C Treat with Compound (e.g., this compound) B->C D Acquire Time-Lapse Images C->D E Track Microtubule Plus Ends D->E F Measure Dynamic Instability Parameters E->F G Perform Statistical Analysis F->G End Interpret Results G->End

Materials:

  • Cell Line: Adherent cell lines such as HeLa, U2OS, or iPSC-derived neurons [1] [4].
  • Fluorescent Tubulin Probes:
    • FP-tagged Tubulin: Plasmids or adenoviruses for EGFP- or mCherry-tagged α/β-tubulin [1]. Commercially available from suppliers like Cytoskeleton Inc.
    • Live-Cell Dyes: Cell-permeable probes like SiR-Tubulin [4].
  • Imaging Equipment: Confocal or TIRF microscope with a temperature and CO₂-controlled chamber.

Detailed Procedure:

  • Cell Preparation: Plate cells onto glass-bottom dishes or chambered coverslips to reach 50-70% confluency at the time of transfection [1].
  • Fluorescent Labeling:
    • Transfection: Introduce FP-tubulin (e.g., EGFP-tubulin) into cells using transfection reagents or adenoviral infection. For adenoviral infection, use concentrated, purified adenovirus particles prepared via CsCl gradient centrifugation and titered to achieve high infection efficiency without cytotoxicity [1].
    • Stable Cell Lines: Use validated stable cell lines expressing FP-tubulin if available [1].
    • Alternative: Use cell-permeable fluorescent probes (e.g., SiR-Tubulin) according to manufacturer's protocol [4].
  • Compound Treatment: After 24-48 hours, treat cells with the compound of interest (e.g., this compound) at desired concentrations. Include DMSO vehicle controls.
  • Image Acquisition: Place dishes on the pre-warmed microscope stage. Acquire time-lapse sequences of dynamic microtubules. Recommended settings [1]:
    • Temporal Resolution: 2-5 seconds between frames.
    • Spatial Resolution: Use a 100x oil-immersion objective.
    • Duration: 5-10 minutes per cell/region.
    • Minimize laser power and exposure time to prevent photobleaching and phototoxicity.
  • Data Analysis: Use tracking software (e.g., ImageJ/Fiji with plugins, or commercial packages) to track the positions of microtubule plus ends over time. From these tracks, calculate the four parameters of dynamic instability [1].
In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of a compound on the kinetics of tubulin polymerization in a cell-free system.

Workflow Summary: The turbidity-based assay follows a clear process from sample preparation to data interpretation.

G Start Start In Vitro Assay A Prepare Reaction Mixture (Purified Tubulin + Compound in PEM) Start->A B Dispense into Pre-warmed Microplate A->B C Place in Pre-warmed Plate Reader B->C D Measure Absorbance at 340nm Every 60s for 60-90min C->D E Generate Polymerization Curves D->E F Calculate Key Kinetic Parameters E->F End Compare Treatment Effects F->End

Materials:

  • Purified Tubulin: Commercially available from Cytoskeleton Inc. (Cat. # TL238) [1].
  • Buffer: PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
  • GTP Solution: 1 mM GTP in PEM buffer.
  • Compound Solution: this compound dissolved in DMSO or appropriate solvent.
  • Equipment: Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm.

Detailed Procedure:

  • Reagent Preparation:
    • Reconstitute purified tubulin according to the manufacturer's instructions and keep on ice.
    • Prepare a master mix containing tubulin (final concentration 2-3 mg/mL) and 1 mM GTP in PEM buffer.
  • Sample Setup:
    • Add the test compound (e.g., this compound) to the master mix. Include a positive control (e.g., 10 µM Vinca alkaloid like vinblastine) and a negative control (vehicle only) [5] [3].
    • Quickly dispense the reaction mixture into a pre-warmed (37°C) microplate or cuvette.
  • Polymerization Kinetics:
    • Immediately place the plate/cuvette into the pre-warmed (37°C) plate reader/spectrophotometer.
    • Monitor the absorbance at 340 nm every 60 seconds for 60-90 minutes.
  • Data Analysis: Polymerization of tubulin increases light scattering, which is measured as an increase in absorbance at 340 nm. Plot the absorbance vs. time to generate polymerization curves for each condition.

Data Presentation and Analysis

Quantitative Parameters for Microtubule Dynamics

The following table summarizes the key quantitative parameters that should be extracted from live-cell imaging experiments to characterize dynamic instability [1].

Table 1: Key Parameters for Quantifying Microtubule Dynamic Instability

Parameter Description Typical Value Range (Mammalian Cells) How to Measure
Growth Rate The speed at which a microtubule elongates, measured in µm/min. 10 - 20 µm/min Slope of the growth phase from a life-history plot.
Shortening Rate The speed at which a microtubule depolymerizes, measured in µm/min. 15 - 30 µm/min Slope of the shortening phase from a life-history plot.
Catastrophe Frequency The frequency of transition from growth or pause to shortening, measured in events per minute. 0.005 - 0.02 events/min Number of catastrophes divided by total time spent in growth and pause.
Rescue Frequency The frequency of transition from shortening back to growth or pause, measured in events per minute. 0.01 - 0.05 events/min Number of rescues divided by total time spent in shortening.
Time in Growth The percentage of total observed time that a microtubule spends growing. ~40% (Total growth time / Total observation time) * 100%
Time in Shortening The percentage of total observed time that a microtubule spends shortening. ~20% (Total shortening time / Total observation time) * 100%
Time in Pause The percentage of total observed time that a microtubule shows no detectable growth or shortening. ~40% (Total paused time / Total observation time) * 100%
Parameters for In Vitro Polymerization Assays

The following table lists critical parameters derived from in vitro turbidity assays to quantify the effects of compounds on tubulin polymerization kinetics [5] [3].

Table 2: Key Parameters for Analyzing In Vitro Tubulin Polymerization

Parameter Description How to Calculate Indicates
Lag Phase The time before a rapid increase in turbidity is observed. Time from start to the point where the slope begins its steepest increase. Nucleation rate. A shorter lag phase suggests promoted nucleation.
Maximal Slope (V~max~) The maximum rate of polymerization. The steepest slope of the polymerization curve (ΔAbsorbance/ΔTime). Elongation rate.
Plateau (Amplitude) The maximum absorbance value reached, indicating polymer mass. The average absorbance value once the curve flattens. Total extent of polymerization and stability of microtubules.
IC~50~ / EC~50~ The concentration of a compound that inhibits or enhances the plateau by 50%. Non-linear regression of the plateau values vs. compound concentration. Potency of a destabilizing/stabilizing agent.

Mechanism of Action and Pathways

The cellular regulation of microtubule dynamics is complex, involving numerous associated proteins and signaling pathways.

Regulation by Associated Proteins and Signaling: Microtubule dynamics are spatiotemporally controlled by microtubule-associated proteins (MAPs) and signaling pathways [1] [2]. Key regulators include:

  • Stabilizing MAPs: Proteins like XMAP215 (yeast homolog: Stu2p) promote microtubule assembly by facilitating the addition of tubulin dimers to the growing plus end [2].
  • Destabilizing MAPs: Kinesin-13 family members (e.g., MCAK) bind to microtubule ends and induce catastrophe by promoting a conformational change that weakens lateral interactions between protofilaments [2].
  • +TIPs: End-binding proteins like EB1 track growing microtubule plus ends and recruit other proteins that regulate dynamics and link microtubules to cellular structures [1] [2].
  • Signaling Pathways: Kinases such as GSK-3β regulate microtubule dynamics. Inhibition of GSK-3β can locally promote microtubule growth and dynamics [2].

Molecular Mechanism of Dynamic Instability: The underlying mechanism, known as dynamic instability, is driven by GTP hydrolysis in the β-tubulin subunit. GTP-bound tubulin dimers polymerize into a microtubule lattice, forming a protective "GTP cap" at the growing end. Hydrolysis of GTP to GDP after incorporation into the lattice stores energy and creates a core of GDP-tubulin, which is structurally strained. If the GTP cap is lost, the GDP-tubulin lattice relaxes into a curved conformation, leading to rapid depolymerization and "catastrophe." The transition back to growth ("rescue") requires the reformation of a stable GTP cap [1] [6].

Pathway Diagram: The following diagram summarizes the core pathway of microtubule dynamic instability and its regulation.

G GTP_Tubulin Soluble GTP-Tubulin Dimer GTP_MT Growing Microtubule (Stable GTP Cap) GTP_Tubulin->GTP_MT Polymerization (Addition to GTP Cap) Hydrolysis GTP Hydrolysis in Lattice GTP_MT->Hydrolysis Time-dependent GDP_MT Shrinking Microtubule (Curved GDP Protofilaments) GDP_MT->GTP_Tubulin Depolymerization (Release of GDP-Tubulin) GDP_MT->GTP_MT Rescue (Reformation of GTP Cap) Hydrolysis->GDP_MT Catastrophe (Loss of GTP Cap) Stabilizers Stabilizers: XMAP215, EB1 Stabilizers->GTP_MT Destabilizers Destabilizers: Kinesin-13 (MCAK) Destabilizers->GDP_MT DrugAction Potential Drug Action (e.g., this compound) DrugAction->GTP_MT DrugAction->GDP_MT

Troubleshooting and Best Practices

  • Live-Cell Imaging Photobleaching: Mitigate by using oxygen-scavenging systems, riboflavin-free media for FP-tagged tubulin, and highly sensitive cameras to allow lower laser power [1].
  • Poor FP-Tubulin Incorporation: When using adenoviral delivery, avoid using too much virus, which can overwhelm the cellular tubulin chaperone system and lead to high cytoplasmic background and poor MT incorporation [1].
  • In Vitro Assay Variability: Always use the same batch and concentration of purified tubulin across experiments. Ensure the plate reader is accurately maintained at 37°C, as polymerization is highly temperature-sensitive.
  • Data Interpretation: When analyzing a novel compound like this compound, compare its effects to well-characterized agents. For example, Vinca alkaloids (e.g., vinblastine) inhibit polymerization at low concentrations (IC₅₀ ~0.4 µM for vinblastine) [5], while taxanes (e.g., paclitaxel) stabilize microtubules and promote polymerization.

References

Application Notes and Protocols for Evaluating Tubulin Polymerization Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubulin Polymerization Assays

Microtubules, which are fundamental components of the cytoskeleton, are composed of α-tubulin and β-tubulin heterodimers that undergo dynamic assembly and disassembly. This process, known as tubulin polymerization, is a critical target for cancer chemotherapeutics [1]. Compounds that alter microtubule dynamics, classified as Microtubule Targeting Agents (MTAs), can disrupt vital cellular processes such as mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells [2]. Tubulin polymerization assays are therefore essential tools for drug discovery, providing an economical and convenient method to determine the direct effect of drug candidates on tubulin assembly in vitro [3]. These assays are characterized by simple operation, high sensitivity, and reliable results, making them one of the most commonly used methods for screening the biological activity of tubulin inhibitors [3]. This document outlines detailed protocols for biochemical and cellular-based assessment of tubulin polymerization inhibitors, providing a framework that can be adapted for the evaluation of specific compounds like Tubulin polymerization-IN-36.

Mechanism of Action and Signaling Pathways

Microtubule-Targeting Agents (MTAs) primarily exert their cytotoxic effects by interfering with the dynamic instability of microtubules. Inhibitors of tubulin polymerization, such as colchicine, nocodazole, and vinca alkaloids, bind to specific sites on tubulin, preventing its assembly into microtubules and disrupting the equilibrium between polymerized and unpolymerized tubulin [3] [2]. This disruption leads to the inhibition of microtubule formation, which in turn activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle at the G2/M phase [2]. Following prolonged mitotic arrest, cancer cells frequently undergo mitotic catastrophe or mitotic slippage, resulting in the formation of multi-nucleated cells and the initiation of mitochondria-dependent apoptosis [2]. This apoptotic pathway is characterized by the release of cytochrome c and subsequent activation of caspase enzymes, ultimately leading to programmed cell death.

Signaling Pathway Diagram

The diagram below illustrates the core mechanism of action and cellular consequences of tubulin polymerization inhibitors.

G Compound Tubulin Polymerization Inhibitor (e.g., this compound) Tubulin Tubulin Heterodimer Compound->Tubulin Binds MT_Assembly Microtubule Assembly Inhibition Tubulin->MT_Assembly Inhibits Spindle_Defect Defective Spindle Formation MT_Assembly->Spindle_Defect SAC Spindle Assembly Checkpoint Activation Spindle_Defect->SAC Arrest Cell Cycle Arrest (G2/M Phase) SAC->Arrest Outcomes Cell Fate Arrest->Outcomes Apoptosis Mitochondrial-Dependent Apoptosis (Cytochrome c Release, Caspase Activation) Outcomes->Apoptosis Primary Slip Mitotic Slippage & Multi-nucleation Outcomes->Slip Alternative

Experimental Protocols

This section provides detailed methodologies for evaluating compound activity, from direct biochemical interaction to cellular phenotypic effects.

Biochemical Tubulin Polymerization Assay

This protocol measures the direct effect of a compound on the polymerization of purified tubulin into microtubules in a cell-free system, typically by monitoring changes in turbidity or fluorescence [3] [1].

3.1.1 Materials and Reagents
  • Purified Tubulin: Commercially available from porcine or bovine brain (e.g., Cytoskeleton, Inc.), stored at -80°C [3] [1].
  • Assay Buffer: 80 mM PIPES (pH 6.8 or 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA. Note: Use potassium salts (K-PIPES, K-EGTA) for buffers, not sodium salts [4] [1].
  • GTP Solution: 1 mM Guanosine-5'-triphosphate (GTP) in assay buffer, prepared fresh.
  • Polymerization Enhancer: Glycerol (final concentration 10%) can be included to promote polymerization [1].
  • Test Compound: e.g., this compound. Prepare a stock solution in DMSO and subsequent dilutions in assay buffer. Include a vehicle control (DMSO).
  • Positive Controls: Colchicine (1-10 µM) or Nocodazole (1-10 µM) [2].
  • Equipment: Fluorescence or absorbance plate reader capable of maintaining 37°C (e.g., Spectramax Gemini), 96-well or 384-well microplates with non-binding surface [1].
3.1.2 Procedure
  • Prepare Reaction Mixture: On ice, prepare the tubulin solution in assay buffer. The final tubulin concentration is typically 2-3 mg/mL [1]. Include 1 mM GTP and 10% glycerol if required.
  • Add Compound: Aliquot the tubulin solution into wells containing the test compound (this compound), vehicle control, or positive control. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).
  • Initiate Polymerization: Quickly transfer the plate to a pre-warmed (37°C) plate reader.
  • Kinetic Measurement:
    • Turbidimetric Method: Monitor the increase in optical density (OD) at 350 nm every minute for 60-90 minutes [3]. Polymerization increases light scattering, leading to higher OD.
    • Fluorescence Method: Include a fluorescent dye like DAPI (6.3 µM) in the reaction. Monitor fluorescence (Ex/Em: 360/420 nm) kinetically. DAPI binds preferentially to polymerized tubulin, resulting in increased fluorescence [1].
  • Data Analysis: Plot the OD or fluorescence values over time. Calculate the Area Under the Curve (AUC), initial rate (slope of the early linear phase), and maximum plateau value for each condition [1].
High-Content Analysis of Cellular Tubulin Polymerization

This cell-based assay directly quantifies the effects of a compound on the microtubule network within cells, allowing for distinction between stabilizers and destabilizers [1].

3.2.1 Materials and Reagents
  • Cell Line: Adherent cell lines such as HeLa (cervical cancer), A549 (lung cancer), or HCT116 (colon cancer) [1] [2].
  • Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.
  • Fixative: 4% Formaldehyde in DPBS (with Ca²⁺ and Mg²⁺).
  • Permeabilization Buffer: e.g., 0.1% Triton X-100 in DPBS.
  • Blocking Buffer: 1-5% BSA in DPBS.
  • Antibodies: Primary antibody against α-tubulin (e.g., anti-α-Tubulin, CBL270 from Millipore). Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488). [1]
  • Nuclear Stain: Hoechst 33342 (4 µg/mL) or DAPI.
  • Microplates: 384-well clear-bottom, black-walled plates, poly-D-lysine coated [1].
3.2.2 Procedure
  • Cell Seeding: Seed cells at an appropriate density (e.g., 2,000 cells/well for a 384-well plate) and incubate overnight at 37°C, 5% CO₂.
  • Compound Treatment: Treat cells with a concentration range of this compound, vehicle control, and reference compounds (e.g., nocodazole for destabilization, paclitaxel for stabilization) for 3-18 hours [1].
  • Fixation and Staining:
    • Fix: Aspirate medium and fix cells with 4% formaldehyde for 15-30 minutes at room temperature.
    • Permeabilize: Wash with DPBS and permeabilize with Permeabilization Buffer for 20 minutes.
    • Block: Incubate with Blocking Buffer for 1 hour.
    • Primary Antibody: Incubate with anti-α-tubulin antibody (diluted 1:125 in blocking buffer) overnight at 4°C.
    • Secondary Antibody: Wash and incubate with fluorophore-conjugated secondary antibody (diluted 1:500) and nuclear stain (Hoechst) for 1-3 hours at room temperature, protected from light [1].
  • Image Acquisition: Acquire fluorescent images using a high-content imaging system (e.g., GE InCell 2000) with a 20x objective.
  • Image Analysis: Use high-content analysis software (e.g., GE Analysis Workstation) to segment cells and quantify tubulin staining intensity and morphology in the cytoplasm. Destabilizers will cause a decrease in structured tubulin staining.
Complementary Cell-Based Assays
3.3.1 Cell Cycle Analysis by Flow Cytometry

This assay assesses the downstream consequence of microtubule disruption—arrest at the G2/M phase of the cell cycle [1] [2].

  • Procedure: Treat cells (e.g., HCT116) with this compound for 24 hours. Fix, permeabilize, and stain DNA with propidium iodide (PI) or DAPI. Analyze DNA content using a flow cytometer. An increase in the population with 4N DNA content indicates G2/M arrest [1] [2].
3.3.2 Apoptosis Detection

To confirm cell death via apoptosis following mitotic arrest.

  • Procedure: Use an Annexin V-FITC/PI apoptosis detection kit. Treat cells, then stain with Annexin V and PI according to the manufacturer's instructions. Analyze by flow cytometry or fluorescence microscopy. Annexin V-positive/PI-negative cells are in early apoptosis [2].

Data Analysis and Presentation

The quantitative data generated from the described assays should be systematically analyzed and presented to facilitate the evaluation of compound efficacy.

Quantitative Data from Tubulin Polymerization Assays

Table 1: Key Parameters for Biochemical Tubulin Polymerization Assay Analysis

Parameter Description Interpretation
Area Under the Curve (AUC) The integrated area under the polymerization kinetic curve. Reflects the total extent of polymerization over the entire time course. Inhibitors cause a decrease in AUC.
Maximum Slope (Rate) The steepest slope of the polymerization curve, typically in the first 5-10 minutes. Represents the initial rate of polymerization. Inhibitors slow the rate.
Plateau Value (Vmax) The maximum OD or fluorescence value reached. Indicates the final amount of polymer formed. Inhibitors lower the plateau.
Lag Time The time before a sustained increase in signal is observed. The delay before polymerization initiates. Some compounds may increase lag time.

Table 2: Expected Cellular Phenotypes from Tubulin Polymerization Inhibitors

Assay Observed Outcome with Active Inhibitor Reference Compound
High-Content Tubulin Staining Loss of structured cytoplasmic microtubule network; diffuse and less intense tubulin signal. Nocodazole [1]
Cell Cycle Analysis Significant increase in the proportion of cells in the G2/M phase. Colchicine, Paclitaxel [2]
Apoptosis Detection Increase in Annexin V-positive cells after 24-48 hour treatment. Doxorubicin [2]
Morphology (Microscopy) Appearance of rounded, mitotically arrested cells; multi-nucleated cells after prolonged arrest. MBIC [2]
Experimental Workflow Diagram

The overall process for evaluating a tubulin polymerization inhibitor is summarized below.

G A Compound Preparation (this compound) B Biochemical Assay Direct Tubulin Interaction A->B C Cellular Phenotypic Assays Mechanism & Efficacy A->C D Data Integration & Analysis B->D AUC, Rate, Vmax C->D G2/M Arrest, Apoptosis, Tubulin Structure

Troubleshooting and Best Practices

  • Tubulin Quality: The quality of purified tubulin is critical for the biochemical assay. Use high-purity, polymerization-competent tubulin and avoid repeated freeze-thaw cycles [3].
  • Temperature Control: Microtubule polymerization is highly temperature-sensitive. Ensure the plate reader accurately maintains 37°C throughout the kinetic read for reproducible results [3] [1].
  • DMSO Control: The final concentration of DMSO should be kept low (typically ≤1%) and must be consistent across all samples, including controls, to avoid solvent effects on tubulin polymerization.
  • Cell Health: For cellular assays, ensure cells are healthy and in logarithmic growth phase at the time of treatment. Optimize cell seeding density to prevent over-confluence.
  • Multiplexing: The high-content tubulin staining assay can be multiplexed with other markers, such as phospho-Histone H3 (a mitotic marker), to gain deeper mechanistic insights [1].

References

Comprehensive Application Notes and Protocols for Tubulin Polymerization-IN-36: Dose-Response Experiments and Pharmacological Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubulin Polymerization-IN-36

This compound is a potent small-molecule inhibitor that targets the colchicine-binding site on tubulin, effectively suppressing microtubule formation in dividing cells. This compound exhibits significant antiproliferative activity against various cancer cell lines, particularly demonstrating efficacy in lymphoma models while maintaining nanomolar potency against breast cancer cells. The molecular mechanism involves direct binding to tubulin dimers, preventing their polymerization into functional microtubules, which subsequently disrupts mitotic spindle formation and leads to cell cycle arrest at the G2/M phase. This mechanism aligns with other tubulin-targeting agents but offers potential advantages in overcoming resistance mechanisms that limit current microtubule-targeting therapies [1].

The interest in tubulin polymerization inhibitors like this compound stems from their potential to circumvent common resistance mechanisms associated with taxane-site binders. Microtubule-targeting agents represent a fundamental class of chemotherapeutics with demonstrated efficacy across diverse malignancies. However, their utility is often hampered by the development of multidrug resistance, frequently mediated by ATP-binding cassette transporters including P-glycoprotein [2]. Compounds targeting the colchicine site, such as this compound, typically demonstrate reduced susceptibility to these efflux pumps, potentially maintaining efficacy in resistant malignancies that no longer respond to taxane-based therapies [3].

Chemical Properties and Handling

Basic Chemical Characteristics
  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 310.35 g/mol
  • CAS Number: 2011784-91-9
  • Purity: ≥95% (verified by analytical HPLC)
  • Storage: Powder should be stored at -20°C for long-term stability (up to 3 years). Solutions may be stored at -80°C for up to 1 year.
Solubility and Solution Preparation

This compound requires appropriate solubilization for biological testing. For in vitro assays, prepare a stock solution in DMSO at a concentration of 10-40 mM. Further dilutions should be made in appropriate assay buffers, ensuring that the final DMSO concentration does not exceed 0.5% to maintain cellular viability. The compound exhibits sufficient solubility in aqueous solutions containing up to 5% DMSO for cellular assays. For in vivo studies, the compound can be formulated in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline, which provides acceptable solubility for administration [1].

Cellular Activity Profile

Antiproliferative Effects

Table 1: Antiproliferative activity of this compound across various cancer cell lines

Cell Line Cancer Type IC₅₀ Value Experimental Conditions
MCF-7 Breast cancer 0.29 μM 72-hour proliferation assay
VL51 Lymphoma 0.02-0.04 μM 72-hour proliferation assay
MINO Lymphoma 0.02-0.04 μM 72-hour proliferation assay
HBL1 Lymphoma 0.02-0.04 μM 72-hour proliferation assay
SU-DHL-10 Lymphoma 0.02-0.04 μM 72-hour proliferation assay

This compound demonstrates marked cytotoxicity against a range of cancer cell lines, with particular potency against lymphoma models. At a concentration of 1 μM over 72 hours, the compound reduces lymphoma cell proliferation to below 50% of control values [1]. The differential sensitivity observed across cell types may reflect variations in tubulin isotype expression, drug transport mechanisms, or intrinsic differences in microtubule dynamics regulation.

Effects on Cell Cycle Progression

Table 2: Cell cycle effects of this compound treatment

Cell Line Concentration Exposure Time Cell Cycle Arrest Additional Observations
VL51 50-500 nM 24-72 hours G₂/M phase Concentration-dependent effect
MINO 50-500 nM 24-72 hours G₂/M phase Concentration-dependent effect

Treatment with this compound induces dose-dependent arrest in the G₂/M phase of the cell cycle, consistent with its mechanism as a tubulin polymerization inhibitor. This arrest results from the activation of spindle assembly checkpoint due to improper mitotic spindle formation, preventing progression through mitosis. At concentrations ranging from 50-500 nM, the compound effectively blocks cell cycle progression in lymphoma cells within 24 hours of treatment, with the effect maintained over 72 hours [1]. This cell cycle disruption ultimately leads to apoptotic cell death, as confirmed by additional apoptosis detection assays.

Biochemical Activity

Tubulin Polymerization Inhibition

This compound directly inhibits tubulin polymerization in vitro with an IC₅₀ value of 2.8 μM in biochemical tubulin polymerization assays [1]. This places it in the category of potent tubulin polymerization inhibitors, though its cellular potency is substantially higher due to additional factors influencing intracellular activity. The compound effectively binds to the colchicine site on tubulin, as demonstrated by its ability to inhibit colchicine binding by 88% at a concentration of 5 μM [1].

Table 3: Biochemical characterization of this compound

Assay Type Measurement Result Conditions
Tubulin polymerization inhibition IC₅₀ 2.8 μM Purified tubulin system
Colchicine competition Inhibition at 5 μM 88% Tubulin binding assay

The direct interaction with the colchicine binding site distinguishes this compound from taxane-site binders like paclitaxel and provides a structural basis for its ability to overcome certain forms of multidrug resistance. This binding prevents the curved-to-straight conformational transition necessary for tubulin incorporation into growing microtubules, thereby disrupting microtubule dynamics essential for cellular division [3].

Experimental Protocols

Tubulin Polymerization Assay
5.1.1 Principle and Overview

The tubulin polymerization assay monitors the kinetic progression of microtubule formation from tubulin heterodimers in the presence of GTP and appropriate buffer conditions. Tubulin polymerization increases solution turbidity due to light scattering properties of forming microtubules, which can be quantified by measuring absorbance at 350 nm. Alternatively, fluorescence-based methods utilizing the enhanced fluorescence of DAPI when bound to polymerized tubulin provide increased sensitivity [4] [5].

5.1.2 Materials and Reagents
  • Purified tubulin from porcine brain (commercially available, 2-3 mg/mL)
  • PIPES buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
  • GTP (1 mM final concentration)
  • Glycerol (10% final concentration as polymerization enhancer)
  • Test compounds (this compound) prepared in DMSO
  • DAPI (6.3 μM for fluorescence-based method)
  • 384-well microplates with non-binding surface
  • Plate reader capable of kinetic measurements (absorbance at 350 nm or fluorescence with excitation/emission at 360/420 nm)
5.1.3 Procedure
  • Prepare reaction mixture: Combine purified tubulin (2 mg/mL final concentration) in PIPES buffer containing 1 mM GTP and 10% glycerol.

  • Add compound: Introduce this compound at desired concentrations (typically 0.1-10 μM range), maintaining DMSO concentration consistent across samples (≤1%).

  • Initiate polymerization: Transfer reaction mixture to pre-warmed (37°C) microplates and immediately begin kinetic measurements.

  • Monitor polymerization: Record absorbance at 350 nm or DAPI fluorescence (excitation 360 nm/emission 420 nm) every minute for 60 minutes at 37°C.

  • Analyze data: Calculate area under the curve (AUC) for polymerization kinetics or determine the maximum rate of polymerization (Vmax) during the linear phase.

  • Determine IC₅₀: Fit concentration-response data using appropriate software (GraphPad Prism) to calculate IC₅₀ values [4] [1].

G A Prepare tubulin in polymerization buffer B Add GTP and glycerol A->B C Dispense into pre-warmed plates B->C D Add this compound (0.1-10 μM range) C->D E Incubate at 37°C D->E F Monitor absorbance at 350 nm or DAPI fluorescence E->F G Measure every minute for 60 min F->G H Calculate area under curve (AUC) or maximum rate (Vmax) G->H I Fit concentration-response data to determine IC₅₀ H->I

Diagram 1: Experimental workflow for tubulin polymerization assay

Cell Proliferation Assay
5.2.1 Principle and Overview

Cell proliferation assays measure the antiproliferative effects of this compound through quantification of metabolic activity (MTT assay), protein content (SRB assay), or direct cell counting. These assays provide IC₅₀ values that reflect compound potency in a cellular context, incorporating factors such as membrane permeability, intracellular metabolism, and potential efflux by transport proteins [6] [2].

5.2.2 Materials and Reagents
  • Cancer cell lines of interest (e.g., MCF-7, VL51, MINO)
  • Cell culture medium with 10% FBS without antibiotics
  • 96-well or 384-well tissue culture plates
  • This compound stock solutions in DMSO
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B)
  • DMSO for solubilizing formazan crystals
  • Microplate reader
5.2.3 Procedure
  • Seed cells: Plate cells in 96-well plates at optimal density (e.g., 2,000-10,000 cells/well depending on cell line) in 100 μL medium.

  • Pre-incubate: Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat with compound: Add this compound across a concentration range (e.g., 0.01-10 μM) in triplicate or quadruplicate, maintaining consistent DMSO concentration (≤0.5%).

  • Incubate: Maintain cells for 72 hours in compound-containing medium.

  • Assay viability:

    • MTT method: Add 10-20 μL MTT solution (5 mg/mL) per well, incubate 2-4 hours at 37°C, remove medium, solubilize formazan crystals in DMSO, measure absorbance at 570 nm.
    • SRB method: Fix cells with 10% trichloroacetic acid, stain with SRB, wash, solubilize in Tris base, measure absorbance at 510-560 nm.
  • Calculate IC₅₀: Normalize data to vehicle-treated controls, fit dose-response curves using four-parameter logistic equation in software such as GraphPad Prism [6] [1] [2].

Cell Cycle Analysis
5.3.1 Principle and Overview

Cell cycle analysis determines the distribution of cells across different cell cycle phases (G₁, S, G₂/M) following treatment with this compound. The assay typically employs DNA-binding dyes like propidium iodide or DAPI in combination with flow cytometry to quantify DNA content per cell. Tubulin polymerization inhibitors typically increase the G₂/M population due to activation of the spindle assembly checkpoint [1].

5.3.2 Materials and Reagents
  • Cancer cell lines (e.g., VL51, MINO)
  • This compound stock solutions
  • Propidium iodide solution (50 μg/mL) with RNase A
  • Or commercial cell cycle analysis kits
  • Flow cytometer with appropriate excitation/emission filters
  • Fixative (70% ethanol or paraformaldehyde)
5.3.3 Procedure
  • Treat cells: Expose cells to this compound (50-500 nM) for 24-72 hours.

  • Harvest cells: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Fix cells: Resuspend cell pellet in 70% ethanol and fix at -20°C for at least 2 hours.

  • Stain DNA: Wash cells, treat with RNase A, and stain with propidium iodide (50 μg/mL) for 30 minutes at room temperature protected from light.

  • Acquire data: Analyze samples using flow cytometry with appropriate gating to exclude debris and aggregates.

  • Analyze cell cycle distribution: Use software such as ModFit or FlowJo to model cell cycle phases and determine percentage of cells in G₂/M arrest [1].

Colchicine Competition Binding Assay
5.4.1 Principle and Overview

This assay evaluates the binding site specificity of this compound by measuring its ability to compete with colchicine for tubulin binding. The extent of competition provides evidence for shared binding sites and helps characterize the molecular mechanism of tubulin polymerization inhibitors [1].

5.4.2 Materials and Reagents
  • Purified tubulin
  • Radiolabeled or fluorescently labeled colchicine
  • This compound
  • Binding buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
  • Filter plates or charcoal suspension for separation of bound/free ligand
  • Scintillation counter or fluorescence plate reader
5.4.3 Procedure
  • Prepare reaction mixture: Combine tubulin (1-2 μM) with labeled colchicine in binding buffer.

  • Add competitor: Include this compound at various concentrations (e.g., 0.1-10 μM).

  • Incubate: Allow binding to proceed for 60-90 minutes at 37°C.

  • Separate bound and free ligand: Use rapid filtration through GF/B filters or charcoal adsorption method.

  • Quantify binding: Measure bound colchicine using appropriate detection method.

  • Calculate competition: Determine percentage inhibition of colchicine binding at each concentration of this compound [1].

Research Applications

Cancer Research Applications

This compound has demonstrated particular utility in hematological malignancy research, especially in lymphoma models where it shows nanomolar potency. The compound's ability to arrest cell cycle at G₂/M phase and induce apoptosis makes it valuable for studying cell death mechanisms in response to microtubule disruption. Additionally, its distinct binding site (colchicine site) compared to taxanes makes it an important tool for investigating resistance mechanisms in cancer cells that have developed resistance to taxane-based therapies [1] [2].

The compound also shows promise in combination therapy studies. Preliminary evidence suggests that tubulin polymerization inhibitors may exhibit synergistic effects when combined with other anticancer agents. For instance, MBIC, another benzimidazole derivative with similar mechanism, demonstrated enhanced efficacy when combined with low doses of colchicine, nocodazole, paclitaxel, and doxorubicin [6]. This suggests potential research applications for this compound in exploring novel combination regimens that may overcome limitations of single-agent therapies.

Chemical Biology Applications

In basic research, this compound serves as a valuable chemical probe for investigating microtubule dynamics and function. The compound can be used to:

  • Study mitotic checkpoint signaling and regulation
  • Investigate the role of microtubules in intracellular transport and organelle positioning
  • Explore the relationship between microtubule dynamics and cellular signaling pathways
  • Examine the functional consequences of altered tubulin isotype expression
  • Probe mechanisms of apoptosis induction following mitotic arrest

The specific binding to the colchicine site allows researchers to compare structural and functional consequences of different tubulin-binding mechanisms, contributing to our understanding of microtubule biology and the development of more targeted therapeutic approaches [3] [2].

Troubleshooting and Technical Considerations

Common Experimental Issues
  • High background in tubulin polymerization assays: Ensure all reagents are pre-warmed to 37°C before assay initiation to prevent temperature-induced polymerization artifacts. Include appropriate controls (vehicle alone and known polymerization inhibitors).

  • Variable results between tubulin batches: Different tubulin preparations (source, purity, lot-to-lot variation) can significantly impact polymerization kinetics. Use consistent tubulin sources and characterize each batch with control compounds.

  • Poor solubility at high concentrations: For cellular assays, ensure compound is properly solubilized and consider using cyclodextrin-based delivery systems if solubility limitations persist.

  • Inconsistent cell cycle profiles: Ensure proper cell density and synchronization before treatment. Avoid over-confluent cultures which can alter cell cycle distribution.

Data Interpretation Guidelines

When interpreting results from this compound experiments:

  • Consider that cellular IC₅₀ values are typically lower than biochemical IC₅₀ due to intracellular accumulation and additional mechanisms of action.

  • Recognize that cell line-specific factors (expression of β-tubulin isotypes, differences in metabolic activity) can significantly influence compound sensitivity.

  • Remember that duration of exposure impacts observed effects, with longer exposures potentially yielding enhanced activity at lower concentrations.

  • Account for potential off-target effects at higher concentrations (>10 μM) that may not be related to tubulin polymerization inhibition.

References

Application Notes: Tubulin Polymerization-IN-36

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile Tubulin polymerization-IN-36 is a potent inhibitor that targets the colchicine binding site on tubulin, thereby inhibiting microtubule assembly. It is recommended for use in cancer research, particularly in the study of lymphomas and breast cancers [1] [2].

2. Key Biological Activity Data The table below summarizes the primary in vitro biological activities of this compound.

Assay Type Description/ Cell Line Result (IC₅₀ / Value) Notes
Biochemical Assay Tubulin Polymerization Inhibition 2.8 µM [1] [2] Binds to the colchicine site.
Inhibition of Colchicine Binding 88% at 5 µM [2] Demonstrates site competition.
Cytotoxicity (Antiproliferative) MCF-7 (Breast Cancer) 0.29 µM [2] Cell growth inhibition.
HBL-1 (Lymphoma) 0.02 µM [2] 72-hour MTT assay.
SU-DHL-10 (Lymphoma) 0.03 µM [2] 72-hour MTT assay.
DU-145 (Prostate Cancer) 0.31 µM [2] 72-hour MTS assay.
Cellular Mechanism Cell Cycle Arrest (G2/M phase) Induced [1] [2] Observed in VL51 and MINO cells.
Apoptosis Induction Induced [1] [2] Observed in VL51 and MINO cells.

3. Experimental Protocols The following protocols are generalized for the types of experiments used to characterize this compound.

3.1. In Vitro Tubulin Polymerization Assay This protocol is adapted from standard tubulin polymerization experiments [3] [4].

  • Principle: The increase in light scattering or fluorescence as tubulin polymerizes into microtubules is measured turbidimetrically or with a fluorescent dye.
  • Procedure:
    • Reaction Setup: Prepare a tubulin solution (typically from a commercial kit) in a polymerization buffer containing 80.0 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol [4].
    • Compound Addition: Add the test compound (this compound) and a positive control (e.g., colchicine) to a pre-warmed multi-well plate. Plinabulin is often used as a positive control for this class of compounds [4].
    • Initiation: Rapidly add the tubulin solution to the wells containing the compounds.
    • Kinetic Measurement: Immediately transfer the plate to a pre-warmed microplate reader. Monitor the increase in fluorescence (e.g., ex/em = 360/450 nm) or absorbance every minute for 60-90 minutes at 37°C [3] [4].
    • Data Analysis: The IC₅₀ value is calculated from the concentration of inhibitor required to reduce the total polymer formation by 50% compared to a vehicle control.

3.2. Cell Proliferation Assay (MTT/MTS) This method is used to determine the compound's cytotoxicity and IC₅₀ values in various cell lines [2].

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
  • Procedure:
    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HBL1) in a 96-well plate at an appropriate density and allow them to adhere.
    • Treatment: Treat the cells with a range of concentrations of this compound. DMSO is commonly used as a vehicle solvent control.
    • Incubation: Incubate the cells for a defined period, typically 72 hours [2].
    • Viability Measurement: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Subsequently, dissolve the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 490-570 nm.
    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ is the compound concentration that inhibits cell proliferation by 50%.

3.3. Cell Cycle Analysis by Flow Cytometry This protocol assesses the compound's effect on cell cycle distribution, particularly the induction of G2/M arrest [2].

  • Principle: Cells are stained with a DNA-binding dye (Propidium Iodide, PI). As DNA content doubles during the cell cycle, the fluorescence intensity can distinguish cells in G1, S, and G2/M phases.
  • Procedure:
    • Treatment & Harvest: Treat cells (e.g., VL51, MINO) with this compound for 24-72 hours. Harvest both floating and adherent cells [2].
    • Fixation: Fix the cells in cold 70% ethanol and store at 4°C for several hours or overnight.
    • Staining: Wash the cells and resuspend in a PI staining buffer containing PBS, 0.1% Triton X-100, RNase A (to degrade RNA), and Propidium Iodide (50 µg/mL) [5].
    • Analysis: Incubate the cells in the dark and analyze them using a flow cytometer. The distribution of cells in different cell cycle phases is determined using analysis software (e.g., FlowJo) [5].

Mechanism of Action Visualization

The following diagram illustrates the mechanism by which this compound induces cell cycle arrest and apoptosis.

G Inhibitor This compound Tubulin Binds Tubulin (Colchicine Site) Inhibitor->Tubulin Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization Microtubules Disrupted Microtubule Dynamics Polymerization->Microtubules CellCycle G2/M Phase Cell Cycle Arrest Microtubules->CellCycle Apoptosis Induces Apoptosis CellCycle->Apoptosis Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation

Figure 1. Mechanism of action of this compound leading to inhibition of cancer cell proliferation.

Important Notes for Researchers

  • Solubility and Storage: The compound is typically dissolved in DMSO to create a stock solution. It is recommended to store the powder at -20°C and stock solutions at -80°C for long-term stability [1].
  • Handling: this compound is intended for research use only and is not for human consumption [1].
  • Data Interpretation: The high potency observed in lymphoma cell lines (e.g., HBL1) suggests particular utility in hematological cancer research [2]. The differential cytotoxicity between cancer and non-cancerous cells (e.g., MCF-10A) indicates a potential therapeutic window [2].

References

Tubulin polymerization-IN-36 in vascular disrupting agent studies

Author: Smolecule Technical Support Team. Date: February 2026

Established Protocols for Tubulin Polymerization Studies

The following core methodologies are essential for conducting in vitro assays to evaluate tubulin-targeting compounds. The first protocol is for obtaining high-quality tubulin, and the second is a standard assay for testing inhibitors.

Protocol 1: Purification of Functional Tubulin from Cultured Cells

This protocol, adapted from established methods, yields polymerization-competent tubulin with controlled post-translational modifications, which is crucial for consistent assay results [1] [2].

  • Principle: Tubulin is purified through successive cycles of temperature-dependent polymerization and depolymerization, selecting for fully functional protein [1] [2].
  • Sample Preparation: Use HeLa cells grown in suspension or adherent cultures. Harvest cells and lyse them using a hypotonic buffer.
  • Critical Reagents:
    • BRB80 Buffer: 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA [1]. Note: Use potassium salts, not sodium salts, for all buffers [1].
    • Protease Inhibitors: Include in all lysis and purification buffers.
    • GTP: Add to the supernatant to promote polymerization.
  • Procedure:
    • First Polymerization: Centrifuge cell lysate at high speed (4°C) to obtain a clear supernatant. Add GTP and incubate at 37°C for 30 minutes to polymerize tubulin into microtubules. Pellet microtubules by warm centrifugation.
    • Cold Depolymerization: Resuspend the microtubule pellet in cold BRB80 buffer and incubate on ice for 30 minutes to depolymerize microtubules. Clarify by cold centrifugation to remove aggregates.
    • Second Polymerization & High-Salt Wash: Repeat the polymerization step. During this cycle, resuspend the microtubule pellet in BRB80 buffer containing 1 M glutamate to remove microtubule-associated proteins (MAPs) [2].
    • Final Depolymerization & Storage: Perform a final depolymerization step. Aliquot the purified tubulin, snap-freeze in liquid nitrogen, and store at -80°C.
  • Quality Control: Assess tubulin purity by SDS-PAGE and Coomassie staining, and determine concentration using a colorimetric assay [1].
Protocol 2: Tubulin Polymerization Assay with an Inhibitor

This is a standard in vitro assay to directly measure the effect of a compound on tubulin polymerization kinetics.

  • Principle: The increase in light scattering as tubulin polymerizes into microtubules is monitored in real-time using a spectrophotometer or fluorometer [3].
  • Reagents:
    • Purified tubulin (from Protocol 1 or commercially sourced)
    • GTP Solution
    • Test Compound (e.g., a putative inhibitor like Tubulin Polymerization-IN-36). Prepare a stock solution in DMSO.
    • Control Inhibitors: Colchicine (known polymerization inhibitor) and Paclitaxel (known polymerization promoter).
  • Procedure:
    • Prepare a tubulin-GTP mixture in BRB80 buffer on ice.
    • Add the test compound, a control inhibitor, or a vehicle control (DMSO) to separate cuvettes.
    • Quickly transfer the cuvettes to a pre-warmed spectrophotometer at 37°C and immediately start monitoring absorbance at 340 nm.
    • Record data every minute for 30-60 minutes.
  • Data Analysis:
    • Compare the polymerization curves (absorbance vs. time).
    • Key parameters to quantify: Lag phase (time before polymerization begins), polymerization rate (slope of the linear growth phase), and final polymer mass (plateau absorbance) [3].

Comparative Analysis of Tubulin-Targeting VDAs

Since data for "this compound" is unavailable, the table below summarizes several known small-molecule VDAs that inhibit tubulin polymerization for reference. The effects of your compound can be benchmarked against these.

Table 1: Characterized Small-Molecule Tubulin Polymerization Inhibitors with VDA Activity

Compound / Lead Chemical Class Known Molecular Target Key Reported Cellular & Biological Effects
Combretastatin A4 (CA4) [4] Stilbenoid Colchicine binding site on β-tubulin [4] Rapid microtubule depolymerization; endothelial cell retraction; mitotic arrest [4].
TH-6 [5] Not specified (Dual-action) Tubulin & Histone Deacetylases (HDACs) [5] Inhibits tubulin assembly; increases protein acetylation; disrupts tumor vasculature in vivo [5].
MBIC [3] Benzimidazole derivative Tubulin (likely colchicine site) [3] Destabilizes microtubules; induces G2/M arrest and mitochondrial apoptosis in HeLa cells [3].
OXi8006 [6] Dihydronaphthalene analog Colchicine binding site [6] Inhibits tubulin polymerization; acts as a cytotoxin and VDA [6].
DMXAA [4] Flavonoid Not Tubulin (induces cytokine signaling) [4] Negative Control: Does not depolymerize microtubules or cause direct mitotic arrest [4].

Signaling Pathways in VDA Action

The diagram below illustrates the general mechanistic pathway for tubulin-targeting VDAs, which can be used as a framework to hypothesize and test the mechanism of "this compound".

G Start Tubulin-Targeting VDA (e.g., Colchicine-site binder) MT Microtubule Depolymerization Start->MT Inhibits polymerization EC_Shape Disrupted Endothelial Cell Morphology MT->EC_Shape causes Signaling Activation of Signaling Pathways (e.g., ROCK, HIF-1α) MT->Signaling triggers Barrier Loss of Vascular Barrier Integrity & Increased Permeability EC_Shape->Barrier Signaling->Barrier Vasculature Tumor Vascular Shutdown Barrier->Vasculature leads to Outcome Massive Tumor Necrosis Vasculature->Outcome results in

Diagram 1: Proposed signaling cascade for tubulin polymerization inhibitors with VDA activity. This pathway integrates established mechanisms from references [7] [5] [8].

Key Considerations for Your Research

Given the lack of direct data on "this compound", the following steps are recommended to advance your studies:

  • Compound Verification: First, confirm the chemical structure, purity, and solubility of your compound. A DMSO stock solution is typically used for in vitro assays.
  • Initial Screening: Begin with the Tubulin Polymerization Assay (Protocol 2) to determine if your compound directly inhibits polymerization. Compare its efficacy to known controls like colchicine.
  • Mechanistic Studies: If inhibition is confirmed, perform competitive binding assays to see if it displaces colchicine, suggesting a shared binding site.
  • Cellular Phenotyping: In endothelial cell models (like HUVECs), test for characteristic VDA phenotypes: microtubule network disruption, actin stress fiber formation, and cell retraction [4].
  • In Vivo Validation: Use preclinical tumor models and imaging techniques (e.g., bioluminescence) to confirm vascular shutdown and antitumor effects [5] [8].

References

Tubulin polymerization-IN-36 solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Solubility Data

The table below summarizes the key information available for Tubulin polymerization-IN-36.

Property Details
Catalog Number T60758 [1]
CAS Number 2011784-91-9 [1]
Molecular Formula C₁₈H₁₈N₂O₃ [1]
Molecular Weight 310.35 g/mol [1]
Biological Activity Inhibitor of tubulin polymerization; binds to the colchicine site of tubulin [1]
IC₅₀ for Tubulin Polymerization 2.8 μΜ [1]
Recommended Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1]
Reported Solvent for in vitro assays DMSO (as part of a stock solution) [1]

A specific, tested solubility value for this compound (e.g., in mg/mL in DMSO or water) was not found in the search results. The primary source suggests its use in a solution involving DMSO [1].

Suggested Solubilization & Stock Preparation

For a compound with limited solubility data like this compound, a standard and reliable protocol involves creating a concentrated stock solution in a high-quality solvent, followed by dilution into your assay buffer.

Sample In Vivo Formulation Calculation

The vendor provides an example for creating an in vivo formulation, which illustrates the dilution process from a DMSO stock [1]. The example assumes a 40 mg/mL DMSO stock solution.

  • Target Dosage: 10 mg/kg
  • Animal Weight: 20 g
  • Dosage Volume: 100 μL
  • Formulation: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O

To achieve this:

  • Prepare Mother Liquor: Dissolve the compound in DMSO to 40 mg/mL.
  • Prepare Working Solution: Mix 50 μL of the mother liquor with 300 μL PEG300, then add 50 μL Tween 80, and finally 600 μL Saline. This yields a 2 mg/mL working solution [1].

Important Note: This is a general example. You must determine the appropriate dosage and formulation for your specific experimental model.

FAQs & Troubleshooting Guide

Q1: The compound does not fully dissolve in DMSO. What should I do?
  • Confirm Solvent Quality: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and absorbing water can reduce its solvating power.
  • Gentle Warming: Briefly warm the vial at 37°C with gentle shaking or vortexing. Avoid higher temperatures or prolonged heating to prevent compound degradation.
  • Sonication: Sonicate the solution in a water bath sonicator for 10-15 minutes.
  • Verify Purity: Confirm the integrity and purity of your compound.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

This is a common challenge. You can try the following strategies:

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use an assay buffer that contains a low percentage of a co-solvent like PEG300 or ethanol, as shown in the in vivo formulation example [1] [2].
  • Stepwise Dilution: Perform a serial dilution. First, make an intermediate dilution in a mixture of DMSO and your assay buffer (e.g., 50:50), then dilute this intermediate into the final assay buffer.
  • Add a Surfactant: Including a low concentration of a mild, non-ionic surfactant (e.g., 0.01% Tween 80 or Pluronic F-68) in your assay buffer can help keep the compound in solution [2].
  • Ensure Rapid Mixing: Add the stock solution to a rapidly vortexing buffer to ensure immediate and thorough mixing.
Q3: What is the specific assay buffer used for tubulin polymerization experiments?

While not specific to this inhibitor, a standard buffer for in vitro tubulin polymerization is BRB80 [3].

  • BRB80 Recipe: 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA.
  • Critical Note: Always use potassium salts (e.g., K-PIPES, KOH) to prepare these buffers, not sodium salts, as this is crucial for proper tubulin function [3].

Advanced Solubility Enhancement Techniques

If the standard DMSO stock approach fails, consider these advanced physical modification techniques, which are widely used in pharmaceutical sciences for poorly soluble compounds [2]:

Technique Principle Consideration for Research Use
Nanosuspension Creating sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. Can significantly increase surface area and dissolution rate. May require specialized equipment.
Solid Dispersion Dispersing the drug in an inert polymeric carrier (e.g., via solvent evaporation). Can create amorphous forms with higher energy and solubility. Stability of the amorphous form must be monitored.
Complexation Using cyclodextrins to form water-soluble inclusion complexes with the drug molecule. Highly effective for suitable compounds. Requires testing different types of cyclodextrins.

References

optimizing Tubulin polymerization-IN-36 concentration for assays

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity & Concentration Guide

The following table summarizes the key quantitative data for Tubulin polymerization-IN-36, which is essential for determining your starting concentrations.

Parameter Value Experimental Context
Tubulin Polymerization IC₅₀ 2.8 μΜ [1] In vitro biochemical assay measuring direct inhibition of tubulin polymerization [1].
Cytotoxicity (MCF-7 cells) IC₅₀ of 0.29 μΜ [1] 72-hour cell proliferation assay on a breast cancer cell line [1].
Inhibition of Colchicine Binding 88% at 5 μΜ [1] Assay measuring displacement of colchicine from its binding site on tubulin [1].
G2/M Cell Cycle Arrest 50 - 500 nΜ [1] Effective concentration range for arresting lymphoma cells (VL51, MINO) in the G2/M phase over 24-72 hours [1].

Experimental Protocols

Here are detailed methodologies for the two most common types of assays used to study tubulin polymerization.

Protocol 1: Fluorescence-Based Biochemical Polymerization Assay

This method uses a fluorescent reporter to monitor tubulin polymerization in real-time and is ideal for high-throughput screening [2] [3].

  • Principle: A fluorescent dye binds preferentially to polymerized tubulin. As microtubules form, the fluorescence intensity increases [3].
  • Workflow:
    • Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in a cold assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Keep everything on ice [3].
    • Compound Dilution: Prepare serial dilutions of this compound in DMSO. Include controls (e.g., vehicle control, a known inhibitor like vinblastine). The final DMSO concentration should be consistent and low (typically ≤1%) across all wells [4].
    • Reaction Setup: In a black-walled 96- or 384-well plate, mix tubulin (final conc. ~2-3 mg/mL) with the fluorescent reporter (e.g., as provided in commercial kits) and your test compound [2] [3].
    • Kinetic Measurement: Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader. Kinetically measure fluorescence (e.g., Ex 360 nm / Em 420 nm) every minute for 60-90 minutes [2] [3].
    • Data Analysis: Plot fluorescence vs. time. The Area Under the Curve (AUC) for each reaction is calculated and used to determine the percentage of inhibition and IC₅₀ values [3].

The diagram below illustrates the core workflow of this assay:

G A Prepare Tubulin & Compound B Mix in Microplate with Fluorescent Reporter A->B C Incubate at 37°C in Fluorescence Plate Reader B->C D Measure Kinetic Fluorescence (Ex 360 nm / Em 420 nm) C->D E Analyze Polymerization Curves & Calculate IC₅₀ D->E

Protocol 2: High-Content Cellular Tubulin Staining Assay

This cell-based assay directly visualizes and quantifies the effects of your compound on the cellular microtubule network, allowing you to distinguish between stabilizers and destabilizers [3].

  • Principle: Cells are treated with the compound, fixed, and the microtubule cytoskeleton is stained with fluorescently-labeled antibodies. High-content imaging analysis is used to quantify changes in tubulin polymerization status [3].
  • Workflow:
    • Cell Seeding: Seed adherent cells (e.g., A549 or HCT116) in a 384-well clear-bottom, poly-D-lysine coated microplate at an appropriate density (e.g., 2,000 cells/well) and culture overnight [3].
    • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.01 - 10 µM) for a defined period (e.g., 3-18 hours) [3].
    • Fixation and Staining:
      • Fix cells with 4% formaldehyde for 30 minutes at room temperature.
      • Permeabilize cells with a suitable buffer (e.g., 0.1% Triton X-100).
      • Block with 1X Blocking Buffer for 1 hour.
      • Stain with an anti-α-tubulin primary antibody (e.g., diluted 1:125) overnight at 4°C.
      • Stain with a fluorescent secondary antibody (e.g., Alexa488, diluted 1:500) and a nuclear counterstain (e.g., Hoechst33342) for 3 hours at room temperature [3].
    • Image Acquisition and Analysis: Acquire images on a high-content platform (e.g., GE InCell) using a 20x objective. Use analysis software to segment cells and measure tubulin fluorescence intensity in the cytoplasm. A decrease in intensity indicates tubulin destabilization [3].

Mechanism of Action & Troubleshooting

Mechanism of Action Diagram

This compound acts as a microtubule destabilizing agent. The following diagram illustrates its mechanism and downstream cellular consequences based on the search results [1] [5].

G Compound This compound Site Binds Colchicine Site on β-Tubulin Compound->Site Polymerization Inhibits Tubulin Polymerization Site->Polymerization Microtubules Microtubule Destabilization Polymerization->Microtubules Arrest G2/M Phase Cell Cycle Arrest Microtubules->Arrest Apoptosis Induction of Apoptosis (e.g., Caspase Activation) Arrest->Apoptosis

Frequently Asked Questions (FAQ)
  • Q1: What is a good starting concentration range for cellular assays with this compound?

    • A: Based on the data, a range of 10 nM to 10 µM is recommended. For initial cell viability (MTT) assays, test a broad range up to 50 µM. For focused studies on G2/M arrest, a narrower range of 50 to 500 nM is effective [1] [5].
  • Q2: My biochemical assay shows low inhibition. What could be wrong?

    • A: First, verify the integrity of your purified tubulin, as unstable protein is a common source of unreliable results [6]. Second, ensure strict temperature control during the assay, as microtubule dynamics are highly temperature-sensitive [6]. Finally, confirm that the final DMSO concentration is consistent and low (≤1%), as higher concentrations can interfere with polymerization [4].
  • Q3: How can I confirm that the cellular phenotype is specifically due to tubulin inhibition?

    • A: It is crucial to perform complementary assays. A positive result in the biochemical tubulin polymerization assay confirms direct target engagement [1]. Furthermore, you can demonstrate that treated cells arrest in the G2/M phase of the cell cycle and show specific disruption of the microtubule network via immunostaining, as opposed to a generalized cytotoxic effect [3] [5].

References

Temperature Parameters in Tubulin Polymerization Assays

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Range Context & Notes
Standard Polymerization Temperature 37°C Near-physiological temperature; standard for most assays to initiate and sustain polymerization [1] [2] [3].
Polymerization for Purification 30°C - 37°C Used in tubulin purification protocols to induce microtubule formation [4] [5].
Depolymerization for Purification 4°C Cold temperature causes microtubules to disassemble into tubulin dimers, used in purification cycles [6] [4] [5].
Lowest Temp for Microtubule Maintenance (in vivo) 10°C In yeast studies, microtubules were still dynamic; rapid loss occurs at 4°C [6].
Temperature-Tuning Range (Active Fluids) 16°C - 36°C Flow speeds of kinesin-driven systems can be controllably tuned within this range [4].

Frequently Asked Questions & Troubleshooting

Here are answers to common technical questions and solutions for frequent problems.

Q1: Why is temperature control so critical in this assay?

The assembly of tubulin into microtubules is a highly temperature-sensitive biochemical process.

  • Fundamental Process: Microtubules are inherently cold-sensitive. Lowering the temperature promotes disassembly (depolymerization), a property exploited in purification protocols [6] [5].
  • Reaction Kinetics: The activity of proteins that interact with microtubules, such as kinesin molecular motors, follows the Arrhenius law. Their reaction rates, and thus observed phenomena like flow speeds in active fluids, are directly dependent on temperature [4].
  • Assay Integrity: Inconsistent temperature leads to high variability in polymerization kinetics (lag time, growth rate), making results unreliable and non-reproducible.
Q2: My positive control is not polymerizing. What should I check?

If paclitaxel or GTP fails to induce polymerization, first verify your assay conditions.

  • Tubulin Quality: Ensure tubulin is fresh, has been properly stored at -80°C, and is polymerization-competent. Avoid multiple freeze-thaw cycles [4] [7].
  • GTP Integrity: GTP is essential for polymerization. Confirm that fresh GTP was used and added to the reaction mixture [4] [3].
  • Temperature Equipment: Verify that your spectrophotometer or imaging equipment is accurately maintaining 37°C. Use a calibrated external thermometer to check the temperature inside the well or plate [7].
Q3: The signal in my assay is unstable or noisy. How can I fix this?

Signal noise often relates to instrument settings or sample preparation.

  • Condensation: When using a plate reader at 37°C, condensation on the plate seal can scatter light. Use a pre-warmed, optically clear plate seal.
  • Sample Evaporation: Ensure the plate is properly sealed to prevent evaporation, which changes tubulin concentration and affects kinetics.
  • Plate Reader Settings: Allow the plate to equilibrate inside the pre-warmed reader for a few minutes before starting the kinetic read. This ensures the entire reaction mixture has reached the set temperature.
Q4: My test compound is insoluble in the assay buffer. What can I do?

Poor solubility is a common issue with small molecule inhibitors or stabilizers.

  • Vehicle Control: Compounds are often dissolved in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and must be consistent across all samples, including the vehicle control [8].
  • Precipitation: If the compound precipitates out of solution in the aqueous buffer, it will not be bioavailable. Visually inspect the solution for cloudiness or particles after adding it to the assay buffer. Centrifuging the compound/buffer mixture before reading can sometimes help.

Standard Experimental Workflow

The following diagram outlines the key steps of a typical tubulin polymerization assay, highlighting stages where temperature control is most critical.

G Start Start Assay Setup P1 1. Prepare Reaction Mix (Tubulin, GTP, Buffer, Compound) Start->P1 P2 2. Pre-incubate in Spectrophotometer P1->P2 Aliquot into pre-warmed plate P3 3. Initiate Polymerization at 37°C P2->P3 Temperature jump to 37°C P4 4. Kinetic Data Acquisition Measure OD340/Fluorescence over time P3->P4 Maintain at constant 37°C P5 5. Data Analysis (Lag time, Rate, Max Polymer) P4->P5 End End: Interpret Results P5->End

Advanced Troubleshooting Guide

For persistent issues, consider these advanced areas.

  • Problem: High Background or No Polymerization

    • Potential Cause: Contamination with nucleases or phosphatases that degrade GTP.
    • Solution: Use molecular biology-grade water and high-purity reagents. Include a positive control (e.g., paclitaxel) in every experiment to isolate the problem to the tubulin/compound versus the reagents [7].
  • Problem: Compound Results Are Inconsistent or Irreproducible

    • Potential Cause: The compound may be unstable at 37°C over the duration of the assay.
    • Solution: Pre-test the compound's stability. Alternatively, use a cell-based high-content analysis method that directly visualizes the microtubule network, which can be more robust for certain compounds [2].

References

improving Tubulin polymerization-IN-36 cellular uptake

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of Tubulin polymerization-IN-36?
    • A: IN-36 is an inhibitor of tubulin polymerization. It binds to the colchicine-binding site on tubulin, which inhibits the binding of colchicine itself and disrupts the normal assembly and disassembly dynamics of microtubules. Its IC50 for inhibiting tubulin polymerization is 2.8 µM [1].
  • Q2: What is a key biological activity I can use to confirm cellular uptake and target engagement?
    • A: A key indicator of successful cellular uptake and target engagement is the induction of G2/M phase cell cycle arrest. Research has shown that IN-36 arrests lymphoma cells (VL51 and MINO) in the G2/M phase at concentrations between 50 and 500 nM over 24 to 72 hours [1].
  • Q3: My cell viability assays aren't showing expected results. What could be wrong?
    • A: Cell type sensitivity is a critical factor. The anti-proliferative effect of IN-36 varies significantly across different cell lines. Always consult the available activity data for your specific cell model and ensure you are using a sensitive line for initial uptake experiments [1].

Troubleshooting Guide: Improving Cellular Uptake

The table below outlines common problems, their potential causes, and recommended actions.

Problem/Symptom Potential Cause Recommended Action & Experimental Validation

| Low Antiproliferative Effect | Cell line is inherently insensitive to IN-36. | Action: Switch to a more sensitive cell line (e.g., MCF-7, VL51). Validation: Perform a cell proliferation assay (e.g., MTT). Compare IC50 values to published data (e.g., 0.29 µM for MCF-7, 0.02-0.04 µM for VL51/MINO) [1]. | | | Inefficient cellular uptake. | Action: Verify solubility and use fresh DMSO stocks. Consider formulation aids (e.g., cyclodextrins, liposomes). Validation: Use a functional readout like a tubulin polymerization assay in cells or monitor G2/M phase arrest via cell cycle analysis [1] [2]. | | Inconsistent G2/M Arrest | Incorrect treatment duration or concentration. | Action: Optimize treatment time (24-72 hours) and dose (nM to low µM range). Validation: Perform cell cycle analysis using flow cytometry. Look for a concentration-dependent increase in the G2/M population [1]. | | | Target engagement not achieved. | Action: Ensure product stability and correct storage of the compound (powder at -20°C; solvent stock at -80°C) [1]. Validation: Directly assess inhibition of tubulin polymerization in a cell-based assay [2]. |

Detailed Experimental Protocols

Here are detailed methodologies for two key experiments to validate the activity and cellular uptake of IN-36.

Cell-Based Tubulin Polymerization High-Content Analysis

This protocol allows you to directly visualize and quantify the effects of IN-36 on the cellular microtubule network, which is a direct indicator of successful uptake and target engagement [2].

  • 1. Cell Seeding: Seed adherent cells (e.g., A549, HCT116) in a 384-well poly-D-lysine coated plate at 2,000 cells/well. Incubate overnight [2].
  • 2. Compound Treatment: Treat cells with IN-36 (e.g., a concentration range from 10 nM to 10 µM) and controls (e.g., DMSO vehicle, 10 µM nocodazole as a destabilizer). Incubate for 3-6 hours at 37°C [2].
  • 3. Fixation and Staining:
    • Fix cells with 4% formaldehyde for 30 min.
    • Permeabilize cells for 20 min.
    • Block with 1X blocking buffer for 1 hour.
    • Incubate with anti-α-tubulin primary antibody (1:125 dilution) overnight at 4°C.
    • Incubate with AlexaFluor-488 conjugated secondary antibody (1:500) and nuclear stain (Hoechst 33342) for 3 hours at room temperature [2].
  • 4. Image Acquisition & Analysis:
    • Acquire images using a high-content imager (e.g., GE InCell 2000) with a 20x objective.
    • Use analysis software to segment nuclei and cytoplasm.
    • Measure tubulin fluorescence intensity in the cytoplasm. IN-36, as a destabilizing agent, should significantly reduce cytoplasmic tubulin signal compared to the DMSO control [2].

The workflow for this protocol can be visualized as follows:

G Start Seed cells in 384-well plate A Treat with IN-36 Start->A B Incubate 3-6 hours A->B C Fix and Permeabilize B->C D Block and Stain with Tubulin Antibody C->D E Image on HCS Platform D->E F Quantify Cytoplasmic Tubulin Intensity E->F End Reduced signal indicates successful uptake & activity F->End

Cell Cycle Analysis by Flow Cytometry

This protocol assesses a key downstream physiological effect of IN-36, confirming that the compound is not only entering cells but also effectively disrupting mitosis [1] [3].

  • 1. Cell Treatment: Seed cells and treat with IN-36 for 24-72 hours. Include a range of concentrations (e.g., 50 nM, 500 nM) and a DMSO vehicle control [1].
  • 2. Cell Harvesting and Fixation: Harvest cells by trypsinization, pellet by centrifugation, and gently resuspend in cold PBS. Fix cells by adding cold 70% ethanol drop-wise while vortexing. Fix at -20°C for at least 2 hours or overnight.
  • 3. Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and propidium iodide (PI).
  • 4. Flow Cytometry: Analyze the cells using a flow cytometer, measuring the PI fluorescence signal.
  • 5. Data Analysis: Use software to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Successful treatment with IN-36 will result in a significant and concentration-dependent increase in the population of cells in the G2/M phase [1] [3].

Key Technical Notes

  • Solubility and Storage: For a 50 mM stock solution, dissolve IN-36 in DMSO. Aliquot and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles [1].
  • Experimental Controls: Always include both positive and negative controls in your experiments. For tubulin destabilization, nocodazole is an excellent positive control. For cell cycle arrest, you can use paclitaxel (stabilizer) or nocodazole (destabilizer), both of which cause G2/M arrest [3] [2].

References

Frequently Asked Questions (FAQs) on Tubulin Polymerization Assays

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary readout methods for in vitro tubulin polymerization assays? There are two common methods. The turbidity (absorbance) method measures light scattering at 340 nm as microtubules form, which increases the optical density (OD) [1] [2]. The fluorescence-based method uses a reporter dye, such as DAPI, which exhibits increased fluorescence intensity upon binding to polymerized tubulin [3] [4].
  • Q2: My assay shows high background or inconsistent results. What could be wrong? A common culprit is the instability of microtubules due to poor temperature control [1]. The assay must be run in a temperature-controlled spectrophotometer or fluorimeter, as polymerization is highly sensitive to temperature fluctuations.
  • Q3: Why is the quality of tubulin protein critical for the assay? Stable protein is the key to reliable and repeatable results [1]. Using highly purified, polymerization-competent tubulin is essential. Tubulin that is resistant to polymerization or depolymerization will yield inconsistent data [5].
  • Q4: Are there known issues with specific reagents in cell-based polymerization assays? Yes. The original Shell Nonidet P-40 detergent, once common in intracellular tubulin polymerization assays, is no longer manufactured. Available substitutes (e.g., IGEPAL, Tergitol) are often about 10-fold more potent and must be diluted accordingly to avoid disrupting the assay [6].

Troubleshooting Guide: Common Problems & Solutions

The table below summarizes specific issues you might encounter during your experiment and how to resolve them.

Problem Possible Causes Recommended Solutions

| Low or No Polymerization | - Tubulin quality/activity degraded

  • Incorrect or missing GTP
  • Temperature too low | - Use fresh, highly purified tubulin [1] [5]
  • Verify GTP is present and concentration is correct [2] [4]
  • Ensure reaction temperature is stable at 37°C [1] | | High Background Signal | - Protein aggregation
  • Unstable temperature control | - Centrifuge tubulin sample before assay to remove aggregates
  • Confirm instrument temperature stability throughout kinetic read [1] | | Poor Reproducibility | - Tubulin instability between experiments
  • Inconsistent reagent preparation | - Use stable tubulin preparations and avoid repeated freeze-thaw cycles [1]
  • Prepare fresh buffers and reagents for each experiment | | Incorrect IC50/EC50 Values | - Issues with compound solubility/solvent
  • Detergent substitution errors (cell-based assays) | - Ensure test compounds are properly dissolved; standardize DMSO concentration across wells [7]
  • Titrate and dilute substitute detergents (e.g., IGEPAL) if replicating older protocols [6] |

Experimental Protocol & Key Parameters

For reliable results, adhering to a standardized protocol is crucial. The workflow below outlines the core steps of a typical in vitro tubulin polymerization assay.

Start Start Assay Prep Reconstitute Tubulin Place on ice Start->Prep Mix Prepare Reaction Mix (Tubulin, GTP, Buffer, Test Compound) Prep->Mix Plate Transfer to Microplate Keep on ice bath Mix->Plate Read Load Plate Reader Initiate Kinetic Read at 37°C Plate->Read Analyze Analyze Polymerization Curve (Slope, Lag Time, Final OD/Fluorescence) Read->Analyze

Key Considerations for the Protocol:

  • Tubulin Handling: Tubulin should be reconstituted on ice and kept cold until the kinetic read begins to prevent premature polymerization or denaturation [7] [5].
  • Critical Buffer Components: Use potassium-based salts (e.g., K-PIPES) in all buffers, as sodium salts can interfere with polymerization [5].
  • Controls: Always include a vehicle control (e.g., DMSO) and reference controls such as paclitaxel (polymerization enhancer) and vinblastine (polymerization inhibitor) to validate each experiment [2] [4].

Quantitative Data for Assay Validation

When establishing or validating your assay, you can benchmark its performance against the following typical values from commercial kits.

Parameter Turbidity-Based Assay [2] Fluorescence-Based Assay [4]
Tubulin per Assay 300 µg 100 µg (96-well)
Readout Absorbance at 340 nm Fluorescence (Ex 360 nm / Em 420 nm)
Typical CV 13% 11%
Paclitaxel EC₅₀ 0.20 µM 0.49 µM
Vinblastine IC₅₀ 0.88 µM 0.6 µM

References

Tubulin polymerization-IN-36 buffer compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Mechanism of Action

Tubulin polymerization-IN-36 is a small molecule inhibitor that targets the colchicine binding site on tubulin, effectively inhibiting tubulin polymerization with an IC₅₀ of 2.8 μΜ [1].

The table below summarizes its key characteristics:

Property Description
Catalog Number T60758 [1]
CAS Number 2011784-91-9 [1]
Molecular Formula C₁₈H₁₈N₂O₃ [1]
Molecular Weight 310.35 g/mol [1]
Mechanism of Action Binds to the colchicine site of tubulin; inhibits tubulin polymerization [1].
Reported IC₅₀ 2.8 μΜ (tubulin polymerization assay) [1].
Primary Biological Activity Induces G2/M cell cycle arrest and apoptosis in lymphoma cells; shows cytotoxicity against MCF-7 cells (IC₅₀ 0.29 μM) [1].

Experimental Protocol & Suggested Buffer Conditions

While a specific buffer for this compound is not listed, the general principles for tubulin polymerization assays can guide your setup. The following workflow and buffer recipe are based on standard commercial tubulin polymerization assays [2] and purification protocols [3].

start Prepare Assay Buffer (General Tubulin Buffer + GTP) step1 Reconstitute Compound in DMSO to make stock start->step1 step2 Pre-incubate Tubulin with Compound step1->step2 step3 Initiate Polymerization by shifting to 37°C step2->step3 step4 Monitor Kinetics via Absorbance at 340 nm step3->step4 end Analyze Data: Polymerization Rate, Extent step4->end

A typical tubulin polymerization assay buffer includes the following components, designed to support microtubule formation [3] [2]:

Component Final Concentration (Example) Purpose & Notes
PIPES 80 mM (pH 6.8) Common microtubule-stabilizing buffer. Use KOH to adjust pH, not NaOH [3].
MgCl₂ 1 - 2 mM Essential cation for tubulin dimer and polymerization kinetics [3] [2].
EGTA 1 mM Calcium chelator; protects microtubules from calcium-dependent depolymerization [3].
GTP 1 mM Critical nucleotide fuel for tubulin polymerization [2].
Glycerol 3.3 - 10% Often included to promote microtubule stability during the assay [2].

Troubleshooting Guide

Here are solutions to common issues you might encounter when working with tubulin polymerization inhibitors.

Low or No Polymerization Inhibition
  • Potential Cause: Compound degradation or inaccurate stock solution preparation.
  • Solution: Ensure the compound is stored as recommended (powder at -20°C for 3 years; prepared DMSO stock at -80°C for 1 year). Verify stock concentration and avoid repeated freeze-thaw cycles [1].
High Background Polymerization
  • Potential Cause: Microtubule-stabilizing contaminants in the buffer.
  • Solution: Use high-purity, tubulin-grade reagents. Ensure all buffers are prepared with potassium salts (e.g., K-PIPES) as sodium ions can inhibit polymerization [3].
Poor Solubility in Aqueous Buffer
  • Potential Cause: this compound is dissolved in DMSO, and the final DMSO concentration in the assay is too high.
  • Solution: Keep the final concentration of DMSO in the assay below 1% (v/v), as higher concentrations can interfere with tubulin dynamics.
Inconsistent Results Between Assays
  • Potential Cause: Variations in tubulin quality or assay temperature.
  • Solution: Source high-purity tubulin (>99%) and use a temperature-controlled spectrophotometer. Polymerization is highly sensitive to temperature, and the reaction must be initiated by a precise shift to 37°C [2].

Key Considerations for Researchers

  • Buffer Compatibility: The core takeaway is that this compound is compatible with standard tubulin polymerization assay buffers (e.g., BRB80 or PEM). The critical factor is the final concentration of DMSO used to deliver the compound [2].
  • Solvent Control: Always include a vehicle control (DMSO at the same final concentration as your test wells) to account for any effects of the solvent itself on polymerization.
  • Positive Controls: Validate each assay run with known inhibitors (e.g., colchicine or vinblastine) and promoters (e.g., paclitaxel) to ensure the system is functioning correctly [2] [4].

References

Tubulin polymerization-IN-36 vs combretastatin A-4 efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Combretastatin A-4 (CA-4)

Combretastatin A-4 is a natural, potent antitubulin agent isolated from the South African bush willow tree, Combretum caffrum [1] [2]. It serves as a lead compound in cancer drug development due to its simple structure and powerful biological activity.

  • Mechanism of Action: CA-4 is a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis (programmed cell death) [1] [2] [3].
  • Vascular Disrupting Action: A key characteristic of CA-4 and its prodrugs is their function as Vascular Disrupting Agents (VDAs). They selectively target and disrupt the cytoskeleton of endothelial cells in tumor blood vessels, causing rapid vascular shutdown and extensive tumor necrosis [4] [5].
  • The Prodrug: CA-4 Phosphate (CA4P): Due to the poor water solubility of natural CA-4, a soluble prodrug, Combretastatin A-4 phosphate (CA4P), was developed. It is rapidly converted to the active CA-4 in the body and has been evaluated in numerous preclinical and clinical trials [6] [1] [4].

The diagram below illustrates the core mechanism of action of Combretastatin A-4.

G CA4 Combretastatin A-4 (CA-4) Bind Binds to colchicine site on β-tubulin CA4->Bind VDA Vascular Disrupting Agent (VDA) CA4->VDA Inhibit Inhibits tubulin polymerization Bind->Inhibit Disrupt Disrupts mitotic spindle Inhibit->Disrupt Arrest Cell cycle arrest (G2/M phase) Disrupt->Arrest Apoptosis Induces Apoptosis Arrest->Apoptosis Necrosis Tumor vascular shutdown & Necrosis VDA->Necrosis

Recent Advances in CA-4 Analogues

The simple structure of CA-4 allows for extensive synthetic modification to improve its properties. The table below summarizes the design and findings of recent studies on novel CA-4 analogs, as found in the search results.

Analog Type / Compound Key Structural Modifications Reported Efficacy & Experimental Data

| Novel CA-4 Analogs (2024 Study) [7] | Carboxylic acid, ester, and amide moieties on the ethene bridge. | Antiproliferative Activity: The most cytotoxic compounds (8 and 20) showed activity against six tumor cell lines (SRB assay). Mechanism: Induced G0/G1 cell cycle arrest in MDA-MB-231 and A549 cells. Surprisingly, acted as tubulin polymerization enhancers. Binding Analysis: Molecular docking confirmed binding to tubulin isotypes at the colchicine site. | | Compound 7 (Acylhydrazone-bridge) [3] | Acylhydrazone link-bridge; B-ring replaced with an N-benzyl indole scaffold. | Antiproliferative Activity: Potent activity against multiple cancer lines (A549, HepG2, HeLa, etc.); IC₅₀ as low as 0.08 μM in A549 cells. Showed minimal toxicity to normal cells. Mechanism: Confirmed binding at colchicine site; inhibited tubulin polymerization; induced mitochondrial apoptosis, ROS accumulation. In Vivo Data: Effectively inhibited A549 xenograft tumor growth in mice without significant body weight loss. |

How to Proceed with Your Comparison

Given the absence of data on "Tubulin polymerization-IN-36," I suggest the following steps to continue your research:

  • Verify the Compound Name/Nomenclature: The name "this compound" follows a style often used in commercial chemical catalogs (e.g., MedChemExpress, Selleckchem, etc.). I recommend you:
    • Check the source where you encountered this name.
    • Look for its CAS Number or a more standardized IUPAC name, which are less ambiguous and more useful for searching scientific databases.
  • Search Specialized Databases: Use the precise chemical identifier to search in the following resources:
    • PubMed / MEDLINE: For primary biomedical literature.
    • Google Scholar: For a broader search across journals and theses.
    • SciFinder or Reaxys: These are subscription-based chemical databases that are unparalleled for retrieving detailed chemical and pharmacological data.
  • Analyze the Data: Once you locate the compound, you can create a comparison guide by evaluating key parameters side-by-side, such as:
    • IC₅₀ values across various cancer cell lines.
    • Mechanism of Action (e.g., inhibition/enhancement of polymerization).
    • In vivo efficacy data from animal models.
    • Pharmacokinetic properties (e.g., solubility, half-life).

References

Key Metrics for Comparing Colchicine-Binding Site Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

When evaluating a new compound like Tubulin polymerization-IN-36, its profile would be assessed against established agents like colchicine based on the following criteria:

Parameter Colchicine (Benchmark) Typical Data for Comparison
Binding Constant (Kb) Not quantified in results Affinity of high-potency inhibitors (e.g., cyclohexanedione TUB082: Kb = 2.87 × 108 M⁻¹) [1]
Dissociation Constant (Kd) ~0.1–1 μM (mammalian tubulin) [2] Measured Kd for target tubulin isotypes
IC50 (Antiproliferative) Restrained by toxicity (low therapeutic index) [3] nM-range IC50 values against cancer cell lines [1]
Tubulin Polymerization IC50 Potent inhibitor IC50 from in vitro tubulin polymerization assays [4]
Isotype Selectivity Binds multiple isotypes; affinity varies [5] [6] Specificity for cancer-associated isotypes (e.g., βIII-tubulin) [5]

Experimental Protocols for Profiling Inhibitors

The following are standard experimental methods cited in the literature to generate the data for the comparison table above.

Direct Tubulin Binding Assays
  • Objective: To measure the affinity and stability of the compound-tubulin complex.
  • Protocol Summary: The binding affinity is often determined using methods that detect changes in tubulin's intrinsic fluorescence or fluorescence of a probe when a compound displaces it. As detailed in one study, the association constant (Kb) can be determined by measuring the change in fluorescence intensity of the compound upon binding to tubulin [1].
In Vitro Tubulin Polymerization Inhibition
  • Objective: To quantify the compound's direct effect on microtubule formation.
  • Protocol Summary: This is a foundational assay. Purified tubulin is incubated with GTP in a thermostatted cuvette to induce polymerization, which is monitored by an increase in light scattering (absorbance at 350 nm). Inhibitors like colchicine prevent this increase. The IC50 is the concentration that inhibits 50% of the maximum polymerization [4].
Cell-Based Antiproliferative and Phenotypic Assays
  • Objective: To determine the compound's ability to inhibit cell proliferation and disrupt cellular microtubule networks.
  • Protocol Summary:
    • Antiproliferative Activity (IC50): Cancer cell lines (e.g., HeLa, MCF-7) are treated with the compound, and cell viability is measured after a set period (e.g., 48-72 hours) using assays like MTT or sulforhodamine B (SRB). The IC50 is the concentration that reduces cell growth by 50% [1].
    • Cell Cycle Analysis: Treated cells are stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry. A G2/M phase arrest is a classic indicator of microtubule disruption [1].
    • High-Content Imaging (HCI): Modern approaches use CRISPR-edited cell lines with endogenous fluorescent tags (e.g., β-tubulin fused to mClover3). Live cells are treated and imaged to directly visualize tubulin network disintegration [4].

The workflow below illustrates the relationship between these key experiments.

G Start Compound of Interest Assay1 In Vitro Tubulin Polymerization Assay Start->Assay1 Assay2 Direct Tubulin Binding Assay Start->Assay2 Assay3 Cell-Based Phenotypic Assays Start->Assay3 Data1 Polymerization IC₅₀ Assay1->Data1 Data2 Binding Constant (Kb) Kd Assay2->Data2 Data3 Antiproliferative IC₅₀ G2/M Arrest Assay3->Data3 Goal Comprehensive Binding and Efficacy Profile Data1->Goal Data2->Goal Data3->Goal

A Path Forward for Your Research

Since specific data on this compound is not publicly available, here are suggestions for how you can proceed:

  • Check Commercial Sources: The compound is likely available from a biochemical supplier. The vendor's data sheet or technical bulletin may contain proprietary experimental data, including IC₅₀ values for tubulin polymerization and cellular activity.
  • Consult Patent Literature: Detailed biological data for novel inhibitors is often first disclosed in patent applications. Searching patent databases using the compound name could yield the specific information you need.
  • Benchmarking is Key: If you are testing this compound yourself, using colchicine as a positive control in your experiments will allow you to directly benchmark this compound's performance against the classic reference compound in your specific assay systems [4].

References

Tubulin polymerization-IN-36 compared to KGP18 and KGP156

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

Feature Tubulin polymerization-IN-36 KGP18 KGP156
Chemical Class Not specified in results [1] Benzosuberene [2] [3] Benzosuberene [4] [5]
Molecular Target Colchicine site on tubulin [1] Colchicine site on tubulin [2] [4] [3] Colchicine site on tubulin [4] [5]
Primary Mechanism Inhibits tubulin polymerization [1] Inhibits tubulin polymerization [2] [3] Inhibits tubulin polymerization [4] [5]
Tubulin Polymerization IC₅₀ 2.8 µM [1] ~1 µM [2] [3] Data not available in search results

| Cytotoxicity (GI₅₀/IC₅₀) | • MCF-7: 0.29 µM [1] • Lymphoma cells: Below 50% proliferation at 1 µM [1] | Data not available in search results | Data not available in search results | | Additional Activity | Induces G2/M cell cycle arrest and apoptosis [1] | Potential Vascular Disrupting Agent (VDA) [2] [3] | Potential Vascular Disrupting Agent (VDA) [4] [5] |

Experimental Context

The quantitative data should be interpreted with caution as they come from different experimental setups.

  • Tubulin Polymerization Assay: This common method measures a compound's ability to inhibit the assembly of tubulin into microtubules in vitro. The reaction is monitored by changes in turbidity or fluorescence, and the IC₅₀ value represents the concentration at which a compound inhibits 50% of the polymerization [6].
  • Cytotoxicity Assays: These assess a compound's ability to kill or inhibit the growth of cancer cells in culture. Different studies use various cell lines and methods (e.g., MTT assay), making direct comparisons unreliable unless performed under identical conditions [7].
  • Key Research Gaps: The search results lack critical data for KGP18 and KGP156, including their cytotoxicity values (GI₅₀) in specific cell lines and a direct, side-by-side comparison with this compound.

Mechanism of Action Diagram

The following diagram illustrates the shared mechanism of action and downstream effects of these colchicine-site binders.

G cluster_spindle Mitotic Spindle Formation Disrupted cluster_cell Cell Fate Compound Small Molecule Inhibitor (e.g., this compound, KGP18, KGP156) Target Binds Colchicine Site on β-Tubulin Compound->Target 1. Binds Spindle Failed Chromosome Segregation Death Apoptosis (Cell Death) Spindle->Death Leads to Arrest G2/M Phase Cell Cycle Arrest Arrest->Death Prolonged Mechanism Inhibits Tubulin Polymerization Target->Mechanism 2. Blocks Dynamics Disrupted Microtubule Dynamics Mechanism->Dynamics Dynamics->Spindle Dynamics->Arrest

Interpretation & Further Research

  • KGP18 appears to be a slightly more potent tubulin polymerization inhibitor in vitro than this compound, but the latter has documented, potent cytotoxicity in specific cancer cell lines [2] [3] [1].
  • Both KGP18 and KGP156 are highlighted for their potential use as Vascular Disrupting Agents (VDAs), which target tumor blood vessels. This represents a different therapeutic strategy beyond direct cytotoxicity [2] [4].
  • To build a complete comparison, you would need to consult original research articles for full data sets. Key papers include:
    • For KGP18 & KGP156: "Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization" (Bioorg. Med. Chem., 2015) [2] [4] [3].
    • For this compound: The source of its data is a product catalog, and finding the original peer-reviewed article it cites would be essential for validation [1].

References

Tubulin polymerization-IN-36 cytotoxicity comparison with other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Tubulin polymerization-IN-36 Profile

This compound is a small molecule identified as a potent inhibitor of tubulin polymerization, which functions by binding to the colchicine binding site on tubulin [1] [2].

  • Mechanism of Action: It binds to the colchicine site on β-tubulin, inhibiting the assembly of microtubules and leading to cell cycle arrest and apoptosis [3] [4].
  • Direct Target Activity: It inhibits tubulin polymerization with an IC₅₀ of 2.8 µM and, at a concentration of 5 µM, inhibits colchicine binding to tubulin by 88% [1] [2].

The compound's mechanism leads to a cascade of cellular events that ultimately result in cancer cell death, as illustrated below:

G Start This compound A Binds Colchicine Site on β-Tubulin Start->A B Inhibits Tubulin Polymerization A->B C Disrupts Microtubule Formation B->C D Cell Cycle Arrest at G2/M Phase C->D E Induction of Apoptosis D->E

Quantitative Cytotoxicity Comparison

The cytotoxicity of this compound and other inhibitors varies significantly across different cancer cell lines. The table below summarizes key experimental data for comparison.

Inhibitor Name Binding Site Tubulin Polymerization IC₅₀ Cytotoxicity (IC₅₀ / GI₅₀) Key Cancer Cell Lines Tested Selectivity Notes
This compound Colchicine 2.8 µM [1] [2] 0.02 - 0.04 µM (Lymphoma) [1] [2] HBL1, SU-DHL-10 (Lymphoma) [1] >100 µM on normal WI-38 & MCF-10A cells [1]
MHPT Colchicine N/A 0.44 - 1.35 µM (Rhabdomyosarcoma) [5] RD, SJ-RH30 (Rhabdomyosarcoma) [5] No toxicity in normal fibroblasts at 100 µM [5]
Thiazole Derivative 10a Colchicine 2.69 µM [6] ~6 µM (Average GI₅₀, Pan-Cancer) [6] MCF-7, HepG2, HCT-116, A549 [6] >85% viability in normal cells at 50 µM [6]
Combretastatin A-4 (CA-4) Colchicine 8.33 µM [6] N/A Used as a reference in tubulin assays [6] [4] Known vascular disrupting agent [4]
2-Ethoxyestradiol Colchicine More potent than 2-Methoxyestradiol [3] Potent in MDA-MB-435 breast cancer [3] MDA-MB-435 (Breast Cancer) [3] Very low estrogen receptor affinity [3]
Vincristine Vinca Alkaloid N/A Clinically used drug [5] [7] Various Causes severe toxicity (e.g., neurotoxicity) [5] [7]

Experimental Protocols for Key Data

For researchers to contextualize and replicate these findings, here are the methodologies behind the key data.

  • Tubulin Polymerization Assay: The inhibitory activity is typically measured using a fluorescence-based kit. Purified tubulin (>99% pure from bovine brain) is suspended in a buffer and added to a pre-warmed plate containing the test compound. The increase in fluorescence (excitation 355 nm, emission 460 nm) is monitored at 37°C over 60 minutes as tubulin polymerizes. The IC₅₀ is calculated from the concentration-dependent inhibition of this fluorescence signal [5] [1].
  • Cell Viability/Proliferation Assays (IC₅₀ / GI₅₀):
    • For this compound: Cytotoxicity is often determined via MTS or MTT assays. Cancer cells (e.g., lymphoma cell lines HBL1, SU-DHL-10) are seeded in 96-well plates and treated with a concentration range of the compound for 72 hours. A tetrazolium reagent (MTS/MTT) is added, and the absorbance is measured. The IC₅₀ value represents the concentration that reduces cell proliferation by 50% compared to the DMSO control [1].
    • For MHPT: A WST-1 reagent is used similarly. Cells are treated for 48 hours before adding WST-1, and absorbance is read at 450 nm after a 2-hour incubation [5].
  • Cell Cycle Analysis: To confirm the mechanism, cells are treated with the inhibitor (e.g., 50-500 nM this compound for 24-72 hours), then fixed in ethanol, stained with a propidium iodide-based reagent (e.g., Guava cell cycle reagent), and analyzed by flow cytometry to quantify the percentage of cells arrested in the G2/M phase [5] [1].
  • Apoptosis Detection: Apoptosis is measured using an Annexin V-PE/7-AAD assay. After treatment, cells are stained with Annexin V-PE (which binds to phosphatidylserine on the cell surface) and 7-AAD (a dead cell stain), then analyzed by flow cytometry to distinguish early apoptotic, late apoptotic, and necrotic cell populations [5].

The overall workflow for evaluating a tubulin inhibitor's activity integrates these key methods, as shown below:

G A In Vitro Tubulin Polymerization Assay B Cellular Cytotoxicity & Proliferation Assay (IC₅₀) A->B Identifies Active Compounds C Mechanistic Confirmation B->C Confirms Cellular Potency D Cell Cycle Analysis C->D E Apoptosis Detection C->E

Research Implications and Comparison Summary

  • Potency and Selectivity: this compound demonstrates exceptional nanomolar potency against lymphoma cells and shows promising selectivity by being non-toxic to certain normal cell lines at much higher concentrations [1]. This selective cytotoxicity is a highly desirable property for reducing off-target effects in therapy.
  • Advantages of Colchicine-Site Inhibitors: As a class, colchicine-binding site inhibitors (CBSIs) like this compound offer two key potential advantages:
    • Ability to Overcome Multidrug Resistance (MDR): Their efficacy is often not compromised by the overexpression of P-glycoprotein (P-gp) drug efflux pumps or βIII-tubulin isoform, which are common resistance mechanisms against taxanes and vinca alkaloids [7] [4].
    • Vascular Disrupting Activity (VDA): Many CBSIs can target tumor vasculature, destroying existing blood vessels in tumors and causing massive tumor necrosis [8] [4].
  • Positioning Among Alternatives: While vincristine is a potent vinca-site inhibitor used clinically, its utility is limited by severe toxicities like neurotoxicity [5] [7]. Newer inhibitors like MHPT and thiazole derivatives are being developed to improve safety profiles, showing high efficacy with minimal toxicity to normal cells in preclinical models [5] [6].

References

Tubulin polymerization-IN-36 validation in multiple cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Standard Assays for Evaluating Tubulin-Targeting Compounds

To objectively compare the performance of any tubulin polymerization inhibitor, researchers typically use a combination of biochemical and cell-based assays. The table below summarizes the core experimental methods cited in the literature.

Assay Type Key Measurement Experimental Readout Relevance to Drug Validation
Biochemical Tubulin Polymerization [1] [2] Direct effect on purified tubulin polymerization kinetics. Change in turbidity (absorbance) or fluorescence (with DAPI dye). Confirms the compound directly targets the tubulin protein and defines it as a stabilizer or destabilizer.
Cell-Based Cytotoxicity (MTT/MTS) [3] [4] Overall cell death or metabolic activity inhibition. Half-maximal inhibitory concentration (IC50) values across various cell lines. Determines the compound's potency and selectivity in a cellular context.
High-Content Analysis (HCA) [2] Direct visualization and quantification of cellular microtubule structures. Tubulin staining intensity and morphological changes in the cytoskeleton. Provides a direct, quantitative measure of the compound's effect on its cellular target.
Cell Cycle Analysis [3] [2] Distribution of cells in different cell cycle phases. Percentage of cells arrested in the G2/M phase. A key indicator of the mechanism of action for tubulin-targeting agents.
Western Blot Analysis [3] Expression levels of key proteins involved in mitosis and apoptosis. Levels of Cyclin B1, CDK1, caspase activation, PARP cleavage, etc. Elucidates the downstream molecular signaling pathways that lead to cell death.

Detailed Experimental Protocols

For a thorough comparison guide, here are the detailed methodologies for the key experiments, as reported in the literature.

Biochemical Tubulin Polymerization Assay

This is a foundational experiment to confirm a compound's direct interaction with tubulin.

  • Procedure: Purified tubulin (e.g., from porcine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a polymerization enhancer like glycerol. The compound is added at various concentrations, and the reaction is incubated at 37°C. Polymerization is monitored kinetically for 60-90 minutes [2].
  • Measurement: The extent of polymerization is measured by the increase in fluorescence when using the DAPI dye, which binds preferentially to polymerized tubulin, or by an increase in turbidity (absorbance at 340 nm) due to light scattering by the growing microtubules [1] [2].
  • Data Analysis: The results are typically presented as the rate of polymerization or the area under the curve (AUC) of the kinetic measurement, normalized to control groups (e.g., DMSO vehicle for destabilizers, paclitaxel for stabilizers).
High-Content Analysis (HCA) of Cellular Microtubules

This cell-based assay directly quantifies the compound's effect on the cytoskeleton.

  • Cell Culture: Cells (e.g., A549 or HCT116) are seeded in 384-well plates and allowed to attach overnight [2].
  • Treatment & Staining: Cells are treated with the test compound for a set duration (e.g., 3-18 hours). After treatment, they are fixed, permeabilized, and stained with an anti-α-tubulin antibody conjugated to a fluorescent probe (e.g., Alexa488) and a nuclear counterstain (e.g., Hoechst).
  • Image Acquisition & Analysis: Fluorescent images are acquired using a high-content imager. Automated analysis software segments the cells and quantifies tubulin staining intensity in the cytoplasm. Tubulin destabilizers cause a decrease in staining intensity, while stabilizers may increase it or alter the microtubule morphology [2].
Cell Cycle Analysis via Flow Cytometry

This assay evaluates the downstream consequence of disrupted microtubule dynamics.

  • Procedure: Cells are treated with the compound for a time frame that allows them to enter mitosis (often 24 hours). They are then fixed, permeabilized, and stained with a DNA-binding dye like Propidium Iodide (PI) [3].
  • Analysis: The DNA content of the cells is analyzed by flow cytometry. Since cells in the G2 and M phases have double the DNA content of cells in the G1 phase, a compound that causes mitotic arrest will show a significant increase in the percentage of cells in the G2/M peak [3].

Case Study: MBIC in HeLa Cervical Cancer Cells

To illustrate how these methods are applied in practice, a study on the benzimidazole derivative MBIC provides a clear example of a multi-faceted validation approach [3].

G MBIC MBIC Inhibits Tubulin Polymerization Inhibits Tubulin Polymerization MBIC->Inhibits Tubulin Polymerization Directly binds tubulin Synergistic Effects Synergistic Effects MBIC->Synergistic Effects Combination with Disrupted Mitotic Spindle Disrupted Mitotic Spindle Inhibits Tubulin Polymerization->Disrupted Mitotic Spindle Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disrupted Mitotic Spindle->Mitotic Arrest (G2/M Phase) Activates checkpoint Mitotic Catastrophe / Apoptosis Mitotic Catastrophe / Apoptosis Mitotic Arrest (G2/M Phase)->Mitotic Catastrophe / Apoptosis Upregulates BubR1, Cyclin B1, CDK1 Upregulates BubR1, Cyclin B1, CDK1 Mitotic Arrest (G2/M Phase)->Upregulates BubR1, Cyclin B1, CDK1 Releases Cytochrome c Releases Cytochrome c Mitotic Catastrophe / Apoptosis->Releases Cytochrome c Activates Caspases Activates Caspases Releases Cytochrome c->Activates Caspases Colchicine, Nocodazole Colchicine, Nocodazole Synergistic Effects->Colchicine, Nocodazole With destabilizers Paclitaxel, Doxorubicin Paclitaxel, Doxorubicin Synergistic Effects->Paclitaxel, Doxorubicin With stabilizers/other

Figure: Validated signaling pathway and phenotypic effects of the tubulin polymerization inhibitor MBIC in HeLa cells, based on experimental data [3].

The experimental data for MBIC was generated as follows [3]:

  • Cytotoxicity: The IC50 value for MBIC in HeLa cells was determined using an MTT assay.
  • Tubulin Polymerization: An in vitro tubulin polymerization assay showed MBIC markedly interfered with polymerization.
  • Cell Cycle: Flow cytometry analysis confirmed a prolonged G2-M phase arrest.
  • Mechanism: Western blotting revealed up-regulation of mitotic proteins (BubR1, Cyclin B1, CDK1) and mitochondrial-dependent apoptotic features (release of cytochrome c, activation of caspases).
  • Combination Studies: MBIC showed synergistic effects when combined with low doses of other anticancer drugs like colchicine, nocodazole, paclitaxel, and doxorubicin.

How to Proceed with Your Research on IN-36

Since specific data for Tubulin polymerization-IN-36 is not publicly available, I suggest the following steps to gather the information you need:

  • Check Patent Filings: The synthesis and initial biological data for early-stage compounds are often disclosed in patent applications. Search global patent databases using the compound name.
  • Contact Suppliers Directly: Reach out to the chemical suppliers that list IN-36 in their catalog. They sometimes have access to unpublished data or can provide a data sheet.
  • Consult Preprint Servers: Search platforms like Preprints.org and bioRxiv for non-peer-reviewed early research [5].

References

Tubulin polymerization-IN-36 structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Common SAR Principles for Tubulin Polymerization Inhibitors

While data on IN-36 is unavailable, analyses of other inhibitor classes reveal key structural elements often critical for activity, particularly for compounds binding to the colchicine site.

Structural Element Common Role & SAR Insight Representative Inhibitor Class
3,4,5-Trimethoxyphenyl (TMP) moiety Often serves as a crucial "A-ring" that interacts with the colchicine binding site on β-tubulin. Its presence frequently correlates with maximum antiproliferative activity [1] [2]. Combretastatin A-4, Benzofurans, Indole analogues
Molecular planarity and bridging groups A trimethoxyphenyl ring connected by a relatively planar bridge to an aromatic "B-ring" is a common feature. The bridge can be an alkene, amide, or heterocyclic ring [1] [2]. N-benzylbenzamide, 6-aryl-3-aroyl-indole
Hydrophobic substituents Introducing specific hydrophobic groups on certain parts of the molecule can enhance binding affinity, primarily through van der Waals interactions within the binding pocket [3]. Diketopiperazine (DKP) derivatives
Hydrogen bonding capacity Molecules capable of acting as hydrogen bond donors can form critical interactions with tubulin, improving inhibitory activity [4]. Diaryl-sulfonylurea derivatives

Experimental Protocols for SAR Studies

The methodology for establishing SAR is well-standardized. The table below outlines key experiments used to link chemical structure to biological activity.

Experimental Goal Protocol Summary Key Measurements & Outcomes
In Vitro Antiproliferative Assay Human cancer cells are treated with compounds and cell viability is measured after 72 hours using dyes like Sulforhodamine B (SRB) or MTT [5] [3]. IC₅₀ / GI₅₀: Concentration that inhibits cell growth by 50%. Used to establish cytotoxicity potency.
Tubulin Polymerization Assay A purified tubulin solution is mixed with the test compound. Polymerization into microtubules is monitored in real-time by light scattering or fluorescence [6] [3]. Inhibition IC₅₀: Concentration that inhibits tubulin polymerization by 50%. Confirms the compound's direct target.
Cell Cycle Analysis Treated cells are stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine DNA content [6]. G₂/M Phase Arrest: An increase in the cell population in the G₂/M phase indicates disrupted mitosis, a classic effect of tubulin inhibitors.
Apoptosis Assays Detection of programmed cell death using methods like caspase-3 activation, Hoechst staining for nuclear condensation, or DNA fragmentation analysis [6] [5]. Apoptotic Markers: Quantification of key proteins or morphological changes confirms the mechanism of cell death.
Molecular Modeling Computational docking and molecular dynamics simulations model how the compound fits into the tubulin binding site (e.g., the colchicine site) [6] [5] [3]. Binding Affinity & Key Residues: Predicts binding free energy and identifies specific amino acids the compound interacts with.

The logical workflow that connects these experiments to establish a Structure-Activity Relationship can be visualized as follows:

Start Design & Synthesize Compound Libraries C1 Chemical Structure Modification Start->C1 BioAssay In Vitro Biological Assays C2 In Vitro Antiproliferative Assay BioAssay->C2 C3 Tubulin Polymerization Inhibition Assay BioAssay->C3 C4 Mechanistic Studies (Cell Cycle, Apoptosis) BioAssay->C4 C5 Computational Modeling (Docking, MD Simulations) BioAssay->C5 Data SAR Data Analysis Insight SAR Insight Generation Data->Insight C6 Identify critical pharmacophores Insight->C6 C7 Understand key binding interactions Insight->C7 C8 Guide design of next-generation compounds Insight->C8 C1->BioAssay C2->Data C3->Data C4->Data C5->Data C8->C1 Iterative Optimization

How to Proceed with IN-36

Since a direct comparison isn't possible, here are suggestions for your research:

  • Check Patent Literature: SAR data often appears in patents years before being published in journals. Searching specialized chemical databases like PubChem or SureChEMBL may yield information on IN-36 [7].
  • Use as a Chemical Probe: If IN-36 is available for purchase, its structure can be used in molecular modeling studies to predict its binding mode and suggest your own synthetic modifications for testing.
  • Focus on Structural Analogs: You can build a strong research foundation by studying the established SAR of well-characterized inhibitor classes, such as the indole-based analogues [2] or N-benzylbenzamide derivatives [1], which share some structural similarities with IN-36.

References

Common Assays for Evaluating Tubulin Polymerization Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental methods used in the field to determine the potency of tubulin-targeting compounds like CA-4 and its analogs [1] [2] [3].

Method Type Method Name Key Measurement Typical Readout
Biochemical (Cell-free) Turbidimetric Tubulin Polymerization Assay Change in optical density (OD) or light scatter as tubulin polymerizes [1] [3]. IC50 (polymerization inhibitor) or EC50 (polymerization enhancer)
Biochemical (Cell-free) Fluorescence-Based Tubulin Polymerization Assay Increase in fluorescence intensity of a dye (e.g., DAPI) that binds preferentially to polymerized tubulin [2]. IC50 or EC50
Cell-Based High-Content Analysis (HCA) Quantitative measurement of cellular microtubule structure after drug treatment using immunofluorescence and automated imaging [2]. Tubulin staining intensity; percentage of cells with disrupted microtubules
Cell-Based Immunofluorescence Microscopy Visual assessment of microtubule structure in fixed cells using anti-tubulin antibodies [4] [5]. Qualitative and semi-quantitative images of microtubule network

Key Experimental Protocols

Here is a more detailed look at the protocols for the most common assays:

  • Turbidimetric Assay: Purified tubulin (often from mammalian brain) is suspended in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with GTP [1] [2]. The compound is added, and polymerization is induced by raising the temperature to 37°C. The increase in turbidity is monitored kinetically at 350 nm for 60-90 minutes [1] [3]. The area under the polymerization curve is often used for quantification [2].

  • Cell-Based High-Content Analysis: Cells are seeded in multi-well plates and treated with the compound. After incubation, cells are fixed, permeabilized, and stained with an anti-α-tubulin antibody and a nuclear dye [2]. Fluorescent images are acquired automatically, and software quantifies tubulin staining intensity in the cytoplasm to determine polymerization status [2].

The following diagram outlines the general workflow and decision process for selecting and conducting these key assays.

Suggestions for Finding Your Specific Data

Since the specific data for Tubulin polymerization-IN-36 is not available in this search, I suggest you try the following:

  • Verify the compound name and supplier: The identifier "IN-36" often suggests a compound from a specific commercial supplier or research institute. Checking the vendor's data sheet or product manual should provide the precise data you need.
  • Search scientific literature directly: Use specialized databases like PubMed or Scopus to search for the exact compound name "this compound" in the full text of scientific articles.
  • Explore structural analogs: If the compound itself is novel, its data might be found in patent applications or dissertations, which can be searched in respective databases.

References

Tubulin polymerization-IN-36 specificity for colchicine site

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Tubulin polymerization-IN-36

The table below summarizes the key experimental data available for this compound.

Parameter This compound Combretastatin A-4 (CA-4) Reference Compound(s)
Tubulin Polymerization Inhibition (IC₅₀) 2.8 μΜ [1] 1.2 μΜ [2] CA-4 [2]
Binding Site Colchicine site of tubulin; inhibits colchicine binding by 88% at 5 μΜ [1] Colchicine site [2] [3] -

| Antiproliferative Activity (Cytotoxicity IC₅₀) | • MCF-7 cells: 0.29 μΜ • VL51, MINO cells: 0.02 - 0.04 μΜ [1] | Active at nanomolar levels against various cancer cell lines [2] | - | | Cellular Effects | • Reduces lymphoma cell proliferation (<50% at 1 μΜ, 72h) • Induces apoptosis • Arrests cell cycle at G2/M phase (50-500 nM) [1] | • Arrests cell cycle at G2/M phase • Induces apoptosis [2] | - | | Key Experimental Model(s) | • Cell-free tubulin assays • Human lymphoma cell lines (VL51, MINO, HBL1, SU-DHL-10) • Breast cancer cell line (MCF-7) [1] | Widely evaluated in a broad panel of cancer cell lines and in vivo models [2] [3] | - |

Detailed Experimental Data & Protocols

For researchers to replicate and contextualize these findings, here is a deeper dive into the experimental methodologies and results.

  • Tubulin Polymerization Inhibition Assay: This biochemical assay measures the direct effect of a compound on tubulin's ability to form polymers (microtubules). Purified tubulin is incubated with the test compound and GTP (which promotes polymerization). The increase in turbidity, measured by optical density, is monitored over time. An inhibitor will reduce the rate and extent of this turbidity increase. This compound demonstrated an IC₅₀ of 2.8 μΜ in this assay, indicating its potency as a microtubule-destabilizing agent [1].

  • Colchicine Competition Binding: This experiment confirms the binding site on tubulin. It measures the test compound's ability to displace radiolabeled colchicine from its binding pocket on β-tubulin. This compound inhibited 88% of colchicine binding at a concentration of 5 μΜ, providing strong evidence that it is a bona fide Colchicine Binding Site Inhibitor (CBSI) [1].

  • Cellular Antiproliferative and Mechanism-Based Assays:

    • Cell Viability (Proliferation): The cytotoxicity of the compound is typically determined using assays like MTT or Cell Counting Kit-8 (CCK-8) after 72 hours of exposure. This compound showed potent activity with IC₅₀ values in the nanomolar range (0.02-0.04 μΜ) against lymphoma cells (VL51, MINO) and 0.29 μΜ against MCF-7 breast cancer cells [1].
    • Cell Cycle Analysis: To confirm the antimitotic mechanism, researchers use flow cytometry to analyze the DNA content of cells. Treatment with this compound (50-500 nM) led to a significant accumulation of cells in the G2/M phase, which is a classic signature of tubulin-polymerization inhibitors [1].
    • Apoptosis Assay: Induction of programmed cell death can be detected using annexin V/propidium iodide staining followed by flow cytometry. This compound was demonstrated to induce apoptosis in treated cells [1].

Mechanisms of Action and Structural Insights

The following diagram illustrates the mechanism by which CBSIs like this compound exert their effects, from molecular interaction to cellular outcome.

G Compound CBSI (e.g., this compound) Binding Binds Colchicine Site on β-tubulin Compound->Binding 1. Molecular Binding Tubulin Tubulin Heterodimer Inhibition Inhibits Polymerization Binding->Inhibition 2. Conformational Change MT Microtubule Disassembly Inhibition->MT 3. Disruption of Dynamics Arrest Mitotic Arrest (G2/M Phase) MT->Arrest 4. Cellular Effect Apoptosis Induction of Apoptosis Arrest->Apoptosis 5. Cell Fate

The structural basis for this mechanism is well-established. The colchicine binding site is located primarily on β-tubulin, at the interface with α-tubulin. Binding of inhibitors like this compound prevents the tubulin dimer from adopting a straight structure, which is essential for proper polymerization into microtubules [4]. While the exact binding pose of this compound has not been publicly detailed in structural databases, research into other CBSIs highlights that the site is "promiscuous" and can accommodate a wide variety of structurally diverse molecules [5].

Research Context and Comparisons

  • Advantages of Targeting the Colchicine Site: CBSIs are a major area of drug development because they are generally less susceptible to multidrug resistance (MDR) mediated by P-glycoprotein efflux pumps compared to taxanes or vinca alkaloids [2] [3]. Many also display vascular disrupting activity (VDA), selectively targeting and destroying the established blood vessels of tumors [3] [6].

  • Comparison with Other CBSIs: The search results indicate that while this compound is a potent compound, the field is advancing rapidly. For instance, one research group used structure-guided design to develop cyclohexanedione derivatives with a binding affinity (Kb) of 2.87 × 10⁸ M⁻¹, reported as one of the highest measured for a colchicine-domain ligand [6]. Furthermore, extensive research has been conducted on optimizing other CBSI scaffolds like combretastatins, with many analogs showing improved water solubility and pharmacokinetic profiles [2].

  • Tubulin Isotype Specificity: An important consideration in modern tubulin inhibitor design is specificity for particular β-tubulin isotypes that are overexpressed in certain cancers (e.g., class III β-tubulin). This can potentially improve efficacy and reduce side effects [7]. The isotype specificity profile of this compound has not been detailed in the available information.

References

Tubulin polymerization-IN-36 cross-reactivity with other tubulin sites

Author: Smolecule Technical Support Team. Date: February 2026

Binding Specificity and Mechanism of Action

The primary mechanism of Tubulin polymerization-IN-36 is its specific binding to the colchicine site on tubulin.

  • Direct Evidence: Experimental data confirms that this compound "binds to the colchicine site of tubulin and inhibits colchicine binding" [1]. At a concentration of 5 µM, it inhibits colchicine binding to tubulin by 88%, demonstrating strong competition for the same site [1].
  • Functional Outcome: By binding to this site, it acts as a tubulin polymerization inhibitor, preventing the assembly of microtubules and disrupting the formation of the mitotic spindle, which is critical for cell division [1].

Comparative Analysis of Tubulin-Targeting Agents

The table below objectively compares this compound with other well-characterized tubulin inhibitors based on information from the search results.

Compound / Agent Primary Binding Site Effect on Polymerization Key Experimental Evidence
This compound Colchicine site Inhibitor Inhibits colchicine binding (88% at 5 µM); IC50 of 2.8 µM in tubulin polymerization assay [1]
Paclitaxel & New-Generation Taxoids (e.g., SB-T-1213) Taxane site (on β-tubulin) Promoter/Stabilizer Stimulates tubulin assembly; forms stable, often aberrant microtubule structures (e.g., sheets, short microtubules) [2]
MBIC Likely Colchicine site Inhibitor Markedly interferes with tubulin polymerization; causes G2/M cell cycle arrest [3]
RuII–p-cymene Complexes (e.g., Complex 1) Colchicine site (per docking studies) Inhibitor Docking studies suggest high affinity for colchicine site; immunofluorescence shows inhibited microtubule network [4]
Vinca Alkaloids (e.g., Vinblastine) Vinca domain Inhibitor IC50 of 0.88 µM in standard tubulin polymerization assay [5]

Experimental Protocols for Profiling Inhibitors

To objectively compare the performance and specificity of compounds like this compound, researchers rely on standardized biochemical and cellular assays. The diagram below outlines the core workflow.

G Start Tubulin Polymerization Profiling Biochem In Vitro Tubulin Polymerization Assay Start->Biochem Binding Competitive Binding Assay Start->Binding Cellular Cellular Phenotype Analysis Start->Cellular Data Data Synthesis & Specificity Profile Biochem->Data Polymerization Kinetics Binding->Data Binding Site Affinity Cellular->Data Cell Cycle & Apoptosis

In Vitro Tubulin Polymerization Assay

This is the primary method to determine if a compound promotes or inhibits microtubule formation [2].

  • Principle: The assay monitors the increase in optical density (turbidity) at 340 nm as tubulin polymerizes into microtubules over time [5].
  • Procedure: Purified tubulin (>99% purity) is incubated in a suitable buffer with GTP and the test compound in a temperature-controlled spectrophotometer. The polymerization kinetics are tracked by reading the absorbance every minute [2] [5].
  • Outcome: Inhibitors like this compound will show a flatter, less steep curve compared to the control, allowing for the calculation of an IC50 value (2.8 µM for this compound) [1] [5].
Competitive Binding Assay

This assay is used to identify the specific site on tubulin where a compound binds.

  • Procedure: A classic method involves testing whether the candidate compound inhibits the binding of a known site-specific agent like colchicine [1]. The degree of inhibition indicates competition for the same site.
  • Outcome: As reported, this compound inhibits colchicine binding by 88%, providing direct evidence of its binding to the colchicine site [1].
Cellular Phenotype Analysis

These experiments confirm that the biochemical activity of a compound translates to a predicted biological effect in cells.

  • Cell Cycle Analysis: Using flow cytometry, treated cells are analyzed for DNA content. Tubulin inhibitors typically arrest the cell cycle at the G2/M phase, which is a hallmark of disrupted mitotic spindle formation [1] [4] [3].
  • Immunofluorescence Microscopy: Cells are stained with anti-tubulin antibodies after treatment. Inhibitors of polymerization will cause the collapse of the intricate microtubule network, which is visible as a loss of filamentous structure [4].

Interpretation Guide for Researchers

When reviewing comparative data, here are key points to consider:

  • Site Specificity is Key: The binding site determines the mechanism and functional consequences. Confirming colchicine-site binding, as for this compound, is a critical first step [1].
  • Correlate Biochemical and Cellular Data: A potent inhibitor in a cell-free assay (low IC50) should also induce classic cellular phenotypes like G2/M arrest and network disruption [1] [3].
  • Acknowledge Data Gaps: The available data for this compound firmly establishes its mechanism but does not detail off-target effects against other tubulin isotypes or unrelated proteins. Further studies would be needed for a complete safety and resistance profile.

References

×

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

310.13174244 Da

Monoisotopic Mass

310.13174244 Da

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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